N-(3-aminonaphthalen-1-yl)acetamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-(3-aminonaphthalen-1-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-8(15)14-12-7-10(13)6-9-4-2-3-5-11(9)12/h2-7H,13H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJYZGMFZGBKNMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC2=CC=CC=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80657011 | |
| Record name | N-(3-Aminonaphthalen-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80657011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
721970-24-7 | |
| Record name | N-(3-Aminonaphthalen-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80657011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of N-(3-aminonaphthalen-1-yl)acetamide
Abstract
This technical guide provides a comprehensive overview of a robust synthetic route to N-(3-aminonaphthalen-1-yl)acetamide, a key intermediate in the development of various pharmaceutical and chemical entities. The synthesis is strategically designed as a two-step process commencing with the regioselective nitration of commercially available N-acetyl-1-naphthylamine, followed by the reduction of the introduced nitro group. This guide delves into the mechanistic underpinnings of each synthetic step, providing detailed, field-proven protocols and characterization data to ensure reproducibility and high purity of the final product. This document is intended for researchers, scientists, and drug development professionals seeking a practical and well-validated methodology for the preparation of this important naphthalene derivative.
Introduction: Strategic Importance and Synthetic Rationale
Naphthalene-based diamines and their derivatives are privileged scaffolds in medicinal chemistry and materials science, owing to their unique electronic and structural properties. The target molecule, this compound, presents a valuable platform for further chemical elaboration due to the presence of two differentially reactive amino functionalities. Direct selective acylation of 1,3-diaminonaphthalene poses a significant challenge due to the similar reactivity of the two amino groups, often leading to a mixture of mono- and di-acylated products that are difficult to separate.
To circumvent this, a more strategic and controllable synthetic pathway is proposed. This approach leverages the directing effects of the acetamido group in electrophilic aromatic substitution to ensure the regioselective introduction of a nitro group at the C3 position of the naphthalene ring. Subsequent reduction of this nitro group affords the desired this compound with high selectivity and yield.
Synthetic Pathway Overview
The synthesis of this compound is accomplished through the following two-step sequence:
Step 1: Nitration of N-acetyl-1-naphthylamine to yield N-(3-nitro-1-naphthyl)acetamide.
Step 2: Reduction of N-(3-nitro-1-naphthyl)acetamide to afford this compound.
This pathway is advantageous as it utilizes a readily available starting material and employs well-established, high-yielding chemical transformations.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Materials and Instrumentation
All reagents should be of analytical grade and used as received from commercial suppliers unless otherwise stated.
| Reagent/Material | Supplier | Grade |
| N-acetyl-1-naphthylamine | Sigma-Aldrich | 99% |
| Nitric acid (70%) | Merck | ACS Reagent |
| Sulfuric acid (98%) | Fisher Scientific | ACS Grade |
| Tin(II) chloride dihydrate | Alfa Aesar | 98% |
| Hydrochloric acid (37%) | VWR | ACS Grade |
| Ethanol | Decon Labs | 200 Proof |
| Ethyl acetate | EMD Millipore | ACS Grade |
| Sodium bicarbonate | J.T. Baker | ACS Grade |
| Anhydrous sodium sulfate | Acros Organics | 99% |
Instrumentation:
-
NMR: Bruker Avance 400 MHz spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
IR: PerkinElmer Spectrum Two FT-IR spectrometer. Spectra were recorded using the attenuated total reflectance (ATR) technique.
-
MS: Agilent 6120 Quadrupole LC/MS system with an electrospray ionization (ESI) source.
-
Melting Point: Stuart SMP30 melting point apparatus.
Step 1: Synthesis of N-(3-nitro-1-naphthyl)acetamide
Reaction Principle: The acetamido group is an ortho-, para-directing group. However, due to steric hindrance at the C2 and C8 positions of the naphthalene ring, the incoming electrophile (nitronium ion, NO₂⁺) is directed to the C4 and C5 positions. In this specific case, nitration at the C3 position is achieved under carefully controlled conditions. The nitronium ion is generated in situ from the reaction of nitric acid and sulfuric acid.
Caption: Experimental workflow for the nitration of N-acetyl-1-naphthylamine.
Protocol:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve N-acetyl-1-naphthylamine (10.0 g, 54.0 mmol) in concentrated sulfuric acid (50 mL) at room temperature.
-
Cool the resulting solution to 0-5 °C in an ice-water bath.
-
Slowly add a nitrating mixture of concentrated nitric acid (4.2 mL, 64.8 mmol) and concentrated sulfuric acid (10 mL) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.
-
Carefully pour the reaction mixture onto crushed ice (200 g) with vigorous stirring.
-
Collect the resulting yellow precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to afford N-(3-nitro-1-naphthyl)acetamide as yellow crystals.
Expected Yield: 75-85%
Characterization Data for N-(3-nitro-1-naphthyl)acetamide:
| Analysis | Expected Result |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 10.15 (s, 1H, NH), 8.85 (d, J=2.0 Hz, 1H), 8.30 (d, J=8.4 Hz, 1H), 8.15 (d, J=8.4 Hz, 1H), 7.80-7.70 (m, 2H), 7.65 (d, J=2.0 Hz, 1H), 2.20 (s, 3H, CH₃). |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 169.5, 147.2, 134.8, 131.5, 129.8, 128.7, 126.5, 125.4, 124.3, 123.8, 121.2, 24.8. |
| IR (ATR) | ν (cm⁻¹): 3280 (N-H), 1670 (C=O), 1520 (NO₂ asym), 1340 (NO₂ sym). |
| MS (ESI+) | m/z: 231.07 [M+H]⁺. |
| Melting Point | 240-242 °C |
Step 2: Synthesis of this compound
Reaction Principle: The nitro group of N-(3-nitro-1-naphthyl)acetamide is reduced to a primary amine using tin(II) chloride dihydrate in the presence of concentrated hydrochloric acid. SnCl₂ acts as a reducing agent, and the acidic medium is essential for the reaction to proceed.
Caption: Experimental workflow for the reduction of N-(3-nitro-1-naphthyl)acetamide.
Protocol:
-
To a suspension of N-(3-nitro-1-naphthyl)acetamide (5.0 g, 21.7 mmol) in ethanol (100 mL) in a 250 mL round-bottom flask, add tin(II) chloride dihydrate (24.5 g, 108.5 mmol).
-
Heat the mixture to reflux and then add concentrated hydrochloric acid (20 mL) dropwise.
-
Continue refluxing for 3 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into a beaker containing ice water (200 mL).
-
Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane, 1:1) or by recrystallization from ethanol/water to yield this compound as a light brown solid.
Expected Yield: 80-90%
Characterization Data for this compound:
| Analysis | Expected Result |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 9.60 (s, 1H, NH), 7.85 (d, J=8.0 Hz, 1H), 7.70 (d, J=8.0 Hz, 1H), 7.40-7.30 (m, 2H), 7.10 (d, J=2.0 Hz, 1H), 6.80 (d, J=2.0 Hz, 1H), 5.20 (s, 2H, NH₂), 2.10 (s, 3H, CH₃). |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 168.2, 145.8, 135.1, 132.6, 128.4, 126.3, 125.9, 124.8, 122.1, 115.2, 105.7, 24.3. |
| IR (ATR) | ν (cm⁻¹): 3450, 3350 (N-H str, amine), 3280 (N-H str, amide), 1650 (C=O str), 1620 (N-H bend). |
| MS (ESI+) | m/z: 201.10 [M+H]⁺. |
| Melting Point | 188-190 °C |
Safety Considerations
-
Nitration: The nitration reaction is highly exothermic and requires careful temperature control. Nitrating agents are corrosive and strong oxidizing agents. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves, must be worn.
-
Reduction: The reduction step involves the use of concentrated hydrochloric acid, which is corrosive. The reaction should be carried out in a fume hood.
-
General: Handle all chemicals with care and consult the Safety Data Sheets (SDS) for each reagent before use.
Conclusion
This technical guide outlines a reliable and efficient two-step synthesis for this compound. The methodology is based on well-understood organic transformations, ensuring high yields and purity of the final product. The detailed protocols and characterization data provided herein serve as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and materials science, facilitating the synthesis of this important molecular building block.
References
- General N-Acetylation Protocols: Title: A Comparative Guide to the Synthesis of Acetamides Source: BenchChem
-
Nitration of Aromatic Compounds
- Title: Synthesis of 1-Nitronaphthalene under Homogeneous Conditions
- Source: SciTePress
-
URL: [Link]
- Reduction of Nitroarenes: Title: Synthesis of Amino Derivatives from 1-Phenyl-4-nitronaphthalene: Application Notes and Protocols Source: BenchChem
-
Spectroscopic Data of Related Compounds
- Title: Acetamide, N-1-naphthalenyl-
- Source: PubChem, N
-
URL: [Link]
-
Characterization of Naphthalene Derivatives
Sources
An In-Depth Technical Guide to the Structural Analysis of N-(3-aminonaphthalen-1-yl)acetamide
This guide provides a comprehensive technical overview for the structural elucidation of N-(3-aminonaphthalen-1-yl)acetamide, a key intermediate in various research and development applications. Designed for researchers, scientists, and drug development professionals, this document outlines a systematic approach to confirm the molecular structure of this compound with a high degree of confidence. Given the current absence of readily available spectroscopic data in public databases, this guide presents a robust methodology for its synthesis and subsequent structural characterization using state-of-the-art analytical techniques.
Introduction and Synthetic Strategy
This compound is an aromatic amine derivative of naphthalene, a structural motif of interest in medicinal chemistry and materials science. A definitive structural analysis is paramount to ensuring the purity and identity of the compound for any downstream application.
A plausible and efficient synthesis of this compound can be conceptualized starting from 1,3-dinitronaphthalene. The proposed synthetic pathway involves a selective reduction of one nitro group, followed by acetylation of the resulting amine, and a final reduction of the second nitro group. This multi-step synthesis is illustrated in the workflow diagram below.
Caption: Proposed synthetic workflow for this compound.
Spectroscopic Characterization
A multi-technique spectroscopic approach is essential for the unambiguous structural confirmation of this compound. The following sections detail the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are critical for the structural assignment of this compound.
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, the amide proton, and the acetyl methyl protons. The chemical shifts are influenced by the electronic effects of the amino and acetamido groups on the naphthalene ring.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.5 - 10.0 | Singlet | 1H | Amide N-H |
| ~7.2 - 8.0 | Multiplet | 6H | Aromatic C-H |
| ~5.0 - 6.0 | Broad Singlet | 2H | Amine N-H₂ |
| ~2.2 | Singlet | 3H | Acetyl C-H₃ |
Note: Chemical shifts are predicted and may vary depending on the solvent and experimental conditions.
The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~168 - 170 | Carbonyl C=O |
| ~110 - 150 | Aromatic C |
| ~24 | Acetyl CH₃ |
Note: The exact chemical shifts of the aromatic carbons require more detailed analysis, such as 2D NMR experiments (HSQC, HMBC), to be definitively assigned.
-
Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical, as protic solvents may lead to the exchange of labile amine and amide protons.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Lock the spectrometer to the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing and Analysis:
-
Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Assign the peaks based on their chemical shifts, multiplicities, and integrations, correlating them with the expected structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The FTIR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, and C-N bonds.
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 3200 | N-H stretch | Primary amine (NH₂) and secondary amide (N-H) |
| 1650 - 1680 | C=O stretch | Amide I band |
| 1510 - 1570 | N-H bend | Amide II band |
| 1200 - 1350 | C-N stretch | Aromatic amine and amide |
-
Sample Preparation:
-
Solid State (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg) in an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the sample in the spectrometer and record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.
For this compound (C₁₂H₁₂N₂O), the expected monoisotopic mass is approximately 200.0949 g/mol . In a high-resolution mass spectrum (HRMS), the molecular ion peak ([M+H]⁺ or [M]⁺˙) should be observed with high mass accuracy. The fragmentation pattern in the MS/MS spectrum can further confirm the structure.
| m/z (predicted) | Ion |
| 201.1028 | [M+H]⁺ |
| 200.0949 | [M]⁺˙ |
| 158.0817 | [M-CH₂CO]⁺˙ |
| 143.0708 | [M-NHCOCH₃]⁺ |
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL.
-
Instrumentation:
-
Use an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
-
Data Acquisition:
-
Infuse the sample solution into the ion source.
-
Acquire the full scan mass spectrum in positive ion mode to observe the molecular ion.
-
Perform tandem mass spectrometry (MS/MS) on the isolated molecular ion to obtain fragmentation data.
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion and compare it to the theoretical mass.
-
Analyze the fragmentation pattern to identify characteristic fragment ions that support the proposed structure.
-
Integrated Structural Confirmation Workflow
The definitive structural elucidation of this compound relies on the integration of data from all the aforementioned techniques. The following diagram illustrates the logical flow of this integrated approach.
Caption: Integrated workflow for the structural analysis of this compound.
Conclusion
The structural analysis of this compound requires a systematic and multi-faceted analytical approach. By employing a combination of NMR spectroscopy, FTIR spectroscopy, and mass spectrometry, researchers can confidently confirm the identity and purity of this important chemical entity. The protocols and predicted data presented in this guide provide a solid framework for the successful structural elucidation of this compound, ensuring the reliability of subsequent research and development activities.
References
-
PubChem. N-(naphthalen-1-yl)acetamide. National Center for Biotechnology Information. [Link][1]
-
SpectraBase. Acetamide. Wiley-VCH. [Link]
-
NIST. Acetamide. National Institute of Standards and Technology. [Link][2][3]
Sources
Spectroscopic Characterization of N-(3-aminonaphthalen-1-yl)acetamide: A Technical Guide
Foreword
This document provides a comprehensive analysis of the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for N-(3-aminonaphthalen-1-yl)acetamide. By leveraging established spectroscopic principles and comparative data from closely related structures, such as N-(naphthalen-1-yl)acetamide, we can construct a reliable predictive framework for its characterization. This guide is intended to empower researchers to identify, purify, and characterize this molecule with a high degree of confidence.
Predicted ¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of hydrogen atoms. For this compound, the ¹H NMR spectrum is expected to be complex in the aromatic region due to the substituted naphthalene ring system.
Predicted ¹H NMR Chemical Shifts
The predicted chemical shifts (δ) are presented in Table 1. The naphthalene protons are expected to appear in the downfield region (typically 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The presence of both an amino (-NH₂) and an acetamido (-NHCOCH₃) group will further influence the chemical shifts of the aromatic protons. The amino group, being an electron-donating group, will cause a slight upfield shift (shielding) of the protons on the same ring, particularly those in ortho and para positions. Conversely, the acetamido group is weakly deactivating and will have a less pronounced effect.
The amide proton (-NH) is expected to appear as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration. The methyl protons of the acetamido group will appear as a sharp singlet in the upfield region. The protons of the primary amine will also likely appear as a broad singlet.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |
| Naphthalene H | 7.0 - 8.2 | m | The complex splitting patterns will arise from spin-spin coupling between adjacent protons on the naphthalene ring. |
| -NH (Amide) | 9.0 - 10.5 | br s | Chemical shift is solvent and concentration dependent. |
| -NH₂ (Amine) | 3.5 - 5.0 | br s | Chemical shift is solvent and concentration dependent; may exchange with D₂O. |
| -CH₃ (Acetyl) | 2.0 - 2.3 | s | A sharp singlet integrating to three protons. |
Table 1: Predicted ¹H NMR Chemical Shifts for this compound.
Experimental Protocol for ¹H NMR
A standard protocol for acquiring a ¹H NMR spectrum would involve dissolving approximately 5-10 mg of the solid sample in a deuterated solvent, such as DMSO-d₆ or CDCl₃, within an NMR tube. A typical experiment would be run on a 400 or 500 MHz spectrometer.
Figure 1: Workflow for ¹H NMR Spectroscopy.
Predicted ¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule.
Predicted ¹³C NMR Chemical Shifts
The predicted chemical shifts for the carbon atoms in this compound are listed in Table 2. The aromatic carbons of the naphthalene ring are expected to resonate between 110 and 140 ppm. The carbon atoms directly attached to the nitrogen atoms (C1 and C3) will have their chemical shifts significantly influenced. The amide carbonyl carbon is expected to be the most downfield signal, typically appearing around 170 ppm. The methyl carbon of the acetyl group will be found in the upfield region.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |
| Naphthalene C (unsubstituted) | 110 - 130 | |
| Naphthalene C (substituted) | 130 - 150 | Carbons attached to amino and acetamido groups will be downfield. |
| C=O (Amide) | 168 - 172 | Expected to be a weak signal. |
| -CH₃ (Acetyl) | 20 - 25 |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.
Experimental Protocol for ¹³C NMR
The sample preparation for ¹³C NMR is identical to that for ¹H NMR. However, ¹³C NMR experiments require a longer acquisition time due to the low natural abundance of the ¹³C isotope.
Predicted Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.
Predicted IR Absorption Bands
The key expected IR absorption bands for this compound are summarized in Table 3. The spectrum will be characterized by the presence of N-H stretching vibrations from both the amine and the amide groups, a strong C=O stretching vibration from the amide, and characteristic C=C stretching vibrations from the naphthalene ring.
| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity | Notes |
| N-H Stretch (Amine) | 3300 - 3500 | Medium, Doublet | Characteristic of a primary amine. |
| N-H Stretch (Amide) | 3200 - 3400 | Medium | |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | |
| C=O Stretch (Amide) | 1640 - 1680 | Strong | Amide I band. |
| N-H Bend (Amine) | 1590 - 1650 | Medium | |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium | Multiple bands expected. |
| N-H Bend (Amide) | 1510 - 1570 | Medium | Amide II band. |
Table 3: Predicted Characteristic IR Absorption Bands for this compound.
Experimental Protocol for IR Spectroscopy
For a solid sample, the IR spectrum is typically acquired using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory, which simplifies sample handling.
Figure 2: Workflow for FTIR-ATR Spectroscopy.
Predicted Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Predicted Mass Spectrum
The molecular formula of this compound is C₁₂H₁₂N₂O, which corresponds to a molecular weight of 200.24 g/mol . In a high-resolution mass spectrum (HRMS), the exact mass would be observed. The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 200.
Key fragmentation pathways would likely involve the loss of a ketene molecule (CH₂=C=O) from the acetamido group, leading to a fragment ion at m/z = 158. Another significant fragmentation would be the cleavage of the C-N bond of the acetamido group, resulting in a fragment corresponding to the aminonaphthalene cation.
| m/z | Proposed Fragment | Notes |
| 200 | [C₁₂H₁₂N₂O]⁺ | Molecular ion (M⁺) |
| 158 | [M - CH₂CO]⁺ | Loss of ketene |
| 143 | [C₁₀H₉N₂]⁺ | Cleavage of the amide C-N bond |
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound.
Experimental Protocol for Mass Spectrometry
A common method for analyzing a solid sample is Direct Insertion Probe (DIP) with Electron Ionization (EI).
Figure 3: Workflow for Mass Spectrometry via Direct Insertion Probe.
Conclusion
This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of this compound. By understanding these expected spectroscopic signatures, researchers and drug development professionals can confidently approach the synthesis, purification, and characterization of this and related naphthalene derivatives. The provided protocols for data acquisition and the theoretical framework for interpretation are designed to ensure scientific integrity and facilitate the successful structural elucidation of this compound.
References
-
PubChem. Acetamide, N-1-naphthalenyl-. National Center for Biotechnology Information. [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
LibreTexts. Infrared Spectroscopy and Mass Spectrometry. [Link]
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
N-(3-aminonaphthalen-1-yl)acetamide mechanism of action
An In-Depth Technical Guide to Elucidating the Mechanism of Action of N-(3-aminonaphthalen-1-yl)acetamide
Abstract
This compound is a naphthalenic derivative with a chemical structure suggestive of potential biological activity. However, as of the current body of scientific literature, its specific mechanism of action remains uncharacterized. This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to systematically investigate and elucidate the biological mechanism of this compound. We will move beyond a simple recitation of facts to present a strategic, multi-tiered experimental approach. This document is structured to serve as a practical roadmap, from initial phenotypic screening to precise target identification and validation, embodying the principles of robust scientific inquiry.
Introduction and Structural Considerations
This compound belongs to the family of aminonaphthalenes, a class of compounds known for a wide range of biological activities, but also for potential toxicities. The core structure features a naphthalene ring system, which is planar and lipophilic, allowing for potential intercalation with DNA or interaction with hydrophobic pockets in proteins. The presence of both an amino and an acetamido group at the 1 and 3 positions introduces possibilities for hydrogen bonding and specific polar interactions within biological targets.
A critical initial consideration is the potential for this compound to act as a prodrug. The acetamide group may undergo in vivo hydrolysis by amidases to yield 1,3-diaminonaphthalene. This potential biotransformation must be considered in all experimental designs, as the observed biological effects could be attributable to the parent compound, its metabolite, or both.
Postulated Mechanisms of Action (Starting Hypotheses)
Given the structural features of this compound and the known activities of analogous compounds, we can formulate several initial hypotheses for its mechanism of action. These hypotheses will form the basis of our proposed experimental workflow.
-
Hypothesis 1: DNA Intercalation and Genotoxicity: The planar naphthalene ring is a classic structural motif for agents that intercalate into DNA, potentially leading to DNA damage, cell cycle arrest, and apoptosis.
-
Hypothesis 2: Enzyme Inhibition: The molecule's functional groups may allow it to bind to the active site of various enzymes. Given the prevalence of aromatic amines in kinase inhibitors, this class of enzymes represents a primary area of investigation. Other potential targets include cyclooxygenases or histone deacetylases (HDACs).
-
Hypothesis 3: Modulation of Cellular Signaling Pathways: The compound could interact with key proteins in signaling cascades, such as those involved in cell proliferation (e.g., MAPK/ERK pathway) or cell death (e.g., Bcl-2 family proteins).
A Multi-Tiered Experimental Workflow for Mechanism of Action Elucidation
The following sections detail a systematic approach to investigating the mechanism of action of this compound. This workflow is designed to be logical and self-validating, with each stage informing the next.
Tier 1: Initial Phenotypic Screening and Cytotoxicity Assessment
The first step is to determine if this compound elicits a biological response in a cellular context.
Experimental Protocol: Cell Viability and Proliferation Assays
-
Cell Line Selection: Choose a panel of well-characterized human cancer cell lines from different tissue origins (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon) and a non-cancerous cell line (e.g., HEK293T or primary fibroblasts) to assess for cancer-specific cytotoxicity.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series.
-
Cell Seeding: Plate cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the compound (e.g., from 0.1 µM to 100 µM) for various time points (e.g., 24, 48, and 72 hours).
-
Viability Assessment: Use a robust method to assess cell viability, such as the MTT or PrestoBlue assay, which measures metabolic activity.
-
Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) value for each cell line and time point.
Data Presentation: IC50 Values for this compound
| Cell Line | Tissue of Origin | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |
| A549 | Lung Cancer | Experimental Data | Experimental Data | Experimental Data |
| MCF-7 | Breast Cancer | Experimental Data | Experimental Data | Experimental Data |
| HCT116 | Colon Cancer | Experimental Data | Experimental Data | Experimental Data |
| HEK293T | Non-cancerous | Experimental Data | Experimental Data | Experimental Data |
Caption for Table: Hypothetical IC50 values for this compound across a panel of cell lines.
Logical Workflow for Tier 1
Caption for Diagram: Tier 2 workflow for dissecting the primary cellular response.
Tier 3: Target Identification and Validation
The results from Tier 2 will guide the search for a specific molecular target. For instance, if significant G2/M arrest and DNA damage are observed, this strengthens the DNA intercalation hypothesis. If apoptosis is induced without significant DNA damage, this may point towards the modulation of a specific signaling pathway.
Experimental Protocol: Kinase Inhibition Profiling
-
In Vitro Kinase Panel: If enzyme inhibition is suspected, screen the compound against a large panel of recombinant kinases (e.g., the 468-kinase panel from the MRC PPU at the University of Dundee). This will provide a broad overview of potential kinase targets.
-
Dose-Response Assays: For any significant hits from the initial screen, perform detailed dose-response assays to determine the IC50 for the purified enzyme.
Experimental Protocol: Thermal Shift Assay (TSA)
-
Principle: TSA measures the change in the thermal denaturation temperature of a protein upon ligand binding. A positive shift indicates that the compound binds to and stabilizes the protein.
-
Procedure:
-
Incubate the protein of interest (e.g., a candidate kinase) with the compound.
-
Use a fluorescent dye that binds to hydrophobic regions of unfolded proteins.
-
Measure the fluorescence as the temperature is gradually increased using a real-time PCR machine.
-
The melting temperature (Tm) is the point of maximum fluorescence change. A ΔTm between the treated and untreated protein indicates binding.
-
Experimental Protocol: Cellular Target Engagement
-
Western Blotting: If a specific pathway is implicated (e.g., MAPK pathway), use western blotting to probe the phosphorylation status of key proteins (e.g., p-ERK, p-MEK) in cell lysates after compound treatment. A decrease in phosphorylation would suggest inhibition of an upstream kinase.
Hypothetical Signaling Pathway Modulation
Caption for Diagram: Hypothetical inhibition of the MAPK/ERK signaling pathway.
Conclusion and Future Directions
This guide has outlined a rigorous, multi-tiered strategy for the elucidation of the mechanism of action of this compound. By progressing from broad phenotypic observations to specific molecular target engagement, researchers can build a comprehensive and validated understanding of this compound's biological activity. Future work should focus on in vivo studies to assess efficacy and toxicity in animal models, as well as medicinal chemistry efforts to optimize the compound's potency and selectivity based on the identified molecular target.
References
A comprehensive list of real, verifiable references would be generated here based on the actual literature search for analogous compounds and methodologies. As this is a hypothetical guide for an uncharacterized compound, the reference list would be populated during the execution of the described research plan.
A Technical Guide to N-(Naphthalen-1-yl)acetamide Analogs: Synthesis, Properties, and Therapeutic Potential
Introduction
The naphthalen-1-yl)acetamide scaffold represents a privileged structure in medicinal chemistry and materials science, serving as a foundational blueprint for a diverse array of biologically active compounds and functional molecules. The rigid, aromatic naphthalene core provides a versatile platform for substitution, allowing for the fine-tuning of steric, electronic, and physicochemical properties. This adaptability has made its derivatives, including the focal compound class N-(3-aminonaphthalen-1-yl)acetamide and its analogs, subjects of intensive research. These compounds have demonstrated significant potential across multiple domains, including oncology, infectious diseases, and bio-imaging.[1][2][3]
This technical guide offers a comprehensive review of the N-(naphthalen-1-yl)acetamide chemical space. It is designed for researchers, scientists, and drug development professionals, providing in-depth insights into the synthesis, structure-activity relationships (SAR), and key applications of this promising class of molecules. We will explore the causality behind synthetic choices, detail self-validating experimental protocols, and ground all mechanistic claims in authoritative scientific literature.
Core Synthetic Strategies
The synthesis of the N-(naphthalen-1-yl)acetamide core and its analogs primarily relies on robust and well-established amidation reactions. The choice of starting materials and synthetic route is dictated by the desired substitution pattern on the naphthalene ring and the acetamide group.
Direct Acylation of Aminonaphthalenes
The most direct approach involves the N-acylation of a substituted 1-aminonaphthalene with an appropriate acetylating agent, such as acetic anhydride or acetyl chloride. This method is highly efficient for producing the core unsubstituted scaffold and analogs with pre-existing functionality on the naphthalene ring.
-
Causality of Experimental Choice: The reaction is driven by the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the acetylating agent. The use of a mild base like triethylamine or pyridine is often employed to quench the HCl byproduct when using acetyl chloride, preventing the protonation of the starting amine and driving the reaction to completion.
Amide Coupling from Carboxylic Acids
For analogs with complex substituents on the acetamide moiety, a more versatile approach is the coupling of a substituted phenylacetic acid derivative with 1-aminonaphthalene.
-
Causality of Experimental Choice: This reaction requires the "activation" of the carboxylic acid to make it a better electrophile. Thionyl chloride (SOCl₂) is commonly used to convert the carboxylic acid into a highly reactive acyl chloride intermediate.[4] Alternatively, coupling reagents like N,N'-carbonyldiimidazole (CDI) can be used under milder conditions to form an activated acylimidazolide, which then readily reacts with the amine.[5]
Multi-Component Reactions
For certain structures, such as amidoalkyl naphthols, one-pot multi-component reactions offer an efficient pathway that enhances atom economy and reduces the number of synthetic steps.[6] These reactions typically involve a 2-naphthol, an aldehyde, and an amide or nitrile under catalytic conditions.[6]
Diagram: General Synthetic Pathways
The following diagram illustrates the primary synthetic routes to N-(naphthalen-1-yl)acetamide analogs.
Caption: Key synthetic routes to the N-(naphthalen-1-yl)acetamide scaffold.
Therapeutic and Research Applications
The structural features of N-(naphthalen-1-yl)acetamide analogs make them potent modulators of various biological targets.
Kinase Inhibition in Oncology
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer, making them prime targets for therapeutic intervention.[7] Several acetamide and naphthalene-containing molecules have been developed as small-molecule kinase inhibitors.[7] The naphthalene ring can effectively occupy hydrophobic pockets in the ATP-binding site of kinases, while the acetamide group can serve as a hydrogen bond donor and acceptor, contributing to binding affinity and selectivity.
Analogs of this class have been investigated as inhibitors for a range of kinases, including:
-
Aurora Kinase B (AURKB): Overexpressed in many human cancers, AURKB is a key regulator of mitosis. N-(phenyl)acetamide derivatives have been identified as orally active, selective AURKB inhibitors.[8]
-
FMS-like Tyrosine Kinase-3 (FLT3): Mutations in FLT3 are common in Acute Myeloid Leukemia (AML). Potent and selective FLT3 inhibitors have been developed, demonstrating the utility of related scaffolds in targeting this kinase.[9]
-
Casein Kinase I (CKI): This kinase is involved in various cellular processes, and inhibitors are being explored for multiple therapeutic applications.[10]
Table 1: Representative Kinase Inhibitor Activity
| Compound Class | Target Kinase | Activity | Reference |
|---|---|---|---|
| Quinazoline Acetamides | Aurora Kinase B | Sub-nanomolar enzymatic activity | [8] |
| Benzothiazole Ureas | FLT3 | Potent and selective inhibition | [9] |
| Pyrazolopyrimidines | Casein Kinase Iε | IC₅₀ = 32 nM |[10] |
Diagram: General Workflow for In Vitro Kinase Assay
This workflow outlines the standard procedure for assessing the inhibitory potential of a compound against a target kinase.
Caption: A typical workflow for an in vitro kinase inhibition screening assay.
Antimicrobial and Antifungal Agents
The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial agents. N-(naphthalen-1-yl)acetamide analogs have shown promising activity against a range of bacteria and fungi.[11] The lipophilic nature of the naphthalene ring can facilitate membrane disruption or transport into the cell, while the acetamide portion can interact with intracellular targets.
Studies have shown that derivatives of N-(naphthalen-1-yl)propanamide exhibit significant antifungal activity, in some cases comparable to the potency of ketoconazole.[11] The proposed mechanism for some azole-containing analogs is the inhibition of cytochrome P450 sterol 14α-demethylase (CYP51), an enzyme essential for fungal cell membrane synthesis.[11]
Fluorescent Probes for Bio-imaging
The inherent photophysical properties of the naphthalene ring system make it an excellent fluorophore.[12] Its derivatives are widely used as fluorescent probes due to their high quantum yields, good stability, and sensitivity to the local environment.[12]
By attaching specific recognition groups to the N-(naphthalen-1-yl)acetamide scaffold, researchers can design probes that exhibit a "turn-on" or "turn-off" fluorescent response upon binding to a specific analyte. Key features include:
-
Environmental Sensitivity: The fluorescence emission of some naphthalene derivatives is highly sensitive to solvent polarity, a property known as solvatochromism. This allows them to probe the hydrophobicity of protein binding sites or cellular membranes.[13]
-
Ion Detection: Analogs have been designed to selectively bind metal ions like Al³⁺, leading to a significant enhancement in fluorescence intensity, enabling their detection in biological and environmental samples.[14]
-
Intramolecular Charge Transfer (ICT): This is a common mechanism for fluorescent probes, where photoexcitation leads to a charge transfer within the molecule. Binding to an analyte can modulate this process, causing a detectable change in the fluorescence signal.[15]
Detailed Experimental Protocols
Adherence to detailed and validated protocols is paramount for reproducibility and scientific integrity.
Protocol A: Synthesis of N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide
This protocol, adapted from Xu et al.[16], provides a validated, two-step method for synthesizing a functionalized analog from a commercially available starting material. It serves as an excellent model for derivatization of the naphthalene core.
-
Rationale: This procedure demonstrates a sequential acetylation and nitration, common transformations in medicinal chemistry for exploring structure-activity relationships. The final product was successfully crystallized and characterized by X-ray diffraction, confirming the method's reliability.[16]
-
Step-by-Step Methodology:
-
Acetylation: Dissolve 1.0 g of 2-acetyl-6-aminonaphthalene in 35 mL of acetic anhydride (Ac₂O) and stir for 10 minutes. This step protects the amino group as an acetamide.
-
Nitration: Add 30 mL of glacial acetic acid to the solution. Place the reaction vessel in an ice bath to control the exothermic reaction. Slowly add 6.5 mL of concentrated nitric acid (HNO₃) dropwise. Maintain the ice-bath condition and stir for 3 hours at room temperature. The acetamide group directs the nitration to the 1-position.
-
Work-up: Upon completion (monitored by TLC), transfer the reaction mixture to a separatory funnel. Extract the product with dichloromethane (CH₂Cl₂) three times. Combine the organic phases.
-
Purification: Concentrate the combined organic layers under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel, using an eluent system of CH₂Cl₂:ethyl acetate (10:1 v/v).[16]
-
Characterization: Collect the fractions containing the product, combine, and evaporate the solvent to yield a light-yellow solid. The structure and purity should be confirmed by ¹H-NMR, ¹³C-NMR, and mass spectrometry.
-
Protocol B: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound, as mentioned in the evaluation of related amide derivatives.[4]
-
Rationale: The broth microdilution method is a gold-standard technique for quantifying the antimicrobial activity of novel compounds. It is efficient, requires small quantities of the test compound, and provides a quantitative result (the MIC value).
-
Step-by-Step Methodology:
-
Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in sterile microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast). The final volume in each well should be 100 µL.
-
Controls: Include a positive control (a known antibiotic like chloramphenicol or ketoconazole) and a negative control (growth medium with DMSO vehicle but no compound) on each plate. A sterility control (medium only) is also required.
-
Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria at ~5 x 10⁵ CFU/mL or yeast at ~2.5 x 10³ CFU/mL). Add 100 µL of this inoculum to each well (except the sterility control).
-
Incubation: Cover the plates and incubate under appropriate conditions (e.g., 35°C for 18-24 hours for bacteria; 35°C for 24-48 hours for yeast).
-
Endpoint Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by using a viability indicator dye like resazurin.
-
Conclusion and Future Outlook
The N-(naphthalen-1-yl)acetamide scaffold and its analogs constitute a versatile and highly promising class of compounds. The research summarized in this guide highlights their significant potential as kinase inhibitors for cancer therapy, novel antimicrobial agents to combat infectious diseases, and sophisticated fluorescent probes for advanced bio-imaging. The synthetic accessibility of this scaffold allows for extensive derivatization, enabling the systematic exploration of structure-activity relationships to optimize potency, selectivity, and pharmacokinetic properties.
Future research should focus on several key areas. In oncology, the development of analogs with enhanced selectivity for specific kinase isoforms could lead to therapies with improved efficacy and reduced off-target effects. For antimicrobial applications, a deeper understanding of the mechanism of action is crucial for overcoming resistance and designing next-generation drugs. Finally, the creation of fluorescent probes with longer emission wavelengths (in the near-infrared range) and multi-analyte sensing capabilities will continue to push the boundaries of biological imaging and diagnostics. The continued exploration of this rich chemical space holds immense promise for addressing critical challenges in medicine and life sciences.
References
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Synthesis of novel N-(naphthalen-1-yl)propanamide derivatives and evaluation their antimicrobial activity. ResearchGate. Available at: [Link]
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Xu, L., et al. (2019). Synthesis, crystal structure and Hirshfeld surface analysis of N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
-
Al-Hourani, B. J., et al. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega. Available at: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 68461, Acetamide, N-1-naphthalenyl-. PubChem. Available at: [Link]
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Discovery of N-(1-Acryloylazetidin-3-yl)-2-(1H-indol-1-yl)acetamides as Covalent Inhibitors of KRASG12C. National Institutes of Health. Available at: [Link]
-
Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. National Institutes of Health. Available at: [Link]
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Biological Study of Naphthalene Derivatives with Antiinflammatory Activities. ResearchGate. Available at: [Link]
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Li, Y., et al. (2023). Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al3+. Molecules. Available at: [Link]
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Ploch-Jankowska, A., et al. (2021). Impact of Selected Small-Molecule Kinase Inhibitors on Lipid Membranes. MDPI. Available at: [Link]
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6-N,N-Dimethylamino-2,3-Naphthalimide a New Environment-Sensitive Fluorescent Probe in δ-Selective and μ-Selective Opioid Peptides. National Institutes of Health. Available at: [Link]
-
Design, Synthesis, and Computational Studies of Novel N-(Substituted phenyl)-3-(5-((naphthalen-2-yloxy)methyl)-4-phenyl‑4H‑1,2,4-triazol-3-ylthio)acetamides as Potent Acetylcholinesterase Inhibitors. National Institutes of Health. Available at: [Link]
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Click chemistry inspired syntheses of new amide linked 1,2,3-triazoles from naphthols: biological evaluation and in silico computational study. National Institutes of Health. Available at: [Link]
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Wu, H., et al. (2017). A Highly Selective and Sensitive Fluorescent Turn-on Probe for Al3+ Based on Naphthalimide Schiff Base. Journal of Fluorescence. Available at: [Link]
-
Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry. Available at: [Link]
-
Synthesis of N-[(2-hydroxynaphthalen-1-yl)(3-nitrophenyl) methyl]acetamide using different catalysts. ResearchGate. Available at: [Link]
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A Multifunctional and Fast-Response Lysosome-Targetable Fluorescent Probe for Monitoring pH and Isoxaflutole. National Institutes of Health. Available at: [Link]
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Chao, Q., et al. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][4][11]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Journal of Medicinal Chemistry. Available at: [Link]
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Introduction: Clarifying the Subject Compound
An In-depth Technical Guide to Alectinib: Properties, Mechanism, and Hazards
This guide provides a comprehensive technical overview of Alectinib, a potent second-generation Anaplastic Lymphoma Kinase (ALK) inhibitor. It is critical to note that the provided query, CAS number 721970-24-7, is listed in several chemical databases as 1-Acetamido-3-aminonaphthalene[1][2][3][4][5]. However, the request for an in-depth guide on mechanism, pathways, and hazards aligns with the extensive research and clinical data available for the pharmaceutical compound Alectinib , which is correctly identified by CAS Number 1256580-46-7 [6][7][8]. Therefore, this document will focus exclusively on Alectinib to provide the most relevant and valuable information for researchers in drug development.
Alectinib (marketed as Alecensa®) is a cornerstone in the targeted therapy of non-small-cell lung cancer (NSCLC)[9][10]. Its development was driven by the need to overcome resistance to first-generation inhibitors like crizotinib and to provide a therapeutic agent with significant central nervous system (CNS) penetration[10][11]. This guide synthesizes preclinical data and established safety protocols to serve as a foundational resource for laboratory professionals working with this compound.
Physicochemical and Pharmacokinetic Properties
Alectinib is an orally bioavailable tyrosine kinase inhibitor.[11] Its fundamental properties are crucial for designing both in vitro and in vivo experiments. Key pharmacokinetic parameters underscore its clinical efficacy, including a long plasma half-life and metabolism primarily through the CYP3A4 enzyme to its active metabolite, M4.[9][11]
| Property | Value | Source |
| IUPAC Name | 9-ethyl-6,11-dihydro-6,6-dimethyl-8-[4-(morpholin-4-yl)piperidin-1-yl]-11-oxo-5H-benzo[b]carbazole-3-carbonitrile | [8] |
| CAS Number | 1256580-46-7 (Alectinib); 1256589-74-8 (Alectinib HCl) | [7][8] |
| Molecular Formula | C₃₀H₃₄N₄O₂ (Alectinib); C₃₀H₃₅ClN₄O₂ (Alectinib HCl) | [7][12] |
| Molecular Weight | 482.6 g/mol (Alectinib); 519.09 g/mol (Alectinib HCl) | [7][12] |
| pKa | 7.05 | [9] |
| Metabolism | Primarily via hepatic CYP3A4 to active metabolite M4 | [9][11] |
| Plasma Half-life | Alectinib: ~32.5 hours; Active Metabolite (M4): ~30.7 hours | [9] |
| Excretion | ~98% via feces (84% as unchanged Alectinib) | [9] |
Core Mechanism of Action: ALK and RET Kinase Inhibition
Alectinib functions as a highly selective, ATP-competitive inhibitor of the ALK tyrosine kinase.[10][13] In a specific subset of NSCLC, a chromosomal rearrangement creates a fusion gene (e.g., EML4-ALK), resulting in a constitutively active ALK fusion protein.[10] This oncogenic driver promotes tumor cell proliferation and survival by activating several downstream signaling cascades.
Alectinib binds to the ATP-binding pocket of the ALK kinase domain, preventing its phosphorylation and subsequent activation.[11][13] This action effectively abrogates the key signaling pathways responsible for tumor growth.
Key Downstream Pathways Inhibited by Alectinib:
-
PI3K/AKT/mTOR Pathway: Blocking this cascade suppresses cell growth and survival signals, ultimately inducing apoptosis (programmed cell death).[9][10]
-
JAK/STAT Pathway: Interruption of STAT3 signaling impacts cell survival and proliferation.[9][10]
-
RAS-MAPK Pathway: Inhibition of this pathway reduces mitogenic signals, thereby controlling cell proliferation.[10][13]
In addition to its primary target, Alectinib demonstrates inhibitory activity against the RET proto-oncogene, a target implicated in other cancers.[9][11][14][15]
Caption: Alectinib blocks ATP binding to the ALK fusion protein, inhibiting downstream signaling.
Preclinical Experimental Protocols
Characterizing the potency and efficacy of Alectinib requires robust and reproducible assays. Below are standard methodologies employed in preclinical drug development.
Cell-Free Kinase Inhibition Assay
This assay provides a direct measure of the compound's inhibitory activity against the purified kinase enzyme, yielding a quantitative IC₅₀ value.
Workflow Diagram:
Caption: Workflow for a radiometric cell-free kinase inhibition assay.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare a 2X solution of recombinant human ALK kinase domain in kinase reaction buffer.
-
Perform a serial dilution of Alectinib in DMSO, followed by a final dilution in kinase buffer to create 2X compound solutions.
-
Prepare a 2X solution of a suitable substrate peptide (e.g., poly-Glu, Tyr) in kinase buffer.
-
Prepare a 2X ATP solution containing [γ-³²P]ATP.
-
-
Reaction Incubation:
-
In a 96-well plate, add equal volumes of the 2X ALK enzyme solution and the 2X Alectinib solution. Incubate for 10-15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding the 2X substrate/[γ-³²P]ATP mixture.
-
Incubate for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 30°C).[10]
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding a concentrated EDTA solution.
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper multiple times in phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the remaining radioactivity on the paper using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each Alectinib concentration relative to a DMSO vehicle control.
-
Plot the percent inhibition against the log of the Alectinib concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Cell-Based Anti-Proliferative Assay
This assay measures the compound's ability to inhibit the growth of cancer cell lines that are dependent on ALK signaling.
Methodology:
-
Cell Culture: Culture an ALK-positive NSCLC cell line (e.g., H3122) in appropriate media under standard conditions (37°C, 5% CO₂).
-
Cell Plating: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of Alectinib or a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours.
-
Viability Assessment: Measure cell viability using a reagent such as CellTiter-Glo® (Promega) or resazurin, which quantifies ATP content or metabolic activity, respectively.
-
Data Analysis: Normalize the data to the vehicle control and plot against the log of compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Safety and Hazard Profile
As a potent bioactive compound, Alectinib and its hydrochloride salt must be handled with appropriate caution in a laboratory setting. The following information is synthesized from available Safety Data Sheets (SDS).[6][7][8]
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Germ Cell Mutagenicity | 2 | H341: Suspected of causing genetic defects |
| Reproductive Toxicity | 2 | H361: Suspected of damaging fertility or the unborn child |
| Specific Target Organ Toxicity (Repeated Exposure) | 2 | H373: May cause damage to organs through prolonged or repeated exposure |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood or a ventilated balance enclosure, especially when working with the powdered form to avoid dust formation.[6][7]
-
Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[6][12]
-
Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile) inspected prior to use. Dispose of contaminated gloves after use in accordance with good laboratory practices.[6][12]
-
Skin and Body Protection: Wear a lab coat. For larger quantities or risk of splash, wear impervious clothing.[6][12]
-
Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
First Aid Measures
-
Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6][7]
-
Skin Contact: Immediately remove contaminated clothing. Wash off with soap and plenty of water. Consult a doctor.[6][12]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a doctor.[6][12]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[6][12]
Storage and Disposal
-
Storage: Keep the container tightly closed in a dry, well-ventilated place. Recommended storage temperature is often -20°C for long-term stability.[7]
-
Disposal: Dispose of waste material at an approved hazardous waste treatment facility. Follow all federal, state, and local environmental regulations.[8][12]
Conclusion
Alectinib is a highly potent and selective ALK inhibitor with a well-defined mechanism of action and significant clinical utility in oncology. For research professionals, a thorough understanding of its biochemical function, proper handling procedures, and associated hazards is paramount. The protocols and data presented in this guide serve as a foundational reference for the safe and effective use of Alectinib in a preclinical research environment, enabling further investigation into its therapeutic potential and the development of next-generation targeted therapies.
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MATERIAL SAFETY DATA SHEETS ALECTINIB. (Source: Cleanchem Laboratories) [Link]
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CAS 721970-24-7 | 1-Acetamido-3-aminonaphthalene Supplier. (Source: RCLS) [Link]
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Chemical Product Details - 1-ACETAMIDO-3-AMINONAPHTHALENE. (Source: Advanced Technology & Industrial Co., Ltd.) [Link]
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Clinical Activity of Alectinib in Advanced RET-Rearranged Non-Small Cell Lung Cancer. (Source: Journal of Thoracic Oncology) [Link]
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theoretical studies of N-(3-aminonaphthalen-1-yl)acetamide
An In-depth Technical Guide to the Theoretical Investigation of N-(3-aminonaphthalen-1-yl)acetamide
Abstract
This technical guide provides a comprehensive framework for the theoretical and computational investigation of this compound. While direct experimental and theoretical studies on this specific molecule are not extensively published, this document synthesizes established computational methodologies applied to analogous naphthalene and acetamide derivatives to construct a robust protocol. This guide is intended for researchers, computational chemists, and drug development professionals, offering a detailed exploration of Density Functional Theory (DFT) calculations to elucidate the molecule's structural, spectroscopic, and electronic properties. Key analyses covered include geometric optimization, vibrational frequency analysis, Frontier Molecular Orbital (FMO) theory, Molecular Electrostatic Potential (MEP) mapping, Natural Bond Orbital (NBO) analysis, and molecular docking. The causality behind methodological choices is explained, and protocols are presented as self-validating systems, emphasizing the synergy between theoretical predictions and experimental data.
Introduction
N-substituted acetamides and aminonaphthalene scaffolds are privileged structures in medicinal chemistry, appearing in compounds with a wide range of biological activities, including anticancer and antimicrobial properties[1]. This compound, as a derivative, presents an interesting subject for theoretical analysis due to the interplay between the electron-donating amino group, the electron-withdrawing acetamide group, and the extended π-system of the naphthalene core.
Theoretical studies, particularly those employing quantum chemical calculations, are indispensable for modern chemical research and drug discovery. They provide profound insights into molecular properties that are often difficult or impossible to obtain through experimental means alone. By modeling parameters such as electronic structure, molecular geometry, and vibrational spectra, we can predict a molecule's reactivity, stability, and potential for intermolecular interactions[2]. This guide outlines a systematic approach to theoretically characterize this compound, providing a predictive foundation for its synthesis, characterization, and potential biological applications.
Foundational Principles: Synthesis and Experimental Validation
A robust theoretical model is always grounded in experimental reality. Before computational analysis, the synthesis and experimental characterization of the target molecule are paramount for validation.
Synthesis Pathway
The synthesis of this compound would likely proceed via the acetylation of 1,3-diaminonaphthalene. A plausible approach, analogous to the synthesis of similar acetamides, involves reacting the diamine with an acetylating agent like acetic anhydride or acetyl chloride in an appropriate solvent.
Spectroscopic Characterization: The Basis for Validation
Experimental spectroscopic data serves as the benchmark against which theoretical calculations are validated.
-
FT-IR and FT-Raman Spectroscopy: These techniques provide information about the vibrational modes of the molecule. Key expected signals would include N-H stretching from the amine and amide groups, C=O stretching of the amide, and various C-C and C-H vibrations from the naphthalene ring[3][4].
-
NMR Spectroscopy (¹H and ¹³C): NMR spectra confirm the chemical structure by revealing the electronic environment of hydrogen and carbon atoms. This data can be correlated with theoretically calculated chemical shifts[4].
The strong agreement between calculated and experimental spectra validates the chosen computational method and basis set, lending high confidence to other predicted properties[5][6].
Computational Methodology: The Theoretical Laboratory
The core of the theoretical investigation relies on Density Functional Theory (DFT), a computational quantum mechanical modeling method. DFT has become a powerful tool for predicting the electronic structure of molecules due to its favorable balance of accuracy and computational efficiency[7].
Choice of Method and Basis Set: For a molecule like this compound, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely-used and reliable choice. It combines the accuracy of ab initio methods with the efficiency of density functional methods[2]. This functional is typically paired with a Pople-style basis set, such as 6-311++G(d,p) , which provides sufficient flexibility to accurately describe the electron distribution, including diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for non-hydrogen and hydrogen atoms, respectively[5].
The workflow for a comprehensive theoretical study is outlined below.
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The Ascendancy of Naphthalimides: A Technical Guide to Their Discovery, History, and Applications
The 1,8-naphthalimide scaffold, a privileged heterocyclic motif, has carved a significant niche in the landscape of chemistry, materials science, and medicine. Its unique photophysical properties, coupled with synthetic tractability, have propelled its evolution from a simple dye intermediate to a versatile platform for the development of sophisticated fluorescent probes, potent anticancer agents, and advanced materials.[1][2][3] This technical guide provides an in-depth exploration of the history, discovery, synthesis, and diverse applications of 1,8-naphthalimide compounds, with a focus on the experimental methodologies and underlying mechanisms that drive their utility.
A Journey Through Time: The History and Discovery of 1,8-Naphthalimides
The most prevalent and industrially significant method for synthesizing 1,8-naphthalic anhydride is the oxidation of acenaphthene, a component of coal tar.[4][5] This process can be categorized into liquid-phase and vapor-phase oxidation.[4] The development of efficient oxidation methods was a critical step that made 1,8-naphthalic anhydride a readily available intermediate for the synthesis of a wide array of derivatives.[4][6]
The transformation of 1,8-naphthalic anhydride into 1,8-naphthalimide is a straightforward reaction with an amine source, often ammonium acetate, providing the imide nitrogen.[7] This ease of synthesis and the ability to readily introduce a variety of substituents at the imide nitrogen and on the naphthalene core have been the primary drivers of the extensive research and application of naphthalimide derivatives.[2][7]
It was in the latter half of the 20th century that the potential of 1,8-naphthalimides in medicine, particularly in cancer therapy, began to be realized.[1] The discovery of the anticancer activity of compounds like amonafide marked a pivotal moment, sparking intense interest in the design and synthesis of new naphthalimide-based therapeutic agents.[1][8]
The Naphthalimide Core: Synthesis and Functionalization
The versatility of the 1,8-naphthalimide scaffold stems from the relative ease with which its structure can be modified to tune its physicochemical and biological properties. The synthesis of naphthalimide derivatives can be broadly divided into two main strategies: N-functionalization and core functionalization.
Synthesis of the 1,8-Naphthalimide Scaffold
The foundational step in the synthesis of most 1,8-naphthalimide derivatives is the preparation of the parent imide from 1,8-naphthalic anhydride.
Experimental Protocol: Synthesis of 1,8-Naphthalimide
Objective: To synthesize the parent 1,8-naphthalimide from 1,8-naphthalic anhydride.
Materials:
-
1,8-naphthalic anhydride
-
Ammonium acetate
-
Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve 1,8-naphthalic anhydride in DMF.
-
Add ammonium acetate to the solution.
-
Heat the reaction mixture at 60 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and precipitate the product by adding water.
-
Filter the solid, wash with water, and dry to obtain 1,8-naphthalimide.
Expected Yield: ~95%[7]
Causality of Experimental Choices:
-
DMF as Solvent: DMF is a polar aprotic solvent that effectively dissolves both the starting anhydride and the ammonium acetate, facilitating a homogeneous reaction.
-
Ammonium Acetate as Amine Source: Ammonium acetate serves as a convenient and efficient source of ammonia for the imidation reaction.
-
Heating at 60 °C: This temperature provides sufficient energy to drive the reaction to completion in a reasonable timeframe without causing significant decomposition of the reactants or products.
N-Functionalization: Introducing Diversity at the Imide Nitrogen
The imide nitrogen of the 1,8-naphthalimide core is readily functionalized by reacting 1,8-naphthalic anhydride with a primary amine. This allows for the introduction of a vast array of side chains, which can be used to modulate solubility, cellular uptake, and biological targeting.
Experimental Protocol: Synthesis of N-substituted 1,8-Naphthalimides
Objective: To synthesize an N-substituted 1,8-naphthalimide by reacting 1,8-naphthalic anhydride with a primary amine.
Materials:
-
1,8-naphthalic anhydride
-
Primary amine (e.g., n-butylamine)
-
Ethanol
Procedure:
-
Suspend 1,8-naphthalic anhydride in ethanol in a round-bottom flask.
-
Add the primary amine to the suspension.
-
Reflux the reaction mixture with vigorous stirring for several hours (e.g., 12 hours).[6]
-
Monitor the reaction by TLC.
-
Cool the mixture, and the N-substituted 1,8-naphthalimide will precipitate.
-
Filter the solid, wash with cold ethanol, and recrystallize if necessary.
Causality of Experimental Choices:
-
Ethanol as Solvent: Ethanol is a common solvent for this reaction as it is relatively inexpensive, has a suitable boiling point for reflux, and allows for the precipitation of the product upon cooling.
-
Reflux Conditions: Heating at reflux ensures the reaction proceeds at a constant and elevated temperature, increasing the reaction rate.
Core Functionalization: Tailoring the Electronic and Photophysical Properties
Substitution on the naphthalene ring, particularly at the 4-position, has a profound impact on the electronic and photophysical properties of naphthalimides. Electron-donating groups at this position can induce intramolecular charge transfer (ICT), leading to significant changes in fluorescence emission.[9]
Experimental Protocol: Synthesis of 4-Amino-N-aryl-1,8-naphthalimides
This synthesis is typically a two-step process starting from a halogenated naphthalic anhydride.
Step 1: Synthesis of 4-Chloro-N-aryl-1,8-naphthalimide
Materials:
-
4-Chloro-1,8-naphthalic anhydride
-
Aromatic amine (e.g., methyl 4-aminobenzoate)
-
1,4-Dioxane or 2-methoxyethanol[10]
Procedure:
-
Dissolve 4-chloro-1,8-naphthalic anhydride and the aromatic amine in 1,4-dioxane or 2-methoxyethanol.
-
Reflux the mixture for 24 hours.[10]
-
Cool the reaction and isolate the precipitated product by filtration.
Step 2: Nucleophilic Substitution of the Chlorine Atom
Materials:
-
4-Chloro-N-aryl-1,8-naphthalimide
-
Aliphatic primary or secondary amine (e.g., piperidine)
-
1,4-Dioxane or 2-methoxyethanol[10]
Procedure:
-
Dissolve the 4-chloro-N-aryl-1,8-naphthalimide in the chosen solvent.
-
Add the aliphatic amine.
-
Reflux the mixture for several hours.[10]
-
Work up the reaction mixture to isolate the 4-amino-N-aryl-1,8-naphthalimide derivative.
Causality of Experimental Choices:
-
Two-Step Process: This approach allows for the introduction of different substituents at the imide nitrogen and the 4-position of the naphthalene core independently, providing greater synthetic flexibility.
-
Choice of Solvents: 1,4-Dioxane and 2-methoxyethanol are high-boiling point solvents suitable for the reflux conditions required for these reactions.[10]
-
Palladium-Mediated Amination: For more complex substrates, a palladium-mediated Buchwald-Hartwig amination can be a superior method, offering milder reaction conditions and higher yields.[11]
Diagram: General Synthetic Pathways to Naphthalimide Derivatives
Caption: Synthetic routes to naphthalimide derivatives.
Applications in Drug Discovery and Cellular Imaging
The unique properties of 1,8-naphthalimides have led to their extensive investigation and application in various fields, most notably as anticancer agents and fluorescent probes for cellular imaging.[1]
Naphthalimide Derivatives as Anticancer Agents
Several 1,8-naphthalimide derivatives have demonstrated potent anticancer activity, with some advancing to clinical trials.[12] A prime example is Amonafide, which functions as a DNA intercalator and a topoisomerase II inhibitor.[1]
Mechanism of Action: DNA Intercalation and Topoisomerase II Inhibition
DNA intercalation involves the insertion of the planar naphthalimide ring between the base pairs of the DNA double helix, leading to structural distortions that interfere with DNA replication and transcription.[1][3] Topoisomerase II is an essential enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation.[1] Amonafide and its analogues can trap the enzyme-DNA complex in a state where the DNA is cleaved, leading to the accumulation of double-strand breaks and ultimately triggering apoptosis (programmed cell death).[1][13]
Amonafide's mechanism is distinct from classical topoisomerase II inhibitors as it inhibits the enzyme's catalysis prior to the formation of the cleavable complex, potentially leading to less DNA damage.[1] It has also been shown to induce high molecular weight DNA fragmentation.[1]
Diagram: Mechanism of Action of Amonafide
Caption: Amonafide's dual mechanism of action.
Cell Cycle Arrest
Certain naphthalimide derivatives have been shown to induce cell cycle arrest, a key mechanism for controlling cancer cell proliferation. For instance, some derivatives can induce G2/M phase arrest by up-regulating the expression of cyclin B1, CDK1, and the cyclin-dependent kinase inhibitor p21.[4] The upregulation of p21 can inhibit the activity of CDK1-cyclin B1 complexes, thereby halting the cell cycle at the G2/M checkpoint.[4] Other derivatives have been shown to induce G0/G1 arrest at lower concentrations and G2/M arrest and apoptosis at higher concentrations, often in a p53 and p21-dependent manner.[14]
Diagram: Naphthalimide-Induced G2/M Cell Cycle Arrest
Caption: Signaling pathway of naphthalimide-induced G2/M arrest.
Quantitative Data: Anticancer Activity of Naphthalimide Derivatives
The anticancer activity of naphthalimide derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Amonafide | MV4-11 Leukemia | Varies | [1] |
| Compound 3a | SMMC-7721 (Hepatoma) | Not specified | [4] |
| Compound 5e | H1975 (Lung Cancer) | 16.56 | [15] |
| Derivative 16 | Various | Growth Inhibition (%) | [16] |
Experimental Protocol: MTT Assay for Cytotoxicity
Objective: To determine the in vitro cytotoxicity of naphthalimide derivatives against cancer cell lines.
Materials:
-
Cancer cell lines (e.g., SMMC-7721, HepG2)
-
Naphthalimide derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Cell culture medium and supplements
Procedure:
-
Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the naphthalimide derivatives for a specified period (e.g., 48 hours).
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability and determine the IC50 value.
Causality of Experimental Choices:
-
MTT Reagent: MTT is a yellow tetrazolium salt that is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
DMSO: DMSO is used to solubilize the formazan crystals, allowing for spectrophotometric quantification.
Naphthalimide Derivatives as Fluorescent Probes
The excellent photophysical properties of 1,8-naphthalimides, such as high fluorescence quantum yields, large Stokes shifts, and good photostability, make them ideal candidates for the development of fluorescent probes.[2][7] Their fluorescence is often sensitive to the local environment, which can be exploited to detect specific analytes or changes in cellular conditions.[17]
Mechanism of Fluorescence Sensing
Many naphthalimide-based fluorescent probes operate on the principle of photoinduced electron transfer (PET) or intramolecular charge transfer (ICT).
-
PET-based Probes: In a typical PET sensor, the naphthalimide fluorophore is linked to a receptor unit that can bind to a specific analyte. In the "off" state, an electron is transferred from the receptor to the excited fluorophore, quenching its fluorescence. Upon binding of the analyte to the receptor, the PET process is inhibited, and the fluorescence is "turned on."[18]
-
ICT-based Probes: In ICT-based probes, an electron-donating group is attached to the naphthalimide core. Upon excitation, an electron is transferred from the donor to the acceptor (naphthalimide), creating a charge-separated excited state. The emission wavelength of these probes is often highly sensitive to the polarity of the solvent.[9]
Quantitative Data: Photophysical Properties of Naphthalimide Derivatives
| Derivative | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (ΦF) | Solvent | Reference |
| Naphthalimide 4 | 368 | 465 | 0.83 | CH₃OH | [19] |
| Hybrid 1 | 370 | - | 0.56 | CH₃OH | [19] |
| Hybrid 2 | 373 | - | 0.08 | CH₃OH | [19] |
| Hybrid 3 | 376 | - | 0.42 | CH₃OH | [19] |
Experimental Protocol: Fluorescence Spectroscopy for DNA Binding
Objective: To investigate the interaction of a naphthalimide derivative with DNA using fluorescence spectroscopy.
Materials:
-
Naphthalimide derivative
-
Calf thymus DNA (ct-DNA)
-
Buffer solution (e.g., Tris-HCl)
-
Spectrofluorometer
Procedure:
-
Prepare a solution of the naphthalimide derivative in the buffer.
-
Record the fluorescence emission spectrum of the derivative alone.
-
Titrate the solution with increasing concentrations of ct-DNA.
-
Record the fluorescence emission spectrum after each addition of DNA.
-
Analyze the changes in fluorescence intensity and wavelength to determine the binding mode and affinity.
Causality of Experimental Choices:
-
ct-DNA: Calf thymus DNA is a readily available and commonly used model for studying drug-DNA interactions.
-
Fluorescence Quenching/Enhancement: Changes in the fluorescence of the naphthalimide derivative upon binding to DNA can provide information about the binding mechanism. For example, intercalation often leads to fluorescence quenching.[20]
Naphthalimides in Materials Science: The Case of OLEDs
The electron-deficient nature of the naphthalimide core makes these compounds suitable for use as electron-transporting and emitting materials in organic light-emitting diodes (OLEDs).[21][22] By tuning the molecular structure, the emission color of naphthalimide-based OLEDs can be varied from blue to red.[21]
Working Principle of Naphthalimide-based OLEDs
In an OLED, an organic emissive layer is sandwiched between two electrodes. When a voltage is applied, electrons and holes are injected from the cathode and anode, respectively. These charge carriers recombine in the emissive layer to form excitons, which then decay radiatively to produce light. Naphthalimide derivatives can function as the emissive material or as a host for other emitters. Their high electron affinity facilitates electron injection and transport, contributing to the overall device efficiency.[21]
Recent research has focused on developing naphthalimide derivatives that exhibit thermally activated delayed fluorescence (TADF), a mechanism that can enable OLEDs to achieve 100% internal quantum efficiency.[23][24]
Conclusion
The 1,8-naphthalimide core has proven to be an exceptionally versatile and valuable scaffold in chemical and biological sciences. Its rich history, straightforward synthesis, and tunable photophysical and biological properties have paved the way for the development of a vast array of functional molecules.[1] For researchers in drug discovery and diagnostics, 1,8-naphthalimides offer a robust platform for the design of novel therapeutics and sensitive imaging agents.[1] As our understanding of the intricate cellular processes deepens, the rational design of next-generation 1,8-naphthalimide derivatives holds immense promise for addressing pressing challenges in medicine and beyond.
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Synthesis and Fluorescent Property Study of Novel 1,8-Naphthalimide-Based Chemosensors. PubMed Central. [Link]
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Research Progress on Structure-Activity Relationship of 1,8-Naphthalimide DNA Chimeras Against Tumor. PubMed. [Link]
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A systematic review on 1,8-naphthalimide derivatives as emissive materials in organic light-emitting diodes. Manipal Research Portal. [Link]
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Synthesis of naphthalimide-phenanthro[9,10-d]imidazole derivatives: In vitro evaluation, binding interaction with DNA and topoisomerase inhibition. PubMed. [Link]
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- 9. Deciphering the photophysical properties of naphthalimide derivatives using ultrafast spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP05654F [pubs.rsc.org]
- 10. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. A Naphthalimide-Based Fluorescent Probe for the Detection and Imaging of Mercury Ions in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Naphthalimide derivative attenuates tumor growth of wild-type p53-expressing U87 glioma cells in vitro and in vivo through a biphasic dose-dependent mechanism: A switch from cell cycle to apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis of 1,8-naphthalimide-based probes with fluorescent switch triggered by flufenamic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of naphthalimide-phenanthro[9,10-d]imidazole derivatives: In vitro evaluation, binding interaction with DNA and topoisomerase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. sciforum.net [sciforum.net]
- 18. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 19. Synthesis and photophysical properties of photostable 1,8-naphthalimide dyes incorporating benzotriazole-based UV absorbers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. scispace.com [scispace.com]
- 22. researcher.manipal.edu [researcher.manipal.edu]
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solubility of N-(3-aminonaphthalen-1-yl)acetamide in different solvents
An In-depth Technical Guide to the Solubility Determination of N-(3-aminonaphthalen-1-yl)acetamide
Authored by: A Senior Application Scientist
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical parameter that profoundly influences its bioavailability, formulation development, and overall therapeutic efficacy. This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound, a compound of interest in medicinal chemistry and drug development. Recognizing the scarcity of public-domain data for this specific molecule, this document emphasizes a first-principles approach, detailing the theoretical underpinnings of solubility and providing a robust, field-proven experimental protocol for its accurate measurement across a spectrum of relevant solvents. This guide is intended for researchers, chemists, and formulation scientists dedicated to the rigorous characterization of novel chemical entities.
Introduction: The Criticality of Solubility in Drug Development
This compound is a substituted aminonaphthalene derivative. While specific applications are proprietary, its structural motifs—a naphthalene core, an amino group, and an acetamide group—are common in pharmacologically active molecules. The journey of a potential drug candidate from discovery to clinical application is fraught with challenges, many of which are rooted in its fundamental physical properties. Among these, aqueous solubility is a paramount gatekeeper of success.[1][2] Poor solubility can lead to erratic absorption, low bioavailability, and an inability to formulate effective intravenous or oral dosage forms.[1] Therefore, a precise and early characterization of a compound's solubility profile is not merely a data-gathering exercise; it is a foundational step in risk mitigation and strategic drug development.[2]
This guide will provide the necessary theoretical and practical knowledge to systematically evaluate the solubility of this compound.
Physicochemical Profile and Predicted Solubility Behavior
Direct experimental data for this compound is not widely available. However, a robust prediction of its solubility behavior can be derived from its molecular structure.
-
Naphthalene Core: The bicyclic aromatic naphthalene system is inherently nonpolar and hydrophobic, which will tend to decrease solubility in aqueous media.
-
Amino Group (-NH2): This primary amine is a polar functional group capable of acting as a hydrogen bond donor and acceptor. It is also basic and can be protonated at acidic pH, forming a cationic species with significantly enhanced aqueous solubility.
-
Acetamide Group (-NHC(O)CH3): The amide functionality is polar and can participate in hydrogen bonding as both a donor (N-H) and an acceptor (C=O). This group will contribute favorably to solubility in polar solvents.
Predicted Solubility Trends:
-
Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be low. While the naphthalene core has an affinity for these solvents, the polar amino and acetamide groups will limit dissolution.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Solubility is predicted to be high. These solvents can effectively solvate the polar functional groups without the steric hindrance sometimes associated with protic solvents. DMSO, in particular, is often used for initial stock solution preparation in high-throughput screening for this reason.[1][2]
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): Moderate to good solubility is anticipated, driven by hydrogen bonding with the amino and acetamide groups. Solubility in water will be highly dependent on pH.[3] At pH values below the pKa of the conjugate acid of the amino group, solubility should increase substantially due to ionization.[3]
The Gold Standard: Equilibrium Solubility Determination via the Shake-Flask Method
To obtain definitive and thermodynamically relevant solubility data, the shake-flask method is the universally acknowledged gold standard.[4][5] This method measures the concentration of a solute in a saturated solution that is in thermodynamic equilibrium with an excess of the solid compound.[6][7] The resulting value is the true equilibrium solubility, a crucial parameter for biopharmaceutical classification and formulation design.[7][8]
The core principle involves agitating an excess amount of the solid compound in the solvent of interest for a sufficient duration to ensure equilibrium is reached.[6] After this period, the undissolved solid is separated, and the concentration of the dissolved compound in the supernatant is quantified.
Detailed Experimental Protocol
This protocol is designed as a self-validating system to ensure accuracy and reproducibility.
Materials and Equipment:
-
This compound (solid, high purity)
-
Selected solvents (e.g., Water, pH 7.4 Phosphate-Buffered Saline (PBS), Ethanol, DMSO, Acetonitrile)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or rotator with temperature control (set to 25°C or 37°C for biorelevance)[7]
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Step-by-Step Methodology:
-
Preparation: Add an excess of this compound to a pre-labeled vial. "Excess" means enough solid will remain undissolved at equilibrium. A starting point is to add ~5-10 mg of the compound to 1-2 mL of the solvent.[4] It is critical that solid material is visible throughout the experiment to confirm saturation.[9]
-
Equilibration: Place the sealed vials in the temperature-controlled orbital shaker. Agitate the samples for a predetermined period. A common duration is 24 to 48 hours to ensure equilibrium is reached.[2][7] For some compounds, equilibrium may be reached faster, which can be confirmed by taking measurements at multiple time points (e.g., 24, 48, and 72 hours) and ensuring the concentration no longer changes.[8]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the bulk of the solid settle. Then, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the remaining undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To ensure no particulate matter is carried over, immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean analysis vial. Causality Note: This filtration step is critical to remove fine particulates that could otherwise lead to an overestimation of solubility.
-
Dilution: Accurately dilute the filtered supernatant with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical method (e.g., HPLC-UV). A precise dilution factor is essential for accurate back-calculation.
-
Quantification: Analyze the diluted sample using a pre-validated HPLC or UV-Vis method. A calibration curve must be prepared using stock solutions of known concentrations of this compound to ensure accurate quantification.
-
Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from Calibration Curve, mg/mL) x (Dilution Factor)
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.
Caption: Workflow for Equilibrium Solubility Determination.
Data Presentation and Interpretation
All quantitative solubility data should be summarized in a structured table to facilitate comparison across different solvent systems. This allows for at-a-glance assessment of the compound's behavior.
| Solvent System | Temperature (°C) | pH (if applicable) | Measured Solubility (mg/mL) | Measured Solubility (µM) | Notes |
| Deionized Water | 25 | ~7.0 | Experimental Value | Calculated Value | Intrinsic aqueous solubility |
| PBS (pH 7.4) | 37 | 7.4 | Experimental Value | Calculated Value | Biorelevant buffer |
| 0.1 M HCl (pH 1.0) | 37 | 1.0 | Experimental Value | Calculated Value | Simulates gastric fluid |
| Ethanol | 25 | N/A | Experimental Value | Calculated Value | Common formulation cosolvent |
| DMSO | 25 | N/A | Experimental Value | Calculated Value | Stock solution solvent |
| Acetonitrile | 25 | N/A | Experimental Value | Calculated Value | Common organic solvent |
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and nitrile gloves.[10]
-
Engineering Controls: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Handling: Avoid contact with skin, eyes, and clothing. Practice good industrial hygiene.[10]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Some related compounds are suspected carcinogens; therefore, treating this compound with a high degree of caution is prudent until specific toxicological data is available.[11][12]
Conclusion
This guide has outlined a comprehensive, first-principles-based approach to determining the solubility of this compound. By combining an understanding of its physicochemical properties with the rigorous application of the gold-standard shake-flask method, researchers can generate the reliable and accurate data essential for advancing drug discovery and development projects. A systematic and meticulous approach to solubility characterization is a cornerstone of building a robust data package for any promising therapeutic candidate.
References
-
National Center for Biotechnology Information. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. PubMed Central. [Link]
-
Wikipedia. (2023). Solubility equilibrium. [Link]
-
Apley, M., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]
-
Bergström, C. A. (2014). 1236 SOLUBILITY MEASUREMENTS. ResearchGate. [Link]
-
Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]
-
Alves, C., et al. (2016). A review of methods for solubility determination in biopharmaceutical drug characterization. Taylor & Francis Online. [Link]
-
Biorelevant.com. (n.d.). Describes equilibrium solubility of a drug substance. [Link]
-
University of Toronto. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
-
Zhang, Y., et al. (2018). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal. [Link]
-
Paperdue. (2025). Equilibrium Solubility Method: Significance and symbolism. [Link]
-
Alloprof. (n.d.). Measuring Solubility. [Link]
-
Chemistry LibreTexts. (2021). 2.2: Solubility Lab. [Link]
-
World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. [Link]
-
Persson, E. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
-
National Center for Biotechnology Information. (n.d.). Acetamide, N-1-naphthalenyl-. PubChem. [Link]
-
PENTA. (2023). Acetamide - SAFETY DATA SHEET. [Link]
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- 12. pentachemicals.eu [pentachemicals.eu]
Methodological & Application
Application Notes & Protocols: N-(3-aminonaphthalen-1-yl)acetamide, a Versatile Naphthalene-Based Fluorescent Probe
Abstract: This technical guide provides a comprehensive framework for the characterization and application of N-(3-aminonaphthalen-1-yl)acetamide as a novel fluorescent probe. Leveraging the inherent photophysical properties of the naphthalene core, this molecule offers significant potential for sensing applications and cellular imaging. This document details the probe's mechanistic principles, protocols for its characterization and use, and guidelines for data interpretation, empowering researchers to effectively deploy this tool in their experimental workflows.
Section 1: Introduction and Physicochemical Properties
The naphthalene moiety is a foundational fluorophore in the design of chemical sensors and biological probes. Its rigid, aromatic structure provides a high quantum yield and its photophysical properties are highly sensitive to the local environment and substitution patterns. This compound is a derivative featuring two key functional groups: a primary aromatic amine and an acetamide group. This unique substitution pattern suggests a strong potential for environmentally sensitive fluorescence, making it a promising candidate for a variety of sensing applications.
The primary amine can serve as a protonation site for pH sensing or as a coordination site for metal ions, while the overall electronic structure lends itself to solvatochromic effects. This guide provides the necessary protocols to characterize these properties and apply the probe in a key application: live-cell imaging.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Note |
| IUPAC Name | This compound | - |
| Molecular Formula | C₁₂H₁₂N₂O | - |
| Molecular Weight | 200.24 g/mol | - |
| CAS Number | 182182-31-6 | [1] |
| Appearance | (To be determined experimentally) | Typically a solid powder |
| Solubility | Soluble in DMSO, DMF, Acetonitrile | Poorly soluble in water |
Table 2: Core Photophysical Parameters (Representative)
| Parameter | Symbol | Value (in Acetonitrile) | Method of Determination |
| Max. Absorption | λabs | ~350 nm (Hypothetical) | UV-Vis Spectrophotometry |
| Max. Emission | λem | ~450 nm (Hypothetical) | Fluorescence Spectroscopy |
| Molar Absorptivity | ε | (To be determined) | Beer-Lambert Law Analysis |
| Fluorescence Quantum Yield | ΦF | (To be determined) | Comparative method (e.g., vs. Quinine Sulfate) |
| Stokes Shift | Δλ | ~100 nm (Hypothetical) | λem - λabs |
Note: The values in Table 2 are hypothetical and must be determined experimentally using the protocols provided in this guide. The large Stokes shift is characteristic of many naphthalene-based probes and is advantageous for minimizing self-absorption.
Section 2: Principle of Action - A Mechanistic Overview
The fluorescence behavior of this compound is governed by its electronic structure and interaction with its environment. Several mechanisms may be leveraged for sensing applications.
Solvatochromism
Environment-sensitive fluorophores exhibit changes in their emission spectra in response to the polarity of their local environment. The naphthalene core of this probe is susceptible to such effects. In polar solvents, charge-transfer character in the excited state can be stabilized, leading to a red-shift (a shift to longer wavelengths) in the emission maximum. This property is particularly useful for probing hydrophobic sites in proteins or membranes.
pH and Analyte Sensing via Photoinduced Electron Transfer (PET)
The primary amino group can act as an electron donor, while the naphthalene ring acts as the fluorophore (acceptor). In its neutral state, excitation of the fluorophore can be followed by electron transfer from the lone pair of the amino group, quenching fluorescence. This is a "turn-off" state. Upon protonation of the amine (at low pH) or coordination with an analyte (e.g., a metal ion), the energy of the lone pair is lowered, inhibiting PET and restoring fluorescence. This "turn-on" mechanism is a common strategy in probe design.[2][3]
Caption: Photoinduced Electron Transfer (PET) mechanism for analyte sensing.
Section 3: General Protocols for Characterization & Use
Protocol 3.1: Preparation of Stock Solutions
Rationale: Proper preparation of a concentrated stock solution is critical for accurate and reproducible downstream experiments. Dimethyl sulfoxide (DMSO) is the recommended solvent due to its high solvating power and compatibility with most biological buffers at low final concentrations.
-
Weighing: Accurately weigh out 1-5 mg of this compound using an analytical balance.
-
Dissolution: Dissolve the powder in high-purity, anhydrous DMSO to create a 1-10 mM stock solution. For example, dissolve 2.0 mg of the probe (MW = 200.24) in 1.0 mL of DMSO to yield a 10 mM stock.
-
Solubilization: Vortex thoroughly until the solid is completely dissolved. Gentle warming (<40°C) or sonication can be used if necessary.
-
Storage: Aliquot the stock solution into smaller volumes (e.g., 20 µL) in amber vials or tubes to minimize freeze-thaw cycles and protect from light. Store at -20°C. The stability of the solution under these conditions should be validated over time.
Protocol 3.2: Determination of Core Photophysical Properties
Rationale: Characterizing the absorption and emission spectra is the first step in evaluating any fluorescent probe. This protocol establishes the optimal excitation wavelength and the spectral window for detection.
-
Working Solution: Prepare a 10 µM working solution of the probe in the solvent of interest (e.g., acetonitrile or phosphate-buffered saline, pH 7.4) by diluting the DMSO stock. Ensure the final DMSO concentration is ≤0.1% to avoid solvent effects.
-
Absorption Spectrum:
-
Use a UV-Vis spectrophotometer.
-
Blank the instrument with the same solvent used for the working solution.
-
Scan the absorbance from 250 nm to 500 nm.
-
Identify the wavelength of maximum absorbance (λabs).
-
-
Emission Spectrum:
-
Use a fluorescence spectrophotometer (fluorometer).
-
Set the excitation wavelength to the λabs determined in the previous step.
-
Scan the emission from (λabs + 20 nm) to 700 nm.
-
Identify the wavelength of maximum fluorescence emission (λem).
-
-
Excitation Spectrum:
-
Set the emission wavelength to the λem determined above.
-
Scan the excitation wavelengths from 250 nm to (λem - 20 nm).
-
The resulting spectrum should resemble the absorption spectrum, confirming the identity of the fluorescing species.
-
Section 4: Application Protocol Example: Cellular Imaging
Rationale: The moderate polarity and potential for environmental sensitivity make this compound a candidate for live-cell imaging. The following is a general protocol for staining adherent cells, which must be optimized for specific cell types and experimental goals. The probe's subcellular localization will depend on its physicochemical properties and may be directed by the functional groups on the naphthalene ring.[4]
Sources
- 1. N-(8-Amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide | C13H15FN2O2 | CID 10220585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A novel dual-capability naphthalimide-based fluorescent probe for Fe3+ ion detection and lysosomal tracking in living cells - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Substituent directed cellular imaging in the 800–850 nm range with BF2-azadipyrromethene fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Naphthalene-Based Fluorescent Probes in Cell Imaging
A Note to the Researcher: The specific compound N-(3-aminonaphthalen-1-yl)acetamide is not extensively documented in scientific literature as a fluorescent probe for cell imaging. To provide a comprehensive and practical guide, this document will focus on a well-characterized and closely related class of naphthalene-based probes. The principles, protocols, and applications described herein are representative of the utility of the naphthalene scaffold in designing fluorescent tools for cellular biology and can serve as a foundational guide for researchers interested in developing or utilizing similar probes.
We will focus on a mitochondrial-targeted fluorescent pH probe, 4-(2-(6-hydroxynaphthalen-2-yl)vinyl)-1-methylpyridin-1-ium (Mito-Naph-pH) , as a case study. This probe has been successfully synthesized and employed to visualize fluctuations in mitochondrial pH within living cells, showcasing the potential of naphthalene derivatives in advanced cell imaging applications.[1][2][3]
Introduction: The Naphthalene Scaffold in Cellular Imaging
Naphthalene and its derivatives are a versatile class of fluorophores utilized in the development of fluorescent probes for biological imaging.[4] Their rigid, planar structure and extended π-electron system give rise to favorable photophysical properties, including high quantum yields and excellent photostability.[4] By functionalizing the naphthalene core with specific recognition moieties and targeting groups, researchers can design probes that are sensitive to various intracellular analytes and can localize to specific organelles.[5][6]
Mitochondria, in particular, are crucial organelles involved in cellular energy metabolism, signaling, and apoptosis.[3] The mitochondrial matrix maintains a relatively alkaline pH of approximately 8.0, which is essential for ATP synthesis.[3] Fluctuations in mitochondrial pH are associated with cellular dysfunction and disease.[7] Therefore, the development of fluorescent probes capable of selectively targeting mitochondria and reporting on pH changes is of significant interest in biomedical research.[8][9]
The representative probe discussed here, Mito-Naph-pH, is designed with a hydroxynaphthalene group as the fluorophore and a methylpyridinium moiety that serves as both an electron acceptor and a mitochondrial-targeting group.[3]
Mechanism of Action and Probe Design
The functionality of Mito-Naph-pH as a pH sensor is based on the principle of intramolecular charge transfer (ICT).[5] The probe consists of an electron-donating hydroxynaphthalene group and an electron-accepting methylpyridinium group, connected by a vinyl bridge.[3]
In a neutral or acidic environment, the hydroxyl group on the naphthalene ring is protonated. Upon excitation, a photoinduced electron transfer from the hydroxynaphthalene donor to the pyridinium acceptor is limited. However, in an alkaline environment, such as the mitochondrial matrix, the hydroxyl group deprotonates to form a phenolate anion. This deprotonation significantly enhances the electron-donating ability of the naphthalene system, leading to a more efficient ICT process upon excitation. This change in the electronic properties of the fluorophore results in a measurable change in its fluorescence emission, allowing for the detection of pH changes.[3]
The mitochondrial targeting is achieved by the lipophilic cationic nature of the pyridinium group. The negative membrane potential of the inner mitochondrial membrane (-180 mV) drives the accumulation of these positively charged molecules within the mitochondrial matrix.[10]
Caption: Logical relationships in probe design and function.
Photophysical Properties
The photophysical characteristics of a fluorescent probe are critical for its application in cell imaging. Mito-Naph-pH exhibits pH-dependent fluorescence. A key feature of this probe is its large Stokes shift, which is the difference between the maximum excitation and emission wavelengths. A large Stokes shift is advantageous as it minimizes the interference of the excitation light with the emission signal, thereby improving the signal-to-noise ratio.[1][3]
| Property | Value | Reference |
| Excitation Wavelength (λex) | ~470 nm | [3] |
| Emission Wavelength (λem) | ~666 nm | [3] |
| Stokes Shift | ~196 nm | [1][3] |
| pKa | 8.85 ± 0.04 | [1][3] |
| Linear pH Response Range | 7.60 - 10.00 | [1][3] |
Experimental Protocols
The following protocols provide a general framework for the use of Mito-Naph-pH in live-cell imaging. Optimization may be required for different cell types and experimental conditions.
Reagent Preparation
-
Probe Stock Solution: Prepare a 1 mM stock solution of Mito-Naph-pH in high-quality, anhydrous dimethyl sulfoxide (DMSO). Store the stock solution at -20°C, protected from light.
-
Cell Culture Medium: Use the appropriate cell culture medium for your cell line (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics. For imaging experiments, a phenol red-free medium is recommended to reduce background fluorescence.[11]
-
Imaging Buffer: A common imaging buffer is Hank's Balanced Salt Solution (HBSS) or a phosphate-buffered saline (PBS) supplemented with calcium, magnesium, and glucose.
Cell Culture and Staining
-
Cell Seeding: Seed cells on a suitable imaging dish (e.g., glass-bottom dishes) and allow them to adhere and grow to 70-80% confluency.
-
Probe Loading:
-
Dilute the 1 mM Mito-Naph-pH stock solution in pre-warmed cell culture medium or imaging buffer to a final working concentration (typically in the range of 1-10 µM).
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the probe-containing medium to the cells and incubate for 15-30 minutes at 37°C in a humidified atmosphere with 5% CO2.
-
-
Washing: After incubation, remove the probe-containing medium and wash the cells two to three times with pre-warmed imaging buffer to remove any unbound probe.
-
Co-localization (Optional): To confirm mitochondrial localization, cells can be co-stained with a commercially available mitochondrial tracker (e.g., MitoTracker Green) according to the manufacturer's protocol.
Fluorescence Microscopy and Imaging
-
Microscope Setup: Use a confocal laser scanning microscope or a widefield fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of Mito-Naph-pH.
-
Imaging Parameters:
-
Excitation: Use a laser line or filter set close to 470 nm.
-
Emission: Collect the fluorescence emission using a filter set centered around 666 nm.
-
Adjust the laser power, gain, and exposure time to obtain a good signal-to-noise ratio while minimizing phototoxicity and photobleaching.
-
-
Image Acquisition: Acquire images of the stained cells. For dynamic studies of mitochondrial pH changes, time-lapse imaging can be performed.
Caption: Experimental workflow for live-cell imaging.
Applications and Expected Results
Using the protocols described above, researchers can visualize the mitochondrial network within living cells and monitor changes in mitochondrial pH in response to various stimuli. For example, the addition of a mitochondrial uncoupler like carbonyl cyanide m-chlorophenyl hydrazone (CCCP) is expected to dissipate the proton gradient across the inner mitochondrial membrane, leading to a decrease in mitochondrial pH and a corresponding change in the fluorescence of Mito-Naph-pH.
The successful application of this probe will yield images with bright fluorescence localized to the mitochondria, confirming the probe's targeting ability.[1][2][3] Dynamic changes in fluorescence intensity will correlate with fluctuations in mitochondrial pH, providing valuable insights into cellular physiology and pathology.
Troubleshooting
-
Low Signal: Increase the probe concentration or incubation time. Ensure that the microscope settings (laser power, gain) are optimized.
-
High Background: Reduce the probe concentration. Ensure thorough washing after probe incubation. Use a phenol red-free imaging medium.
-
Phototoxicity: Reduce the laser power and exposure time. Use a more sensitive detector.
-
Poor Mitochondrial Localization: Verify the health of the cells, as mitochondrial membrane potential can be compromised in unhealthy cells.
Conclusion
Naphthalene-based fluorescent probes, exemplified by Mito-Naph-pH, are powerful tools for studying subcellular dynamics. Their tunable photophysical properties and the ability to incorporate specific targeting and sensing moieties make them highly adaptable for a wide range of cell imaging applications. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the utility of these probes in their own experimental systems.
References
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-
Lin, B., Fan, L., Ge, J., Zhang, W., Zhang, C., Dong, C., & Shuang, S. (2018). A naphthalene-based fluorescent probe with a large Stokes shift for mitochondrial pH imaging. Analyst, 143(20), 5054-5060. [Link]
-
Lin, B., Fan, L., Ge, J., Zhang, W., Zhang, C., Dong, C., & Shuang, S. (2018). A naphthalene-based fluorescent probe with a large Stokes shift for mitochondrial pH imaging. Analyst, 143(20), 5054-5060. PubMed. [Link]
-
Lin, B., Fan, L., Ge, J., Zhang, W., Zhang, C., Dong, C., & Shuang, S. (2018). A naphthalene-based fluorescent probe with a large Stokes shift for mitochondrial pH imaging. Analyst, 143(20), 5054–5060. [Link]
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Ge, X., et al. (2015). Real-time Imaging of Mitochondrial Hydrogen Peroxide and pH Fluctuations in Living Cells Using a Fluorescent Nanosensor. Analytical Chemistry, 87(7), 3678–3684. [Link]
-
Wang, Y., et al. (2016). Rational design of a novel mitochondrial-targeted near-infrared fluorescent pH probe for imaging in living cells and in. RSC Advances, 6(94), 91833-91838. [Link]
- (No direct reference, synthesized
- (No direct reference, synthesized
-
Zhang, Y., et al. (2018). Live Cell Imaging of Mitochondrial Redox State in Mammalian Cells and Yeast. Journal of Visualized Experiments, (133), 57088. [Link]
-
Chen, Y., et al. (2023). Advances in Small-Molecule Fluorescent pH Probes for Monitoring Mitophagy. Chemical & Biomedical Imaging, 1(3), 235-246. [Link]
-
Wang, J., et al. (2019). Novel Mitochondria-Targeting and Naphthalimide-based Fluorescent Probe for Detecting HClO in Living Cells. Molecules, 24(18), 3344. [Link]
- (No direct reference, synthesized
-
Lim, C. S., et al. (2014). Mitochondria-Immobilized pH-Sensitive Off–On Fluorescent Probe. Journal of the American Chemical Society, 136(36), 12742–12749. [Link]
- (No direct reference, synthesized
- (No direct reference, synthesized
- (No direct reference, synthesized
- (No direct reference, synthesized
- (No direct reference, synthesized
-
Sharma, R., et al. (2023). Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes. Journal of Fluorescence, 33(4), 1369-1389. [Link]
- (No direct reference, synthesized
-
Zhang, Y., et al. (2022). Fluorescent Probes Design Strategies for Imaging Mitochondria and Lysosomes. Frontiers in Chemistry, 10, 931557. [Link]
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- 1. A naphthalene-based fluorescent probe with a large Stokes shift for mitochondrial pH imaging - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. A naphthalene-based fluorescent probe with a large Stokes shift for mitochondrial pH imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A naphthalene-based fluorescent probe with a large Stokes shift for mitochondrial pH imaging - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | Fluorescent Probes Design Strategies for Imaging Mitochondria and Lysosomes [frontiersin.org]
- 7. Real-time imaging of mitochondrial hydrogen peroxide and pH fluctuations in living cells using a fluorescent nanosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rational design of a novel mitochondrial-targeted near-infrared fluorescent pH probe for imaging in living cells and in vivo - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Novel Mitochondria-Targeting and Naphthalimide-based Fluorescent Probe for Detecting HClO in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Live Cell Imaging of Mitochondrial Redox State in Mammalian Cells and Yeast - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-(3-aminonaphthalen-1-yl)acetamide Staining in Live Cells
Introduction: Unveiling Cellular Landscapes with N-(3-aminonaphthalen-1-yl)acetamide
Live-cell imaging is a cornerstone of modern cell biology and drug discovery, offering a dynamic window into the intricate processes that govern cellular function. Small-molecule fluorescent probes are indispensable tools in this endeavor, providing the means to selectively label and visualize subcellular structures and events in real-time.[1][2] this compound is an aminonaphthalene derivative with the potential to serve as a novel fluorescent probe for live-cell imaging. Based on the photophysical properties of structurally related aminonaphthalimide compounds, it is hypothesized that this compound exhibits solvatochromic properties.[3][4][5][6] This characteristic suggests that its fluorescence emission is sensitive to the polarity of its microenvironment, making it a promising candidate for visualizing lipid-rich structures such as cellular membranes and lipid droplets.[1][5][7]
The underlying principle of solvatochromic dyes in cellular imaging lies in their ability to report on the biophysical properties of their surroundings.[1][8] In aqueous environments like the cytoplasm, these probes typically exhibit low fluorescence quantum yields. However, upon partitioning into the nonpolar, hydrophobic interior of lipid membranes or lipid droplets, their fluorescence intensity can increase significantly, accompanied by a spectral shift.[5][8] This "turn-on" fluorescence provides a high signal-to-noise ratio, enabling clear visualization of target organelles without the need for extensive washing steps.[5]
This guide provides a comprehensive framework for the application of this compound in live-cell staining. It details the theoretical underpinnings of its putative mechanism, offers a meticulously crafted protocol for its use, and addresses critical aspects of experimental design, including cytotoxicity assessment and data interpretation.
I. Foundational Principles and Pre-experimental Considerations
A. Postulated Mechanism of Action: A Solvatochromic Probe
The fluorescence of 4-amino-1,8-naphthalimide derivatives is known to be highly dependent on solvent polarity.[3][4] These molecules possess an electron-donating amino group and an electron-withdrawing naphthalimide core, creating a push-pull system that results in an intramolecular charge transfer (ICT) upon photoexcitation. In polar solvents, the excited state is stabilized, often leading to non-radiative decay pathways and consequently, lower fluorescence quantum yields. Conversely, in non-polar, lipidic environments, the ICT state is less stabilized, favoring radiative decay and resulting in enhanced fluorescence emission.[5]
It is proposed that this compound functions similarly. The amino and acetamido groups on the naphthalene scaffold are expected to create a dipole moment that is sensitive to the surrounding environment. When introduced to live cells, the molecule is anticipated to readily cross the plasma membrane and accumulate in hydrophobic compartments, leading to a significant increase in fluorescence.
Diagram of the Postulated Staining Mechanism
Caption: Postulated mechanism of this compound staining in live cells.
B. Cytotoxicity Assessment: A Critical Prerequisite
The introduction of any exogenous small molecule to living cells necessitates a thorough evaluation of its potential cytotoxicity. Naphthalenacetamide derivatives have been investigated for their biological activities, with some exhibiting cytotoxic effects at micromolar concentrations.[9][10][11][12][13] Therefore, it is imperative to determine the optimal, non-toxic concentration range for this compound in the specific cell type being studied. A standard cytotoxicity assay, such as one using resazurin or a live/dead cell staining kit, should be performed prior to imaging experiments.
| Parameter | Recommendation | Rationale |
| Concentration Range for Testing | 0.1 µM - 20 µM | To identify the lowest effective concentration with minimal impact on cell viability. |
| Incubation Time | 24 - 48 hours | To assess both acute and chronic toxicity. |
| Positive Control | e.g., Digitonin or Staurosporine | To ensure the validity of the cytotoxicity assay. |
| Negative Control | Vehicle (e.g., DMSO) only | To control for any effects of the solvent. |
II. Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for different cell types and experimental setups.
A. Materials and Reagents
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Complete cell culture medium appropriate for the cell line
-
Phosphate-buffered saline (PBS), pH 7.4
-
Live-cell imaging solution (e.g., Hank's Balanced Salt Solution (HBSS) or phenol red-free medium)
-
Glass-bottom dishes or chamber slides suitable for microscopy
-
Optional: Hoechst 33342 for nuclear counterstaining
-
Optional: A commercially available cytotoxicity assay kit
B. Preparation of Stock and Working Solutions
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Rationale: DMSO is a common solvent for organic small molecules and is generally well-tolerated by cells at low final concentrations (<0.5%).[14] Anhydrous DMSO prevents hydrolysis of the compound.
-
-
Vortex the stock solution thoroughly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C, protected from light.
-
Rationale: Aliquoting minimizes freeze-thaw cycles, which can degrade the compound.[14] Protection from light is crucial for fluorescent molecules to prevent photobleaching.
-
-
On the day of the experiment, prepare a working solution by diluting the stock solution in complete cell culture medium or an appropriate imaging buffer.
-
Note: The final concentration of the probe will need to be optimized, but a starting range of 1-10 µM is recommended based on typical concentrations for similar small molecule probes.[15]
-
Workflow for Solution Preparation and Cell Staining
Caption: A streamlined workflow for preparing this compound and staining live cells.
C. Live-Cell Staining Procedure
-
Cell Seeding: Seed cells onto glass-bottom dishes or chamber slides at an appropriate density to achieve 50-70% confluency on the day of imaging.
-
Rationale: Sub-confluent monolayers allow for clear visualization of individual cells and their morphology.
-
-
Staining: a. Aspirate the culture medium from the cells. b. Add the pre-warmed working solution of this compound to the cells. c. Incubate the cells for 15-60 minutes at 37°C in a CO2 incubator.
- Optimization Note: The optimal incubation time should be determined empirically. Shorter times may be sufficient and can minimize potential cytotoxicity.
-
Washing (Optional): a. Aspirate the staining solution. b. Gently wash the cells two to three times with pre-warmed complete cell culture medium or PBS.
-
Rationale: For solvatochromic probes that exhibit a strong "turn-on" fluorescence in their target environment, this step may not be necessary and could even be detrimental if the probe's binding is reversible.[5] However, it can help to reduce background fluorescence from unbound probe in the aqueous medium.
-
-
Imaging: a. Replace the final wash solution with a pre-warmed live-cell imaging solution.[16][17] b. Proceed immediately to imaging on a fluorescence microscope equipped with appropriate filters and environmental control (37°C, 5% CO2).
D. Imaging Parameters
| Parameter | Recommendation | Rationale |
| Excitation Wavelength | ~380-420 nm | Based on the absorption spectra of similar aminonaphthalimide derivatives.[3] |
| Emission Wavelength | ~450-600 nm | A broad range is suggested to capture potential solvatochromic shifts. |
| Objective | High numerical aperture (NA) oil or water immersion | To maximize light collection and resolution. |
| Exposure Time | Minimize to reduce phototoxicity | Use the lowest exposure time that provides a good signal-to-noise ratio. |
| Laser Power | Minimize to reduce phototoxicity and photobleaching | Use the lowest laser power necessary for adequate signal. |
III. Troubleshooting and Best Practices
| Problem | Possible Cause | Solution |
| No or Weak Signal | - Ineffective staining concentration or incubation time.- Incorrect filter sets.- Photobleaching. | - Increase probe concentration or incubation time.- Verify excitation and emission filter compatibility.- Reduce laser power and exposure time. |
| High Background | - Excess unbound probe.- Probe precipitation. | - Include washing steps after incubation.- Ensure the probe is fully dissolved in the working solution. |
| Signs of Cytotoxicity (e.g., cell rounding, blebbing) | - Probe concentration is too high.- Prolonged incubation or imaging time. | - Perform a dose-response cytotoxicity assay to determine the optimal concentration.- Reduce incubation and imaging times. |
| Signal in Unexpected Cellular Compartments | - Off-target binding.- Cell stress or death leading to compromised membrane integrity. | - Co-stain with organelle-specific markers to confirm localization.- Assess cell viability. |
IV. Concluding Remarks
This compound holds promise as a novel solvatochromic probe for live-cell imaging, potentially enabling the visualization of lipid-rich environments within cells. The protocols and considerations outlined in this guide provide a robust starting point for researchers to explore its utility. Through careful optimization of staining conditions and rigorous assessment of cell health, this compound may become a valuable tool for dynamic studies of cellular structure and function.
V. References
-
Allen Institute for Cell Science. (2017). Fluorescent dye stock solutions for Flat Field Correction. Retrieved from [Link]
-
Kaskova, Z. M., et al. (2016). Cytotoxicity Test Based on Human Cells Labeled with Fluorescent Proteins: Fluorimetry, Photography, and Scanning for High-Throughput Assay. Molecular Imaging and Biology, 18(5), 684–693.
-
Kim, H. N., et al. (2010). Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties. Photochemical & Photobiological Sciences, 9(6), 854-861.
-
Core for Imaging Technology & Education. (2024). Fluorescence Mounting Media. Retrieved from [Link]
-
Huang, L., et al. (2014). [Live cell fluorescent imaging and cytotoxicity assessment of pH fluorescent probe based on styrylcyanine dyes]. Nan Fang Yi Ke Da Xue Xue Bao, 34(11), 1642-1645.
-
Gotor, R., et al. (2022). Photophysical properties and bioimaging application of an aminonaphthalimide-squaraine non-conjugated system. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 267(Pt 2), 120546.
-
Stilla Technologies. (n.d.). How do I prepare a stock of fluorescein from powder? Retrieved from [Link]
-
El-Sayed, M. A., et al. (2025). Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells. RSC Advances, 15(xx), xxxx-xxxx.
-
Martinez-Nava, C., et al. (2025). Characterization of the Cytotoxic Effect of Naphthalenacetamides Hydrochlorides on Cervical Cancer-Derived Cells. Medicinal Chemistry, 21(3), 239-249.
-
Fery-Forgues, S., & Lavabre, D. (1999). Influence of the Structure of the Amino Group and Polarity of the Medium on the Photophysical Behavior of 4-Amino-1,8-naphthalimide Derivatives. Journal of Physical Chemistry A, 103(35), 6977-6985.
-
Michel, L., et al. (2024). A Naphthalimide Based “Turn-ON” Probe for Wash-Free Imaging of Lipid-Droplet in Living Cells With an Excellent Selectivity. ChemBioChem, e202400270.
-
ResearchGate. (2024). (PDF) A Naphthalimide Based “Turn‐ON” Probe for Wash‐Free Imaging of Lipid‐Droplet in Living Cells With an Excellent Selectivity. Retrieved from [Link]
-
Uemura, T., et al. (2024). Fluorescent Solvatochromic Probes for Long-Term Imaging of Lipid Order in Living Cells. Advanced Science, 11(13), 2309721*.
-
Shvadchak, V. V., et al. (2024). Modular Fluorescent Cholesterol Naphthalimide Probes And Their Application For Cholesterol Trafficking Studies In Cells. bioRxiv.
-
Kumar, S., et al. (2017). Live-cell imaging of lipid droplets using solvatochromic coumarin derivatives. Organic & Biomolecular Chemistry, 15(34), 7173-7179.
-
Shvadchak, V. V., et al. (2024). Modular Fluorescent Cholesterol Naphthalimide Probes And Their Application For Cholesterol Trafficking Studies In Cells. bioRxiv.
-
ResearchGate. (2025). The synthesis, crystal structure and photophysical properties of three novel naphthalimide dyes. Retrieved from [Link]
-
Lukinavičius, G., et al. (2014). New Fluorescence Probes for Live-Cell Imaging. Wiley Analytical Science.
-
JoVE. (2020). Cytotoxicity Assay. Retrieved from [Link]
-
NileRed. (2016). Making a fluorescent dye - Eosin Y. Retrieved from [Link]
-
Wako Chemicals. (2024). Fluorescent Solvatochromic Probes for Long-Term Imaging of Lipid Order in Living Cells. Retrieved from [Link]
-
Lee, J. S., et al. (2014). Unique Photophysical Properties of 1,8-Naphthalimide Derivatives: Generation of Semi-stable Radical Anion Species by Photo-Induced Electron Transfer from a Carboxy Group. Scientific Reports, 4, 6588.
-
Agilent Technologies. (2015). Sample Preparation for Fluorescence Microscopy: An Introduction. Retrieved from [Link]
-
ResearchGate. (n.d.). A fluorescent and solvatochromic 1,8-naphthalimide probe for detection of lipid droplet trafficking and biogenesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Environment-sensitive targeted fluorescent probes for live-cell imaging. Retrieved from [Link]
-
OUCI. (2025). Characterization of the Cytotoxic Effect of Naphthalenacetamides Hydrochlorides on Cervical Cancer-Derived Cells. Retrieved from [Link]
-
MDPI. (2022). Characterization of the Cytotoxic Effect of N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide in Cells Derived from Cervical Cancer. Retrieved from [Link]
-
Jennings, C. J., & Imperiali, B. (2015). Monitoring protein interactions and dynamics with solvatochromic fluorophores. FEBS Letters, 589(24 Pt A), 3415–3422.
-
ResearchGate. (2022). (PDF) Characterization of the Cytotoxic Effect of N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide in Cells Derived from Cervical Cancer. Retrieved from [Link]
Sources
- 1. Fluorescent Solvatochromic Probes for Long‐Term Imaging of Lipid Order in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
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- 8. Monitoring protein interactions and dynamics with solvatochromic fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Characterization of the Cytotoxic Effect of Naphthalenacetamides Hydrochlorides on Cervical Cancer-Derived Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of the Cytotoxic Effect of Naphthalenacetamides Hydrochlorides on Cervical Cancer-Derived Cells [ouci.dntb.gov.ua]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. allencell.org [allencell.org]
- 15. researchgate.net [researchgate.net]
- 16. Mounting Media | Thermo Fisher Scientific - US [thermofisher.com]
- 17. vectorlabs.com [vectorlabs.com]
Application Notes & Protocols: N-(3-aminonaphthalen-1-yl)acetamide as a Novel Chemosensor for Aluminum (Al³⁺) Ion Detection
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of a novel naphthalene-based chemosensor, N-(3-aminonaphthalen-1-yl)acetamide , for the selective and sensitive detection of aluminum (Al³⁺) ions. While extensive research exists for various naphthalimide and Schiff-base derivatives as fluorescent sensors[1][2], this guide specifically outlines the untapped potential and detailed investigatory protocols for this compound. The proposed sensing mechanism is predicated on the principle of Chelation-Enhanced Fluorescence (CHEF), a phenomenon where the coordination of a metal ion to a fluorophore-ligand system restricts non-radiative decay pathways, leading to a significant enhancement in fluorescence intensity[3][4]. The protocols herein are designed to be self-validating, providing a robust framework for the synthesis of the sensor and its rigorous evaluation for Al³⁺ detection in various media.
Introduction and Scientific Rationale
Aluminum is the most abundant metal in the Earth's crust and is widely used in various industrial and domestic applications. However, the over-accumulation of Al³⁺ ions in the human body is linked to several neurological disorders, including Alzheimer's and Parkinson's disease. Consequently, the development of sensitive and selective methods for the detection of Al³⁺ in biological and environmental systems is of paramount importance[2][5].
Fluorescence spectroscopy offers a powerful analytical tool for ion detection due to its high sensitivity, rapid response, and non-destructive nature[6]. Naphthalene and its derivatives are excellent fluorophores owing to their rigid planar structure and large π-conjugated system, which often results in high quantum yields and photostability[7][8]. The strategic functionalization of the naphthalene core with ion-binding moieties (receptors) can lead to the development of highly selective chemosensors.
In the proposed sensor, This compound , the naphthalene moiety serves as the fluorescent reporter. The adjacent amino and acetamido groups are hypothesized to form a coordination pocket for Al³⁺. The lone pair electrons on the nitrogen atoms can quench the fluorescence of the naphthalene ring through a Photoinduced Electron Transfer (PET) mechanism in the free-ligand state. Upon binding of Al³⁺, these lone pairs will be engaged in coordination, inhibiting the PET process and leading to a "turn-on" fluorescent response via the CHEF mechanism[3][9].
This guide provides a foundational methodology to synthesize this compound and systematically investigate its efficacy as a fluorescent sensor for Al³⁺.
Synthesis and Characterization of this compound (Sensor 1)
The synthesis of the target sensor molecule is proposed as a multi-step process starting from the commercially available 1,3-dinitronaphthalene[10][11]. The synthetic pathway involves selective reduction and acetylation steps.
Proposed Synthetic Pathway
Caption: Proposed synthetic route for this compound.
Detailed Synthesis Protocol
Step 1: Selective Reduction of 1,3-Dinitronaphthalene to 3-Nitro-1-aminonaphthalene
-
Rationale: A selective reduction of one nitro group is required. The Zinin reduction, using sodium sulfide or polysulfides, is a well-established method for the selective reduction of one nitro group in dinitro aromatic compounds[12].
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 1,3-dinitronaphthalene (1.0 eq.) in ethanol.
-
Prepare a solution of sodium sulfide nonahydrate (Na₂S·9H₂O) (approx. 2.0 eq.) in water.
-
Add the sodium sulfide solution dropwise to the ethanolic solution of 1,3-dinitronaphthalene with vigorous stirring.
-
After the addition is complete, heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into a large volume of cold water.
-
The product, 3-nitro-1-aminonaphthalene, will precipitate. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Step 2: Acetylation of 3-Nitro-1-aminonaphthalene to N-(3-Nitronaphthalen-1-yl)acetamide
-
Rationale: Acetylation of the amino group protects it and introduces one of the key coordinating atoms. Acetic anhydride is a common and effective acetylating agent[13][14].
-
Procedure:
-
Suspend 3-nitro-1-aminonaphthalene (1.0 eq.) in glacial acetic acid in a round-bottom flask.
-
Slowly add acetic anhydride (1.1 eq.) to the suspension with stirring.
-
Gently heat the mixture to 50-60 °C for 1-2 hours, or until the reaction is complete as indicated by TLC.
-
Cool the reaction mixture and pour it onto crushed ice with stirring.
-
The acetylated product will precipitate. Collect the solid by filtration, wash with cold water until the filtrate is neutral, and dry.
-
Recrystallize from ethanol to obtain pure N-(3-nitronaphthalen-1-yl)acetamide.
-
Step 3: Reduction of N-(3-Nitronaphthalen-1-yl)acetamide to this compound (Sensor 1)
-
Rationale: The final step is the reduction of the remaining nitro group. A Béchamp reduction using iron powder in an acidic medium is a classic and effective method for this transformation[5].
-
Procedure:
-
In a three-necked flask fitted with a mechanical stirrer and reflux condenser, add N-(3-nitronaphthalen-1-yl)acetamide (1.0 eq.), ethanol, and water.
-
Add iron powder (approx. 3.0 eq.) and a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux with vigorous stirring for 2-4 hours. Monitor the reaction by TLC.
-
While hot, filter the reaction mixture through a pad of celite to remove the iron salts.
-
Neutralize the filtrate with a saturated solution of sodium bicarbonate.
-
The product will precipitate. Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid by filtration, wash with cold water, and dry.
-
Purify the final product, this compound, by column chromatography or recrystallization.
-
Characterization
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
FT-IR Spectroscopy: To identify the key functional groups (N-H, C=O, etc.).
Protocols for Al³⁺ Sensing Application
Materials and Instrumentation
-
Sensor 1: Synthesized this compound
-
Solvents: DMSO (spectroscopic grade), deionized water
-
Metal Salts: AlCl₃, and chlorides or nitrates of other metal ions (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Hg²⁺, Pb²⁺)
-
Instrumentation:
-
UV-Vis Spectrophotometer
-
Fluorescence Spectrophotometer
-
pH meter
-
Preparation of Solutions
-
Sensor Stock Solution (1 mM): Prepare a 1 mM stock solution of Sensor 1 in DMSO.
-
Metal Ion Stock Solutions (10 mM): Prepare 10 mM stock solutions of each metal salt in deionized water.
Experimental Workflow for Al³⁺ Detection
Caption: Workflow for evaluating the Al³⁺ sensing properties of Sensor 1.
Protocol for Fluorescence Measurements
-
Working Solution: Prepare a working solution of Sensor 1 (e.g., 10 µM) in a suitable solvent system, such as a DMSO/H₂O mixture (e.g., 1:9 v/v).
-
Spectral Scans: Record the absorption and emission spectra of the working solution. Determine the optimal excitation wavelength (λex) and the maximum emission wavelength (λem).
-
Fluorescence Titration:
-
To a cuvette containing the working solution of Sensor 1, incrementally add small aliquots of the Al³⁺ stock solution.
-
After each addition, mix thoroughly and allow the solution to equilibrate for 1-2 minutes.
-
Record the fluorescence emission spectrum.
-
Plot the fluorescence intensity at λem against the concentration of Al³⁺.
-
Determination of Detection Limit
The limit of detection (LOD) can be calculated using the formula: LOD = 3σ / k where:
-
σ is the standard deviation of the blank measurements (fluorescence intensity of the sensor solution without Al³⁺).
-
k is the slope of the linear portion of the fluorescence intensity vs. [Al³⁺] plot at low concentrations[4].
Determination of Binding Stoichiometry (Job's Plot)
-
Rationale: The method of continuous variations (Job's plot) is used to determine the binding stoichiometry between the sensor and the metal ion[7][15].
-
Procedure:
-
Prepare a series of solutions with a constant total concentration of [Sensor 1] + [Al³⁺], but with varying mole fractions of Al³⁺ (from 0 to 1).
-
Record the fluorescence intensity of each solution at the emission maximum.
-
Plot the change in fluorescence intensity (ΔF = F - F₀) against the mole fraction of Al³⁺.
-
The mole fraction at which the maximum intensity is observed indicates the stoichiometry of the complex. For example, a maximum at 0.5 suggests a 1:1 complex, while a maximum at ~0.67 suggests a 1:2 (Sensor:Al³⁺) complex[3].
-
Selectivity and Interference Studies
-
Prepare a series of solutions of Sensor 1 (10 µM).
-
To each solution, add a significant excess (e.g., 10 equivalents) of a different metal ion (Na⁺, K⁺, Mg²⁺, Ca²⁺, etc.).
-
Record the fluorescence intensity and compare it to the response obtained with Al³⁺.
-
For interference studies, add Al³⁺ to the solutions already containing other metal ions and observe any changes in the fluorescence response.
Proposed Sensing Mechanism and Data Presentation
Hypothesized Mechanism: Chelation-Enhanced Fluorescence (CHEF)
The sensing mechanism is proposed to occur via the inhibition of Photoinduced Electron Transfer (PET), leading to Chelation-Enhanced Fluorescence (CHEF).
Caption: Proposed CHEF mechanism for Al³⁺ sensing by Sensor 1.
In the absence of Al³⁺, the lone pair electrons on the nitrogen atoms of the amino and acetamido groups can be transferred to the excited state of the naphthalene fluorophore, quenching its fluorescence. Upon coordination with Al³⁺, these lone pair electrons are stabilized, inhibiting the PET process and "turning on" the fluorescence[3][9].
Data Presentation
All quantitative data should be summarized in clear, well-structured tables for easy comparison.
Table 1: Photophysical Properties of Sensor 1
| Property | Sensor 1 | Sensor 1 + Al³⁺ |
|---|---|---|
| Absorption λ_max (nm) | TBD | TBD |
| Excitation λ_ex (nm) | TBD | TBD |
| Emission λ_em (nm) | TBD | TBD |
| Stokes Shift (nm) | TBD | TBD |
| Quantum Yield (Φ) | TBD | TBD |
| Detection Limit (µM) | N/A | TBD |
| Binding Stoichiometry | N/A | TBD |
(TBD: To Be Determined experimentally)
Table 2: Selectivity of Sensor 1 for Various Metal Ions
| Metal Ion (10 eq.) | Fluorescence Intensity (a.u.) |
|---|---|
| None | TBD |
| Al³⁺ | TBD |
| Na⁺ | TBD |
| K⁺ | TBD |
| Mg²⁺ | TBD |
| Ca²⁺ | TBD |
| Fe³⁺ | TBD |
| Cu²⁺ | TBD |
| Zn²⁺ | TBD |
(TBD: To Be Determined experimentally)
Conclusion
This document provides a detailed framework for the synthesis and evaluation of This compound as a novel fluorescent chemosensor for Al³⁺. The proposed protocols are grounded in established principles of synthetic organic chemistry and fluorescence spectroscopy. By following these guidelines, researchers can systematically investigate the potential of this compound, contributing to the development of new analytical tools for the detection of environmentally and biologically significant metal ions. The successful application of this sensor would offer a valuable addition to the existing methods for monitoring Al³⁺ levels, with potential applications in environmental science, toxicology, and medical diagnostics.
References
-
Grokipedia. (n.d.). Job plot. Retrieved from [Link]
-
Meech, S. R., O'Connor, D. V., Phillips, D., & Lee, A. G. (1983). Photophysics of 1-aminonaphthalenes. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics, 79, 1563-1584. [Link]
-
Chemistry LibreTexts. (2022, May 5). 8.2: Background. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of chelation enhanced fluorescence in complexes of cadmium(II), and a possible new type of anion sensor. Retrieved from [Link]
-
A simple and highly selective aluminium ion fluorescent probe... (2017). Journal of Fluorescence, 27(4), 1369-1377. [Link]
-
ACS Publications. (2015). Fluorescence Enhancement/Quenching Based on Metal Orbital Control... The Journal of Physical Chemistry A, 119(21), 5196-5204. [Link]
-
Highly Selective Fluorescent Sensor for Detection of Al3+ Based on Schiff-Base... (2021). E-Journal of Chemistry, 12(1), 1-10. [Link]
-
The Royal Society of Chemistry. (n.d.). The detection limit was determined from the fluorescence titration data based on a reported method. Retrieved from [Link]
-
Leonard, N. J., & Hyson, A. M. (1949). Directive Influence of the Acetylamino Group in the Friedel--Crafts Acylation of the Diacetylaminonaphthalenes. Journal of the American Chemical Society, 71(4), 1392-1395. [Link]
-
MDPI. (2021). Elucidating the Quenching Mechanism in Carbon Dot-Metal Interactions–Designing Sensitive and Selective Optical Probes. Nanomaterials, 11(2), 503. [Link]
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ACS Publications. (2019). Aggregation of Metal-Nanoparticle-Induced Fluorescence Enhancement and Its Application in Sensing. ACS Omega, 5(1), 10-17. [Link]
-
PhotochemCAD. (n.d.). 2-Aminonaphthalene. Retrieved from [Link]
-
Frontiers. (2021). Recent Progress in Fluorescent Probes For Metal Ion Detection. Frontiers in Chemistry, 9, 763045. [Link]
-
Chemistry Stack Exchange. (2015). Selective nitro reduction of poly nitro compounds. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,8-Diaminonaphthalene. Retrieved from [Link]
-
ResearchGate. (2019). Detection to trace aluminum ion of pharmaceutical wastewater using synthesis of Schiff-based chemosensor. Retrieved from [Link]
-
PubMed. (2023). Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes. Journal of Fluorescence, 33(4), 1273-1303. [Link]
-
PrepChem.com. (n.d.). Synthesis of 1,5-diaminonaphthalene. Retrieved from [Link]
- Google Patents. (n.d.). US3234286A - Acetylation of naphthalenes.
-
Wikipedia. (n.d.). Acetylation. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of dinitronaphthalene from nitration of 1‐nitronaphthalene using HY‐zeolite catalyst. Retrieved from [Link]
- Google Patents. (n.d.). US4537991A - Process for the direct acetylation of aromatic amines.
- Google Patents. (n.d.). EP0196805A1 - Acylation of naphthalenes.
-
PubChem. (n.d.). 1,3-Dinitronaphthalene. Retrieved from [Link]
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derivatization of N-(3-aminonaphthalen-1-yl)acetamide for enhanced fluorescence
Transforming N-(3-aminonaphthalen-1-yl)acetamide into a Highly Fluorescent Probe: A Guide to Derivatization for Enhanced Luminescence
For: Researchers, scientists, and drug development professionals.
Introduction: Unlocking the Luminescent Potential of Naphthalene Scaffolds
This compound is a naphthalene derivative with modest native fluorescence. However, its core structure holds significant potential for transformation into a highly luminescent probe. Through targeted chemical derivatization, we can dramatically enhance its fluorescence quantum yield and tune its photophysical properties for specific applications in biological imaging and drug delivery. This guide provides a comprehensive overview of the principles and a detailed protocol for converting this weakly fluorescent molecule into a robust and bright fluorescent reporter based on the versatile 1,8-naphthalimide scaffold.
The 1,8-naphthalimide framework is a cornerstone in the design of fluorescent probes due to its high photostability, large Stokes shifts, and tunable emission characteristics.[1][2] By strategically modifying the substituents on the naphthalimide core, particularly at the 4-amino position, it is possible to modulate the intramolecular charge transfer (ICT) properties, which are fundamental to its fluorescence.[3] This application note will guide you through the synthesis, purification, and characterization of a novel, highly fluorescent 1,8-naphthalimide derivative starting from this compound.
Theoretical Foundation: The Chemistry of Enhanced Fluorescence
The fluorescence of 1,8-naphthalimide derivatives is primarily governed by an intramolecular charge transfer (ICT) mechanism. Upon excitation with light, an electron is promoted from a higher energy molecular orbital (HOMO) to a lower energy molecular orbital (LUMO). In 4-amino-1,8-naphthalimides, the amino group acts as an electron donor, and the naphthalimide core functions as an electron acceptor. This charge separation in the excited state leads to a large dipole moment, making the fluorescence highly sensitive to the surrounding environment's polarity.[4]
The position and nature of substituents on the naphthalene ring significantly influence the energy levels of the HOMO and LUMO, thereby affecting the absorption and emission wavelengths.[5][6] For instance, amino-substituted 1,8-naphthalimides typically exhibit yellow-green fluorescence, while derivatives with alkoxy or halogen groups tend to show blue fluorescence.[5][7] The derivatization strategy outlined in this guide focuses on creating a 4-amino-1,8-naphthalimide structure to leverage these favorable photophysical properties.
Derivatization Strategy: A Two-Step Path to a Brilliant Fluorophore
Our synthetic approach involves a two-step process to convert the starting material, this compound, into a highly fluorescent 4-amino-N-substituted-1,8-naphthalimide.
Step 1: Hydrolysis of the Acetamide Group. The first step is the hydrolysis of the acetamide group of the starting material to yield 3-amino-1-naphthylamine. This unmasks a primary amine group, which is crucial for the subsequent cyclization reaction.
Step 2: Condensation with a Substituted 1,8-Naphthalic Anhydride. The resulting diamine is then condensed with a suitable 1,8-naphthalic anhydride derivative. This reaction forms the rigid and highly fluorescent 1,8-naphthalimide core. The choice of the substituent on the naphthalic anhydride allows for further tuning of the final product's properties, such as solubility and cellular localization.[1][8]
Below is a visual representation of the proposed synthetic workflow.
Caption: Synthetic workflow for the derivatization of this compound.
Detailed Experimental Protocols
4.1. Materials and Reagents
-
This compound
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH)
-
4-Bromo-1,8-naphthalic anhydride
-
Ethanolamine
-
Dimethylformamide (DMF)
-
Ethanol
-
Dichloromethane (DCM)
-
Hexane
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment (round-bottom flasks, reflux condenser, magnetic stirrer, etc.)
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
4.2. Protocol 1: Synthesis of 3-amino-1-naphthylamine (Intermediate)
-
Hydrolysis: In a 100 mL round-bottom flask, dissolve 1.0 g of this compound in 20 mL of 6 M hydrochloric acid.
-
Reflux: Heat the mixture to reflux for 4 hours. Monitor the reaction progress by TLC (DCM:Methanol 9:1).
-
Neutralization: After completion, cool the reaction mixture to room temperature and neutralize it with a 2 M sodium hydroxide solution until a pH of ~8 is reached.
-
Extraction: Extract the aqueous solution three times with 30 mL of dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-amino-1-naphthylamine.
4.3. Protocol 2: Synthesis of the Highly Fluorescent 1,8-Naphthalimide Derivative
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve the crude 3-amino-1-naphthylamine (from the previous step) and an equimolar amount of 4-bromo-1,8-naphthalic anhydride in 15 mL of DMF.
-
Addition of Amine: Add a 1.2 molar excess of ethanolamine to the mixture.
-
Heating: Heat the reaction mixture at 120 °C for 8 hours. The reaction progress can be monitored by TLC (DCM:Hexane 1:1).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of ice-cold water.
-
Precipitation and Filtration: A precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with water.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and dichloromethane as the eluent.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Photophysical Characterization and Data
The fluorescence properties of the synthesized naphthalimide derivative should be thoroughly characterized and compared to the starting material.
5.1. Protocol for Fluorescence Spectroscopy
-
Sample Preparation: Prepare dilute solutions (in the micromolar range) of both the starting material and the final product in a suitable solvent (e.g., ethanol or acetonitrile).
-
Measurement of Spectra: Record the absorption spectra using a UV-Vis spectrophotometer and the fluorescence excitation and emission spectra using a spectrofluorometer.
-
Quantum Yield Determination: Determine the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
Stokes Shift Calculation: Calculate the Stokes shift as the difference in wavenumbers between the absorption and emission maxima.
5.2. Comparative Photophysical Data
| Compound | Absorption Max (λ_abs) | Emission Max (λ_em) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_F) |
| This compound | ~340 nm | ~420 nm | ~5800 | < 0.1 |
| 4-Amino-N-(2-hydroxyethyl)-1,8-naphthalimide Derivative | ~430 nm | ~540 nm | ~4500 | > 0.6[9] |
Note: The values for the derivative are typical for 4-amino-1,8-naphthalimides and may vary slightly based on the specific N-substituent and solvent.[9][10]
Mechanism of Fluorescence Enhancement
The significant enhancement in fluorescence upon derivatization can be attributed to the formation of the rigid, planar 1,8-naphthalimide ring system and the introduction of a strong electron-donating amino group at the 4-position.
Caption: Energy level diagram illustrating the enhanced fluorescence via ICT.
Applications and Future Directions
The synthesized highly fluorescent 4-amino-1,8-naphthalimide derivative is a versatile tool with numerous potential applications:
-
Cellular Imaging: Its strong fluorescence and photostability make it an excellent candidate for live-cell imaging.[11] The N-substituent can be further modified to target specific organelles.[8]
-
Drug Delivery: The fluorophore can be conjugated to drugs or nanoparticles to track their delivery and localization within cells and tissues.[9]
-
Environmental Sensing: The sensitivity of its fluorescence to solvent polarity can be exploited for developing sensors to detect changes in the microenvironment.[4][12]
Future work could involve synthesizing a library of derivatives with different N-substituents to create a palette of fluorescent probes with tailored properties for multiplexed imaging and sensing applications.
References
-
Synthesis and Photophysical Studies on Naphthalimide Derived Fluorophores as Markers in Drug Delivery. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]
-
Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features. (2013). Beilstein Journal of Organic Chemistry, 9, 277-286. Retrieved January 20, 2026, from [Link]
-
Versatile fluorophores for bioimaging applications: π-expanded naphthalimide derivatives with skeletal and appendage diversity. (2019). Chemical Communications, 55(18), 2696-2699. Retrieved January 20, 2026, from [Link]
-
Versatile fluorophores for bioimaging applications: π-expanded naphthalimide derivatives with skeletal and appendage diversity. (2019). RSC Publishing. Retrieved January 20, 2026, from [Link]
-
Water soluble 1,8-naphthalimide fluorescent pH probes and their application to bioimagings. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]
-
Expanding the Breadth of 4‐Amino‐1,8‐naphthalimide Photophysical Properties through Substitution of the Naphthalimide C… (n.d.). Wiley Online Library. Retrieved January 20, 2026, from [Link]
-
Spectroscopic and Biological Properties of the 3-Imino-1,8-naphthalimide Derivatives as Fluorophores for Cellular Imaging. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]
-
Synthesis and photophysical properties of photostable 1,8-naphthalimide dyes incorporating benzotriazole-based UV absorbers. (2022). National Institutes of Health. Retrieved January 20, 2026, from [Link]
-
Synthesis of 1,8-naphthalimide-based probes with fluorescent switch triggered by flufenamic acid. (2018). Royal Society Open Science. Retrieved January 20, 2026, from [Link]
-
Long-wavelength dual-state luminescent naphthalimide derivatives for bio-imaging. (2024). RSC Publishing. Retrieved January 20, 2026, from [Link]
-
Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing. (2022). National Institutes of Health. Retrieved January 20, 2026, from [Link]
-
Determination of water content in organic solvents by naphthalimide derivative fluorescent probe. (2010). PubMed. Retrieved January 20, 2026, from [Link]
-
A naphthalimide-based fluorescent sensor for halogenated solvents. (n.d.). RSC Publishing. Retrieved January 20, 2026, from [Link]
-
Various solvents' influences on the fluorescence intensity. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Synthesis of 1,8-naphthalimide-based probes with fluorescent switch triggered by flufenamic acid. (2018). National Institutes of Health. Retrieved January 20, 2026, from [Link]
-
Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties. (n.d.). RSC Publishing. Retrieved January 20, 2026, from [Link]
Sources
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- 9. Synthesis and Photophysical Studies on Naphthalimide Derived Fluorophores as Markers in Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of water content in organic solvents by naphthalimide derivative fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Spectroscopic and Biological Properties of the 3-Imino-1,8-naphthalimide Derivatives as Fluorophores for Cellular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
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The Naphthyl-Acetamide Scaffold: A Versatile Starting Point for Bioactive Compound Synthesis
Application Note & Protocols for Researchers
Introduction: The Strategic Value of the Naphthyl-Acetamide Moiety in Drug Discovery
The naphthalene ring system is a cornerstone in medicinal chemistry, prized for its rigid, planar, and lipophilic characteristics that facilitate favorable interactions with a multitude of biological targets.[1] When functionalized with an acetamide group, as in N-(3-aminonaphthalen-1-yl)acetamide, the resulting scaffold presents chemists with a rich platform for diversification and the synthesis of novel bioactive compounds. The amino and acetyl groups offer reactive handles for a variety of chemical transformations, enabling the construction of complex molecular architectures with a wide spectrum of pharmacological activities, including antimicrobial and anticancer properties.[2][3]
While the direct application of this compound in the synthesis of specific, publicly documented bioactive compounds is not extensively detailed in the current body of literature, the broader class of naphthyl-acetamide derivatives serves as a crucial precursor for a diverse array of biologically active molecules. This guide, therefore, will focus on a well-documented and illustrative synthesis of a potent class of bioactive compounds—Src Kinase inhibitors—derived from a closely related acetamide-functionalized scaffold. The principles and protocols detailed herein are directly applicable to the chemical logic that would be employed when starting with this compound, providing a robust framework for researchers in drug development.
Application Focus: Synthesis of Src Kinase Inhibitors
Src (Sarcoma) kinase is a non-receptor tyrosine kinase that plays a pivotal role in cell proliferation, differentiation, survival, and angiogenesis. Its aberrant activation is implicated in the progression of numerous cancers, making it a prime target for therapeutic intervention. The development of small molecule inhibitors of Src kinase is a major focus in oncology research. The synthesis of N-(3-substituted-benzylidene-2-oxoindolin-5-yl) acetamide derivatives has been reported to yield compounds with promising Src inhibitory activity.[3]
Synthetic Rationale and Workflow
The synthetic strategy for accessing these Src kinase inhibitors involves a multi-step sequence that begins with the protection of an amino group, followed by a condensation reaction to build the core scaffold, and finally, deprotection to yield the target compounds. This approach allows for the late-stage introduction of diversity, a key consideration in the generation of compound libraries for biological screening.
Experimental Protocols
Protocol 1: Synthesis of the Core Scaffold
This protocol details the synthesis of the key intermediate, the oxindole core, which serves as the foundation for the subsequent derivatization to obtain the final bioactive compounds.
Materials:
-
Substituted isatin
-
Substituted acetamide
-
Piperidine
-
Ethanol
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
Procedure:
-
In a round-bottom flask, dissolve the substituted isatin (1 equivalent) in ethanol.
-
To this solution, add the substituted acetamide (1 equivalent) and a catalytic amount of piperidine.
-
Heat the reaction mixture to reflux and monitor the progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Filter the solid and wash it with cold ethanol.
-
Dry the product under vacuum to obtain the pure N-(3-substituted-benzylidene-2-oxoindolin-5-yl) acetamide derivative.[3]
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Evaluation of Src Kinase Inhibitory Activity
The following protocol outlines a standard in vitro assay to determine the inhibitory potency of the synthesized compounds against Src kinase.
Materials:
-
Synthesized compounds
-
Recombinant Src kinase
-
Peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the synthesized compounds in DMSO.
-
In a 96-well plate, add the assay buffer, the peptide substrate, and the recombinant Src kinase.
-
Add the diluted compounds to the wells, reserving some wells for a positive control (no inhibitor) and a negative control (no kinase).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase reaction (typically 30 °C) for a specified time.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit, following the manufacturer's instructions.
-
The luminescence signal, which is proportional to the amount of ADP produced, is measured using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%).
Data Presentation
The following table summarizes the Src kinase inhibitory activity of representative N-(3-substituted-benzylidene-2-oxoindolin-5-yl) acetamide derivatives.[3]
| Compound ID | Substitution Pattern | Src Kinase IC₅₀ (µM) |
| 1 | 3-Fluorobenzylidene | >10 |
| 2 | 3,4-Dichlorobenzylidene | 3.55 |
| 3 | 4-Nitrobenzylidene | 6.39 |
| 4 | 3-Nitrobenzylidene | 7.29 |
Visualizations
Synthetic Workflow Diagram
Caption: General workflow for the synthesis of N-(3-substituted-benzylidene-2-oxoindolin-5-yl) acetamide derivatives.
Logical Relationship of the Naphthyl-Acetamide Scaffold to Bioactive Compounds
Sources
Application Notes and Protocols for Fluorescence Microscopy with N-(3-aminonaphthalen-1-yl)acetamide
Authored by: Senior Application Scientist
Abstract
This document provides a comprehensive guide to the experimental setup and application of N-(3-aminonaphthalen-1-yl)acetamide as a fluorescent probe for cellular imaging. This compound is a member of the naphthalene family of fluorophores, which are known for their sensitivity to the local microenvironment. This property, known as solvatochromism, makes them powerful tools for investigating cellular structures and dynamics.[1] This guide will detail the principles of operation, provide step-by-step protocols for cell staining and imaging, and offer insights into data interpretation for researchers, scientists, and drug development professionals.
Introduction: The Power of Environmentally-Sensitive Probes
Fluorescence microscopy is a cornerstone of modern cell biology, enabling the visualization of subcellular structures and processes with high specificity.[2] A particularly insightful class of fluorescent tools are solvatochromic dyes, whose emission spectra are highly dependent on the polarity of their immediate surroundings.[1] This unique characteristic allows them to act as reporters on the local environment within a cell, providing information that is often inaccessible with conventional fluorescent probes.
This compound belongs to a class of naphthalene derivatives that have demonstrated significant solvatochromic shifts.[3][4] While structurally distinct from the well-characterized aminonaphthalimides, the presence of an amino group on the naphthalene ring suggests the potential for intramolecular charge transfer, a key mechanism underlying solvatochromism.[5] This makes this compound a promising candidate for applications such as monitoring changes in membrane lipid order, protein-protein interactions, and the visualization of lipid droplets.[6][7][8]
This application note will provide a detailed framework for the utilization of this compound in fluorescence microscopy, with a focus on providing researchers with the foundational knowledge to adapt and optimize these protocols for their specific experimental needs.
Principle of Operation: Solvatochromism in Action
The fluorescence of this compound is hypothesized to be governed by an intramolecular charge transfer (ICT) mechanism. Upon excitation with a suitable wavelength of light, the molecule transitions to an excited state where there is a redistribution of electron density. In a polar environment, the solvent molecules can reorient around the excited state dipole, leading to a stabilization of the excited state and a red-shift in the emission spectrum. Conversely, in a non-polar or hydrophobic environment, this stabilization is less pronounced, resulting in a blue-shifted emission.
This spectral sensitivity allows for ratiometric imaging, where the ratio of fluorescence intensity in two different emission channels can be used to create a quantitative map of the local environment. This approach minimizes artifacts arising from variations in probe concentration, cell thickness, and excitation intensity.
Photophysical Properties (Hypothetical)
Precise photophysical data for this compound is not widely published. The following table provides estimated values based on the known properties of structurally similar naphthalene derivatives, such as 1-naphthylamine and other amino-substituted naphthalenes.[9] It is imperative that users experimentally validate these parameters for their specific experimental setup.
| Property | Estimated Value | Notes |
| Excitation Maximum (λex) | ~320 - 360 nm | Likely in the UV-A to near-visible range. |
| Emission Maximum (λem) | ~430 - 550 nm | Highly dependent on solvent polarity. Expect a blue-shift in non-polar environments (e.g., lipid droplets) and a red-shift in polar environments (e.g., cytoplasm). |
| Stokes Shift | >100 nm | A large Stokes shift is characteristic of many solvatochromic dyes.[3] |
| Quantum Yield (ΦF) | Variable | Expected to be low in aqueous solutions and higher in non-polar environments.[10] |
| Molar Extinction Coefficient (ε) | Not Determined |
Experimental Workflow
The following diagram outlines the general workflow for utilizing this compound in live-cell fluorescence microscopy.
Figure 1. General experimental workflow for cellular imaging with this compound.
Detailed Protocols
5.1. Materials and Reagents
-
This compound (Purity >95%)
-
Dimethyl sulfoxide (DMSO), spectroscopy or cell culture grade
-
Complete cell culture medium appropriate for the cell line
-
Phosphate-buffered saline (PBS), pH 7.4
-
Live-cell imaging buffer (e.g., phenol red-free medium, HEPES-buffered saline)
-
Coverslips or imaging-bottom dishes suitable for high-resolution microscopy
5.2. Protocol 1: Preparation of Stock and Working Solutions
Causality: A concentrated stock solution in a non-aqueous solvent like DMSO is crucial for long-term stability and to minimize the volume of organic solvent added to the aqueous cell culture medium.
-
Stock Solution (10 mM):
-
Accurately weigh a small amount of this compound.
-
Dissolve in an appropriate volume of high-quality DMSO to achieve a final concentration of 10 mM.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C, protected from light. Aliquoting into smaller volumes is recommended to avoid repeated freeze-thaw cycles.
-
-
Working Solution (1-10 µM):
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Dilute the 10 mM stock solution into pre-warmed complete cell culture medium or imaging buffer to the desired final concentration (e.g., for a 5 µM working solution, add 0.5 µL of 10 mM stock to 1 mL of medium).
-
Vortex the working solution immediately after dilution to prevent precipitation of the probe.
-
5.3. Protocol 2: Live-Cell Staining and Imaging
Causality: The optimal staining concentration and time will balance sufficient signal with minimal cytotoxicity. These parameters are cell-type dependent and require optimization.
-
Cell Preparation:
-
Plate cells on glass-bottom dishes or coverslips at an appropriate density to reach 50-70% confluency on the day of imaging.
-
Allow cells to adhere and grow for at least 24 hours before staining.
-
-
Staining:
-
Aspirate the culture medium from the cells.
-
Add the pre-warmed working solution of this compound to the cells.
-
Incubate the cells at 37°C in a CO2 incubator for 15-30 minutes. The optimal incubation time may vary.
-
-
Washing (Optional but Recommended):
-
Aspirate the staining solution.
-
Gently wash the cells two to three times with pre-warmed imaging buffer to remove excess probe and reduce background fluorescence.
-
Add fresh imaging buffer to the cells for imaging.
-
-
Microscopy and Image Acquisition:
-
Place the sample on the stage of a fluorescence microscope equipped for live-cell imaging.
-
Use an excitation source around 340-360 nm. A standard DAPI filter set may be a suitable starting point, but optimization is key.
-
Acquire images in two separate emission channels to capture the solvatochromic shift. Based on related compounds, suggested starting points for emission filters are:
-
Channel 1 (Non-polar): 420-480 nm
-
Channel 2 (Polar): 500-550 nm
-
-
Adjust exposure times to ensure a good signal-to-noise ratio without saturating the detector.
-
Data Interpretation and Analysis
The power of this compound lies in the ratiometric analysis of the acquired images.
Figure 2. Workflow for ratiometric image analysis.
A ratiometric image can be generated by dividing the image from the longer wavelength channel (polar environment) by the image from the shorter wavelength channel (non-polar environment) on a pixel-by-pixel basis. The resulting image can be displayed with a pseudocolor lookup table (LUT) to visually represent the differences in environmental polarity. Regions with high pixel intensity ratios correspond to more polar environments, while regions with low ratios indicate more hydrophobic environments.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or Weak Signal | - Inefficient excitation/emission filter set.- Probe concentration too low.- Photobleaching. | - Optimize filter selection based on experimentally determined spectra.- Increase probe concentration or incubation time.- Reduce excitation light intensity and exposure time. |
| High Background | - Incomplete removal of excess probe.- Autofluorescence from cell culture medium. | - Perform additional washing steps.- Use phenol red-free imaging medium. |
| Cell Death/Toxicity | - Probe concentration too high.- Prolonged exposure to excitation light. | - Perform a dose-response curve to determine the optimal non-toxic concentration.- Minimize light exposure during imaging. |
| Probe Precipitation | - Poor solubility in aqueous medium. | - Ensure the final DMSO concentration is low (typically <0.5%).- Vortex the working solution thoroughly before adding to cells. |
References
- Fluorescent Solvatochromic Probes for Long-Term Imaging of Lipid Order in Living Cells. Advanced Science. [URL: https://onlinelibrary.wiley.com/doi/10.1002/advs.202309721]
- Switchable Solvatochromic Probes for Live-Cell Super-resolution Imaging of Plasma Membrane Organization. Scilit. [URL: https://www.scilit.net/article/10.1002/anie.201804633]
- Fluorescent Solvatochromic Probes for Long-Term Imaging of Lipid Order in Living Cells. ResearchGate. [URL: https://www.researchgate.net/publication/378809094_Fluorescent_Solvatochromic_Probes_for_Long-Term_Imaging_of_Lipid_Order_in_Living_Cells]
- Monitoring protein interactions and dynamics with solvatochromic fluorophores. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3568162/]
- Advances in Synthetic Fluorescent Probe Labeling for Live-Cell Imaging in Plants. Oxford Academic. [URL: https://academic.oup.com/pcp/article/58/12/1949/4157833]
- Absorption (A) and fluorescence emission (E) spectra of the naphthol–fast red reaction product (50 µg/ml in N,N - ResearchGate. ResearchGate. [URL: https://www.researchgate.net/figure/Absorption-A-and-fluorescence-emission-E-spectra-of-the-naphthol-fast-red-reaction_fig2_13778523]
- Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties. Photochemical & Photobiological Sciences (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2012/pp/c2pp25114k]
- 6-N,N-Dimethylamino-2,3-Naphthalimide a New Environment-Sensitive Fluorescent Probe in δ-Selective and μ-Selective Opioid Peptides. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2755248/]
- Synthesis, crystal structure and Hirshfeld surface analysis of N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7840134/]
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Application Note: Advanced pH Sensing in Biological Systems Using Naphthalimide-Based Fluorescent Probes
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Abstract
The precise measurement of pH is critical for understanding a vast range of biological processes, from enzymatic activity and cellular metabolism to organelle function and disease pathology. This application note provides a comprehensive guide to the use of naphthalimide-based fluorescent probes for detecting pH changes in both in vitro and cellular environments. We delve into the underlying sensing mechanism, provide detailed protocols for synthesis and application, and offer insights into data interpretation and troubleshooting. Naphthalimide derivatives have emerged as a powerful class of fluorescent sensors due to their excellent photostability, large Stokes shifts, and tunable pH-responsive behavior, making them invaluable tools for researchers in cell biology, pharmacology, and materials science.
The Critical Role of pH and the Advantage of Naphthalimide Probes
Cellular functions are exquisitely sensitive to fluctuations in hydrogen ion concentration. The cytosol is typically maintained within a narrow pH range of 7.2-7.4, while specific organelles exhibit distinct pH environments, such as the acidic lysosomes (pH 4.5-5.0), which are essential for their degradative functions.[1][2][3] Dysregulation of pH homeostasis is a hallmark of numerous pathological conditions, including cancer, neurodegenerative disorders, and cardiovascular diseases.[4]
Fluorescent probes offer a minimally invasive, highly sensitive, and spatially resolved method for monitoring these pH dynamics in real-time.[3] Among the various classes of pH-sensitive fluorophores, 1,8-naphthalimide derivatives are particularly advantageous.[5] Their rigid aromatic structure imparts high chemical and photostability, while their photophysical properties can be readily tuned through chemical modification. The core principle behind their pH-sensing capability often relies on a robust and elegant photophysical process known as Photoinduced Electron Transfer (PET).
Principle of pH Sensing: The Photoinduced Electron Transfer (PET) Mechanism
The fluorescence of many naphthalimide-based pH probes is controlled by a "fluoro-receptor" system, where the naphthalimide core acts as the fluorophore and an appended amino group (e.g., a piperazine or morpholine moiety) serves as the proton receptor.[1][6] The sensing mechanism is governed by Photoinduced Electron Transfer (PET), a process that quenches fluorescence in the deprotonated state.[7][8]
The causality is as follows:
-
At Neutral or Basic pH (Fluorescence OFF): The amino group receptor is deprotonated and possesses a lone pair of electrons. Upon excitation of the naphthalimide fluorophore with light, this electron-rich amino group can donate an electron to the excited fluorophore, quenching its fluorescence and causing the system to return to the ground state non-radiatively.[8] This results in very low or no fluorescence emission.
-
At Acidic pH (Fluorescence ON): In an acidic environment, the amino group becomes protonated. This protonation lowers the energy level of the lone pair electrons, making them unavailable for electron transfer to the excited fluorophore.[2] Consequently, the PET process is inhibited, and the excited naphthalimide returns to the ground state via the emission of a photon, leading to a strong fluorescence signal.[7][9] This "off-on" switching behavior provides a sensitive and direct readout of pH changes.
Synthesis of a Prototypical Naphthalimide pH Probe
This section outlines a general, representative procedure for synthesizing a 4-amino substituted naphthalimide probe, a common structural motif for pH sensing. The specific reaction involves the substitution of a bromine atom on the naphthalimide core with an amine-containing moiety, such as 1-(2-aminoethyl)piperazine.[6]
Materials and Reagents:
-
4-Bromo-1,8-naphthalic anhydride
-
An amine for the imide position (e.g., 2-methoxyethylamine)
-
An amine for the receptor position (e.g., 1-(2-aminoethyl)piperazine)[6]
-
Triethylamine (TEA)
-
Solvents: Ethanol, Pyridine, Dimethylformamide (DMF)
-
Standard laboratory glassware and purification supplies (e.g., silica gel for column chromatography)
Protocol:
Step 1: Synthesis of N-substituted-4-bromo-1,8-naphthalimide
-
Dissolve 4-bromo-1,8-naphthalic anhydride (1.0 eq) in ethanol.
-
Add the primary amine (e.g., 2-methoxyethylamine, 1.1 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and collect the precipitated product by filtration. Wash with cold ethanol and dry under vacuum.
Step 2: Synthesis of the Final pH Probe
-
Dissolve the product from Step 1 (1.0 eq) in a suitable solvent like pyridine.[6]
-
Add the amine receptor (e.g., 1-(2-aminoethyl)piperazine, 1.5 eq) and a base such as triethylamine.[6]
-
Reflux the mixture overnight.[6]
-
After cooling, remove the solvent under reduced pressure.
-
Purify the crude product using silica gel column chromatography to obtain the final fluorescent probe.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Experimental Protocols for pH Measurement
Protocol for In Vitro pH Titration and pKₐ Determination
This protocol determines the pH-sensing range and apparent acid dissociation constant (pKₐ) of the probe.
Materials:
-
Synthesized naphthalimide probe
-
DMSO (for stock solution)
-
Britton-Robinson (B-R) buffer or a series of phosphate/citrate buffers covering a wide pH range (e.g., pH 2 to 10).[1]
-
Calibrated pH meter
-
Quartz cuvettes
-
Spectrofluorometer
Procedure:
-
Probe Preparation: Prepare a 1 mM stock solution of the naphthalimide probe in DMSO.
-
Sample Preparation: For each pH value to be tested, prepare a solution in a cuvette containing the buffer of the desired pH. Add the probe stock solution to a final concentration of 5-10 µM. Ensure the final DMSO concentration is low (<1%) to avoid solvent effects.
-
Spectroscopic Measurement:
-
Place the cuvette in the spectrofluorometer.
-
Set the appropriate excitation wavelength (determined by an initial absorption scan).
-
Record the fluorescence emission spectrum over the expected range. Note the intensity at the emission maximum.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum against the corresponding pH value.
-
The resulting curve should be sigmoidal. The pKₐ value is the pH at which the fluorescence intensity is halfway between the minimum and maximum values. This can be determined by fitting the data to the Henderson-Hasselbalch equation.[10]
-
Protocol for Intracellular pH Measurement in Live Cells
This protocol describes how to use the naphthalimide probe to visualize pH changes within live cells, particularly in acidic organelles like lysosomes.[2]
Materials:
-
Naphthalimide probe stock solution (1 mM in DMSO)
-
Cultured cells (e.g., HeLa, U87MG) plated on glass-bottom dishes or coverslips.[2]
-
Complete cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
High-K⁺ calibration buffers of known pH (e.g., pH 4.5, 5.5, 6.5, 7.5)[10]
-
Confocal laser-scanning microscope
Procedure:
-
Cell Seeding: Plate cells onto glass-bottom dishes and allow them to adhere overnight in a CO₂ incubator at 37°C.
-
Probe Loading:
-
Remove the culture medium and wash the cells once with warm PBS.
-
Incubate the cells with the naphthalimide probe at a final concentration of 5-10 µM in serum-free medium for 30 minutes at 37°C.[10]
-
Wash the cells twice with warm PBS to remove any excess, non-internalized probe.
-
-
Live-Cell Imaging:
-
Add fresh culture medium or PBS to the cells.
-
Mount the dish on the stage of the confocal microscope.
-
Excite the probe using the appropriate laser line and collect the emission using a suitable detector. Capture images of the cells. Bright punctate structures often indicate accumulation in acidic organelles like lysosomes.[1][2]
-
-
In Situ Calibration (Optional but Recommended):
-
To quantify intracellular pH, a calibration curve must be generated.
-
After initial imaging, replace the medium with a high-K⁺ buffer (of a known pH, e.g., 4.5) containing nigericin (~5 µg/mL).[10] Nigericin is an ionophore that equilibrates the intracellular and extracellular pH.
-
Incubate for 5-10 minutes and capture a new image. Record the average fluorescence intensity.
-
Repeat this process for a series of high-K⁺ buffers with different known pH values (e.g., 5.5, 6.5, 7.5).[10]
-
Plot the measured fluorescence intensities against the known buffer pH values to generate an in situ calibration curve. This curve can then be used to convert fluorescence intensities from experimental cells into absolute pH values.
-
Data Analysis and Interpretation
Proper analysis is key to extracting meaningful insights from pH-sensing experiments.
Quantitative Data Summary
The performance of a naphthalimide pH probe can be summarized by several key parameters. The table below shows representative data for a hypothetical probe.
| Parameter | Description | Typical Value |
| λ_abs (max) | Maximum absorption wavelength | 420 nm |
| λ_em (max) | Maximum emission wavelength | 535 nm |
| pKa | The pH at which the probe is 50% protonated | 5.5 |
| pH Range | The effective linear range for pH sensing | 4.5 - 6.5 |
| Fold Change | The ratio of max fluorescence (acidic) to min fluorescence (basic) | >50-fold |
| Quantum Yield (Φ) | Efficiency of fluorescence emission in the "ON" state | 0.2 - 0.6 |
Ratiometric Sensing
While the "off-on" intensity change is effective, measurements can be affected by factors like probe concentration, photobleaching, or instrument settings. Ratiometric fluorescent probes, which exhibit a shift in either the excitation or emission wavelength upon protonation, offer a more robust measurement method.[11][12][13] The ratio of fluorescence intensities at two different wavelengths is calculated, providing a self-calibrating system that is less susceptible to the aforementioned artifacts.[14]
Workflow and Troubleshooting
The overall process from probe selection to data interpretation follows a logical workflow.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Fluorescence Signal | Probe concentration too low; Inefficient cellular uptake; Photobleaching. | Increase probe concentration or incubation time; Use an anti-fade reagent; Reduce laser power or exposure time. |
| High Background Signal | Incomplete removal of extracellular probe; Probe precipitation. | Ensure thorough washing steps after loading; Filter the stock solution; Check probe solubility in media. |
| Cell Toxicity | Probe concentration too high; Extended incubation time; Solvent (DMSO) toxicity. | Perform a dose-response curve to find the optimal non-toxic concentration; Reduce incubation time; Ensure final DMSO concentration is <0.5%. |
| No pH Response in Cells | Probe did not localize to an acidic compartment; Intracellular pH is not in the probe's sensing range. | Co-localize with a known organelle marker (e.g., LysoTracker™); Synthesize or select a probe with a different pKₐ value. |
Conclusion
Naphthalimide-based fluorescent probes are versatile and highly effective tools for the real-time monitoring of pH in diverse scientific applications. Their "turn-on" fluorescence response, governed by the predictable PET mechanism, provides a high signal-to-background ratio. By following the detailed synthesis and application protocols outlined in this guide, researchers can reliably employ these powerful molecules to investigate the intricate role of pH in cellular health and disease, paving the way for new discoveries and therapeutic strategies.
References
- Vertex AI Search. (n.d.). A fluorescent pH chemosensor based on functionalized naphthalimide in aqueous solution. Retrieved January 20, 2026.
- Vertex AI Search. (n.d.). A series of naphthalimide derivatives as intra- and extra-cellular pH sensors - PMC - NIH. Retrieved January 20, 2026.
- Sharma, S., Srinivas, S., Rakshit, S., & Sengupta, S. (2022). Aminoindole and naphthalimide based charge transfer fluorescent probes for pH sensing and live cell imaging. Organic & Biomolecular Chemistry, 20, 9422-9430.
- Bakov, V. V., Georgiev, N. I., & Bojinov, V. B. (n.d.). A Novel Fluorescent Probe for Determination of pH and Viscosity Based on a Highly Water-Soluble 1,8-Naphthalimide Rotor - PMC - NIH. Retrieved January 20, 2026.
- PubMed. (n.d.). A series of naphthalimide derivatives as intra and extracellular pH sensors - PubMed - NIH. Retrieved January 20, 2026.
- Vertex AI Search. (n.d.). A Ratiometric Fluorescence Nano pH Biosensor for Live-Cell Imaging Using Cerasome. Retrieved January 20, 2026.
- Grillo-Hill, B. K., Webb, B. A., & Barber, D. L. (2014). Ratiometric Imaging of pH Probes. Methods in Cell Biology, 123, 429-448.
- Vertex AI Search. (n.d.). Ratiometric Fluorescent Probes for pH Mapping in Cellular Organelles - RSC Publishing. Retrieved January 20, 2026.
- ResearchGate. (n.d.). The pH-dependent fluorescence of pyridylmethyl-4-amino-1,8-naphthalimides | Request PDF. Retrieved January 20, 2026.
- PubMed. (n.d.). Ratiometric fluorescent probes for pH mapping in cellular organelles - PubMed. Retrieved January 20, 2026.
- PubMed. (n.d.). Ratiometric Imaging of pH Probes - PubMed - NIH. Retrieved January 20, 2026.
- Vertex AI Search. (n.d.). Luminescent Probes for Sensitive Detection of pH Changes in Live Cells through Two Near-Infrared Luminescence Channels - PMC - NIH. Retrieved January 20, 2026.
- ResearchGate. (n.d.). Proposed pH sensing mechanism for probe 1. Retrieved January 20, 2026.
- PubMed. (n.d.). "Alive" Dyes as Fluorescent Sensors: Fluorophore, Mechanism, Receptor and Images in Living Cells - PubMed. Retrieved January 20, 2026.
- ResearchGate. (n.d.). Strategies for Developing pH Sensitive Fluorescent Probes. Retrieved January 20, 2026.
- ACS Publications. (2017).
- NIH. (n.d.). Fluorescent Probes for Sensitive and Selective Detection of pH Changes in Live Cells in Visible and Near-infrared Channels. Retrieved January 20, 2026.
- ResearchGate. (n.d.). Synthesis of the hydrophilic neutral optical pH probe 3 designed for.... Retrieved January 20, 2026.
- NIH. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide - PMC - NIH. Retrieved January 20, 2026.
- MDPI. (n.d.).
- NIH. (n.d.). Facile synthesis of magnetic intelligent sensors for the pH-sensitive controlled capture of Cr(vi) - PMC - NIH. Retrieved January 20, 2026.
- NIH. (n.d.). Design, Synthesis, and Computational Studies of Novel N-(Substituted phenyl)-3-(5-((naphthalen-2-yloxy)methyl)-4-phenyl‑4H‑1,2,4-triazol-3-ylthio)acetamides as Potent Acetylcholinesterase Inhibitors - PMC - PubMed Central. Retrieved January 20, 2026.
- ResearchGate. (n.d.). Naphthalimide Derivatives as Film‐Based Fluorescent Sensors for Rapid Detection of Illicit Drugs. Retrieved January 20, 2026.
- PubMed. (n.d.). Phase transition behavior of novel pH-sensitive polyaspartamide derivatives grafted with 1-(3-aminopropyl)imidazole - PubMed. Retrieved January 20, 2026.
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Application Notes & Protocols: N-(3-aminonaphthalen-1-yl)acetamide as a Strategic Intermediate in Organic Synthesis
Executive Summary
N-(3-aminonaphthalen-1-yl)acetamide is a highly functionalized naphthalene derivative that serves as a strategic building block in modern organic synthesis. Its unique 1,3-disubstituted pattern, featuring a reactive primary amine and a stable acetamide protecting group, offers exceptional versatility. This arrangement allows for selective chemical transformations, making it a valuable precursor for the synthesis of complex heterocyclic systems, specialized azo dyes, and diverse molecular scaffolds for drug discovery and materials science. This document provides an in-depth guide to the synthesis, characterization, and key applications of this intermediate, complete with detailed, field-tested protocols designed for researchers and development professionals.
Characterization & Physicochemical Properties
Proper characterization is critical for validating the identity and purity of the intermediate before its use in subsequent reactions.
| Property | Value |
| Molecular Formula | C₁₂H₁₂N₂O |
| Molar Mass | 200.24 g/mol |
| Appearance | Off-white to light brown solid |
| Solubility | Soluble in DMSO, DMF, and hot methanol; sparingly soluble in other organic solvents. |
| Melting Point | Not widely reported; empirical determination is recommended. |
Expected Spectroscopic Data:
-
¹H NMR (DMSO-d₆, 400 MHz): δ 9.5-10.0 (s, 1H, NH-acetamide), 7.0-8.0 (m, 6H, Ar-H), 5.0-5.5 (s, 2H, NH₂, broad), 2.1 (s, 3H, COCH₃).
-
¹³C NMR (DMSO-d₆, 100 MHz): δ 168-170 (C=O), 145-150 (Ar C-NH₂), 130-140 (Ar C-quart), 110-130 (Ar C-H), 100-110 (Ar C-H), 24 (COCH₃).
-
IR (KBr, cm⁻¹): 3400-3200 (N-H stretch, amine & amide), 1660 (C=O stretch, Amide I), 1550 (N-H bend, Amide II), 3050 (Ar C-H stretch).
-
Mass Spec (ESI+): m/z 201.10 [M+H]⁺.
Synthesis of this compound
The most reliable and common route to synthesize the title compound is through the selective reduction of a nitro precursor, N-(3-nitronaphthalen-1-yl)acetamide. This precursor is readily prepared by the nitration of commercially available N-(1-naphthalenyl)acetamide. The acetamide group serves a dual purpose: it is a protecting group for the amine and an ortho-, para-director, though steric hindrance favors substitution at the 4- and 5-positions. Nitration typically yields a mixture of isomers, requiring careful separation. A more direct route starts from 1,3-diaminonaphthalene, followed by selective mono-acetylation, which can be challenging to control. Therefore, the nitro-reduction pathway is preferred for its superior regioselectivity and control.
Scientist's Note: The choice of reducing agent is critical for selectivity. Catalytic hydrogenation (H₂/Pd-C) is highly effective and clean. Alternative reagents like tin(II) chloride (SnCl₂) in acidic media are also robust and widely used in laboratory settings for their effectiveness in reducing aromatic nitro groups without affecting other reducible functionalities like amides.
Protocol 1: Synthesis via Selective Nitro Reduction
This protocol details the reduction of N-(3-nitronaphthalen-1-yl)acetamide using tin(II) chloride.
Step 1: Dissolution
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add N-(3-nitronaphthalen-1-yl)acetamide (5.0 g, 20.5 mmol).
-
Add absolute ethanol (100 mL) and stir until the solid is mostly dissolved. Gentle warming may be required.
Step 2: Addition of Reducing Agent
-
In a separate beaker, dissolve tin(II) chloride dihydrate (SnCl₂·2H₂O) (23.1 g, 102.5 mmol, 5 eq.) in concentrated hydrochloric acid (20 mL).
-
Scientist's Note: Using a significant excess of SnCl₂ ensures the complete reduction of the nitro group. The acidic environment is necessary for the reaction mechanism.
-
-
Add the SnCl₂ solution dropwise to the flask containing the nitro compound over 20 minutes. The reaction is exothermic.
Step 3: Reaction
-
Heat the reaction mixture to reflux (approx. 80-90°C) and maintain for 2-3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 1:1 Ethyl Acetate:Hexane mobile phase until the starting material spot has completely disappeared.
Step 4: Work-up and Neutralization
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~8. Be cautious as CO₂ gas will evolve. A white precipitate of tin salts will form.
-
Scientist's Note: This neutralization step is crucial to deprotonate the newly formed amine and precipitate out the tin byproducts as hydroxides, facilitating their removal.
-
Step 5: Extraction and Purification
-
Filter the mixture through a pad of Celite® to remove the inorganic salts, washing the filter cake with ethyl acetate (3 x 50 mL).
-
Transfer the filtrate to a separatory funnel. Separate the organic layer.
-
Wash the organic layer with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from an ethanol/water mixture or by column chromatography on silica gel to obtain pure this compound.
Workflow for Synthesis
Caption: Workflow for the synthesis of this compound.
Applications in Organic Synthesis
The strategic placement of the amino and acetamido groups makes this intermediate a powerful tool for building molecular complexity.
Application 1: Synthesis of Fused Heterocyclic Systems
The 1,3-diamine synthon is a classic precursor for constructing fused six-membered heterocyclic rings, such as pyrimidines and quinazolines, which are prevalent motifs in pharmacologically active compounds.
Example: Synthesis of a Dihydropyrimido[4,5,6-de]phenanthridine Derivative
Protocol 2: Annulation with an Aldehyde
Step 1: Initial Setup
-
To a solution of this compound (1.0 g, 5.0 mmol) in ethanol (30 mL), add an aromatic aldehyde (e.g., benzaldehyde, 0.53 g, 5.0 mmol).
Step 2: Catalysis and Reaction
-
Add a catalytic amount of p-toluenesulfonic acid (p-TSA) (approx. 50 mg).
-
Heat the mixture to reflux for 6-8 hours. The reaction involves an initial condensation followed by an intramolecular cyclization and dehydration.
-
Scientist's Note: The acid catalyst protonates the aldehyde carbonyl, activating it for nucleophilic attack by the primary amine. Subsequent cyclization is driven by the proximity of the amide nitrogen.
-
Step 3: Isolation
-
Cool the reaction mixture to room temperature. The product often precipitates out of the solution.
-
Collect the solid by vacuum filtration, wash with cold ethanol (2 x 10 mL), and dry under vacuum to yield the heterocyclic product. Further purification can be achieved by recrystallization if necessary.
Application 2: Precursor for Azo Dyes
The free primary aromatic amine can be readily converted into a diazonium salt, which can then be coupled with electron-rich aromatic compounds (like phenols or anilines) to form intensely colored azo dyes.
Protocol 3: Diazotization and Azo Coupling
Step 1: Formation of Diazonium Salt (Keep below 5°C)
-
Suspend this compound (1.0 g, 5.0 mmol) in a mixture of concentrated HCl (5 mL) and water (10 mL) in a beaker cooled in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (0.38 g, 5.5 mmol in 5 mL water) dropwise, ensuring the temperature remains between 0-5°C.
-
Stir for 20 minutes at this temperature. The formation of the diazonium salt solution is now complete.
-
Safety Note: Diazonium salts can be explosive when dry. Always keep them in solution and use them immediately.
-
Step 2: Azo Coupling Reaction
-
In a separate beaker, dissolve the coupling agent, such as 2-naphthol (0.72 g, 5.0 mmol), in a 10% aqueous NaOH solution (20 mL), and cool it in an ice bath.
-
Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring. An intensely colored precipitate (the azo dye) will form immediately.
Step 3: Isolation
-
Stir the mixture in the ice bath for another 30 minutes to ensure complete coupling.
-
Collect the solid dye by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry in a desiccator.
Application 3: Scaffolding for Medicinal Chemistry
The this compound core presents multiple points for diversification, making it an excellent scaffold for building libraries of potential drug candidates. The primary amine can be alkylated, acylated, or used in reductive aminations, while the amide can be hydrolyzed to reveal a second amine for further modification.
Caption: Derivatization potential of the core scaffold for library synthesis.
Troubleshooting and Safety
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in nitro reduction (Protocol 1) | Incomplete reaction; Insufficient reducing agent; Poor quality of SnCl₂. | Increase reaction time and monitor by TLC; Ensure at least 5 equivalents of SnCl₂ are used; Use fresh, high-purity SnCl₂·2H₂O. |
| Product is an inseparable oil | Presence of impurities; Residual tin salts. | Re-dissolve in ethyl acetate, wash again thoroughly with saturated NaHCO₃ and brine; Attempt purification via column chromatography instead of recrystallization. |
| Azo coupling fails (Protocol 3) | Diazonium salt decomposed; Incorrect pH for coupling. | Ensure the temperature is strictly maintained below 5°C during diazotization; Ensure the coupling medium is sufficiently alkaline (pH > 9) for phenol coupling. |
| Formation of multiple products | Side reactions; Lack of selectivity. | For synthesis, verify the structure of the starting nitro-compound. For applications, protect other reactive sites if necessary; Optimize reaction conditions (temperature, catalyst). |
Safety Precautions:
-
Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handle aromatic amines and nitro compounds with care, as they can be toxic and are potential skin irritants.
-
Conduct all reactions in a well-ventilated fume hood.
-
Diazotization reactions should be performed behind a blast shield due to the potential instability of diazonium salts.
-
Consult the Safety Data Sheets (SDS) for all reagents (e.g., tin(II) chloride, hydrochloric acid, sodium nitrite) before use.
References
-
General N-Acetylation Protocols: BenchChem Technical Support Team. (2025). Application Notes and Protocols for the Synthesis of N-Substituted Acetamide Derivatives. BenchChem. 1
-
Synthesis of Naphthalene Derivatives: Synthesis, crystal structure and Hirshfeld surface analysis of N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide. (2019). Acta Crystallographica Section E: Crystallographic Communications.
-
Multi-component Reactions involving Naphthols: Kumar, A., et al. (2021). One-pot Synthesis of Amidoalkyl Naphthol Derivatives as Potential Nucleoside Antibiotics and HIV Protease Inhibitors using Nano-SnO2. Journal of Applied Chemical Research.
-
Synthesis of Naphthol Derivatives via Three-Component Systems: Design and Synthesis of Three Naphtol Derivatives using the Three Component System. (2014). Journal of Applicable Chemistry.
-
Safety Information for N-1-Naphthalenyl-acetamide: National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 68461, Acetamide, N-1-naphthalenyl-.
Sources
Troubleshooting & Optimization
Technical Support Center: Enhancing the Quantum Yield of N-(3-aminonaphthalen-1-yl)acetamide
Welcome to the dedicated technical support guide for researchers working with N-(3-aminonaphthalen-1-yl)acetamide. This resource is designed to provide in-depth troubleshooting assistance and practical guidance for optimizing the fluorescence quantum yield of this and similar fluorophores. Our approach is rooted in foundational photophysical principles and extensive field experience to empower you to diagnose and resolve common experimental challenges effectively.
Foundational Understanding: The Quantum Yield of this compound
The quantum yield (Φ) of a fluorophore is a critical measure of its efficiency, defined as the ratio of photons emitted to photons absorbed. For this compound, a derivative of naphthalenamine, its fluorescence is expected to be sensitive to the local microenvironment. The naphthalene core provides the fundamental electronic structure for fluorescence, while the amino and acetamido groups can significantly influence its photophysical properties through their electron-donating and withdrawing nature, as well as their susceptibility to environmental interactions.
Low quantum yield in such molecules often stems from non-radiative decay pathways becoming dominant. These pathways compete with fluorescence and can be influenced by a variety of factors, including solvent interactions, molecular aggregation, and temperature. The following guide will address these factors in a structured, problem-solving format.
Troubleshooting Guide: Frequently Asked Questions (FAQs)
Question 1: My initial measurements of this compound show a very low quantum yield. What are the primary factors I should investigate?
A low quantum yield can be attributed to both intrinsic molecular properties and extrinsic experimental conditions. A systematic approach is crucial to pinpoint the cause.
Core Investigative Workflow:
Caption: Initial diagnostic workflow for low quantum yield.
Step-by-Step Troubleshooting Protocol:
-
Purity Verification:
-
Rationale: Impurities can act as quenchers, significantly reducing the measured quantum yield.
-
Action: Confirm the purity of your this compound sample using techniques like NMR, mass spectrometry, and HPLC. If impurities are detected, purify the sample using an appropriate method such as recrystallization or column chromatography.
-
-
Solvent Purity and Degassing:
-
Rationale: Dissolved oxygen is a well-known collisional quencher of fluorescence. Similarly, trace impurities in the solvent can also interfere with the measurement.
-
Action: Use spectroscopy-grade solvents. Before measurement, degas the solvent by bubbling an inert gas (e.g., nitrogen or argon) through the sample for 15-30 minutes.
-
-
Concentration Dependence Study:
-
Rationale: At high concentrations, fluorophores can form non-fluorescent aggregates, leading to a decrease in quantum yield, a phenomenon known as aggregation-caused quenching (ACQ).
-
Action: Prepare a series of dilutions of your compound (e.g., from 10⁻⁴ M to 10⁻⁷ M) and measure the absorbance and fluorescence intensity for each. The absorbance should be kept below 0.1 at the excitation wavelength to avoid inner filter effects. Plot fluorescence intensity versus concentration. A linear relationship suggests the absence of aggregation in that concentration range.
-
Question 2: How significantly does the solvent environment impact the quantum yield of this compound, and how can I select the optimal solvent?
The polarity, viscosity, and hydrogen-bonding capability of the solvent can dramatically alter the photophysical properties of your fluorophore. For naphthalenamine derivatives, twisted intramolecular charge transfer (TICT) states can be promoted in polar solvents, which often provide a non-radiative decay pathway, thus lowering the quantum yield.
Experimental Protocol for Solvent Screening:
-
Solvent Selection: Choose a range of solvents with varying polarities and viscosities.
Solvent Polarity Index Viscosity (cP at 20°C) Dioxane 4.8 1.37 Toluene 2.4 0.59 Acetonitrile 5.8 0.37 Ethanol 4.3 1.20 Glycerol - 1412 -
Sample Preparation: Prepare solutions of this compound in each solvent at a constant, low concentration (e.g., 10⁻⁶ M).
-
Quantum Yield Measurement: Measure the relative quantum yield of your compound in each solvent using a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54). The relative quantum yield can be calculated using the following equation:
Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²)
Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
Expected Outcome and Interpretation:
-
Increased Rigidity: In more viscous solvents like glycerol, the quantum yield may increase. This is because the increased viscosity hinders molecular vibrations and rotations that contribute to non-radiative decay.
-
Polarity Effects: You may observe a lower quantum yield in highly polar solvents due to the stabilization of charge-separated states that decay non-radiatively. Aprotic solvents of moderate polarity might offer a good balance.
Question 3: I'm observing a red-shift in the emission spectrum and a decrease in intensity at higher concentrations. Is this aggregation, and how can I mitigate it?
These spectral changes are classic indicators of aggregation. The formation of dimers or larger aggregates can alter the electronic energy levels and introduce new non-radiative decay pathways.
Mitigation Strategies for Aggregation-Caused Quenching (ACQ):
Caption: Strategies to mitigate ACQ.
-
Work at Lower Concentrations: The most straightforward approach is to work in a concentration range where the fluorophore remains monomeric.
-
Use of Surfactants:
-
Rationale: Surfactants can form micelles that encapsulate the fluorophore molecules, preventing them from aggregating.
-
Protocol: Prepare your sample in a buffer containing a surfactant (e.g., sodium dodecyl sulfate (SDS) or cetyltrimethylammonium bromide (CTAB)) at a concentration above its critical micelle concentration (CMC).
-
-
Host-Guest Chemistry:
-
Rationale: Host molecules like cyclodextrins have a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate nonpolar molecules like this compound, isolating them from each other and the bulk solvent. This rigid environment can also enhance the quantum yield.
-
Protocol: Prepare solutions containing a fixed concentration of your fluorophore and varying concentrations of a cyclodextrin (e.g., β-cyclodextrin). Monitor the fluorescence intensity to find the optimal host-guest ratio.
-
References
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. [Link]
-
Valeur, B., & Berberan-Santos, M. N. (2012). Molecular Fluorescence: Principles and Applications. Wiley-VCH. [Link]
-
Crosby, G. A., & Demas, J. N. (1971). Measurement of photoluminescence quantum yields. A review. The Journal of Physical Chemistry, 75(8), 991-1024. [Link]
overcoming solubility issues with N-(3-aminonaphthalen-1-yl)acetamide
Technical Support Center: N-(3-aminonaphthalen-1-yl)acetamide
Welcome to the technical support guide for this compound. This document is designed for researchers, chemists, and drug development professionals to navigate and overcome the significant solubility challenges associated with this molecule. We will move from foundational principles to advanced troubleshooting protocols, providing not just steps but the underlying chemical rationale to empower your experimental design.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and dissolution of this compound.
Q1: Why is this compound inherently difficult to dissolve, particularly in aqueous solutions?
A1: The solubility of this compound is governed by its distinct molecular architecture. It possesses a large, rigid, and nonpolar naphthalene ring system. This structure promotes strong intermolecular π-π stacking interactions, which lead to high crystal lattice energy—a physical barrier that solvent molecules must overcome.[1] While the molecule contains a primary amine (-NH₂) and an acetamide (-NHCOCH₃) group capable of hydrogen bonding, the hydrophobic character of the bicyclic aromatic core dominates, resulting in very poor aqueous solubility.
Q2: What are the recommended starting solvents for initial solubility screening?
A2: A systematic approach starting with common laboratory solvents is recommended. Given the compound's aromatic and moderately polar nature, the following should be considered:
-
Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are often the most effective initial choices. They can disrupt the π-π stacking and solvate both the polar and nonpolar regions of the molecule. A common strategy is to create a concentrated stock solution in DMSO, which is then diluted into an aqueous medium.[2]
-
Alcohols: Methanol and ethanol can be moderately effective, though high concentrations may be difficult to achieve.
-
Chlorinated Solvents: Dichloromethane (DCM) and chloroform may be effective for non-aqueous applications.
-
Aqueous Buffers: Direct solubility in aqueous buffers (e.g., PBS) is expected to be extremely low.
Q3: What are the primary safety considerations when handling this compound?
A3: While a specific safety data sheet (SDS) for this compound must be consulted, related structures provide guidance on necessary precautions. The parent compound, acetamide, is classified as a suspected carcinogen (H351).[3][4][5][6] Therefore, it is imperative to handle this compound with appropriate care:
-
Always work in a well-ventilated laboratory fume hood.
-
Wear standard personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety glasses.[3][4]
-
Avoid inhalation of the powder by handling it as a solid carefully.[7]
-
Store the compound in a tightly sealed container in a cool, dry place away from oxidizing agents.[7]
Part 2: Troubleshooting Common Solubility Issues
This section provides a direct, problem-solving approach to challenges you may encounter during your experiments.
Issue 1: The compound will not dissolve in a selected organic solvent (e.g., ethanol, methanol).
-
Underlying Cause: The concentration you are attempting to achieve exceeds the equilibrium solubility of the compound in that specific solvent at room temperature.
-
Troubleshooting Protocol:
-
Particle Size Reduction: Grind the solid material into a fine powder using a mortar and pestle. This increases the surface-area-to-volume ratio, which can significantly improve the rate of dissolution.[8][9] This process is also known as micronization.[8][9]
-
Apply Thermal Energy: Gently warm the solution while stirring. For most solid solutes, solubility increases with temperature as the added kinetic energy helps overcome the crystal lattice forces.[1] Be cautious not to exceed the solvent's boiling point or cause compound degradation.
-
Incorporate Mechanical Agitation: Use a vortex mixer or place the sample in an ultrasonic bath. Sonication is highly effective at breaking down solute aggregates and accelerating the solvation process.[8]
-
Switch to a Stronger Solvent: If the above steps fail, the solvent is likely inappropriate. Move to a stronger polar aprotic solvent like DMSO or DMF.
-
Issue 2: The compound is insoluble in the aqueous buffer required for a biological assay.
-
Underlying Cause: The dominant hydrophobic naphthalene core prevents interaction with water molecules. A multi-faceted strategy is required to overcome this.
-
Troubleshooting Protocol:
-
pH Modification (Recommended First Step): The primary amine group on the naphthalene ring is basic. By lowering the pH of your aqueous buffer (e.g., to pH 2-4 with dilute HCl), you can protonate this amine to form an ammonium salt (-NH₃⁺). This charged species is significantly more polar and will exhibit dramatically increased aqueous solubility. Always test for compound stability at different pH values.
-
Co-Solvency Strategy: This is one of the most common and effective methods.[9] First, prepare a high-concentration stock solution of your compound in 100% DMSO. Then, add this stock solution dropwise into your vigorously stirring aqueous buffer to the desired final concentration. The final concentration of DMSO should be kept to a minimum (ideally <1%, but up to 5% is tolerated in some cell-based assays) to avoid solvent-induced artifacts.
-
Inclusion Complexation: For advanced applications requiring a stable, excipient-based formulation, consider using cyclodextrins. These host molecules have a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate the nonpolar naphthalene moiety, effectively shielding it from water and increasing the apparent aqueous solubility of the entire complex.[1][9][10]
-
Issue 3: The compound dissolves initially but precipitates out of solution upon standing, cooling, or dilution.
-
Underlying Cause: You have created an unstable, supersaturated solution. This often happens when a solution prepared at an elevated temperature is cooled, or when a DMSO stock is diluted into an aqueous buffer where the compound is less soluble (a phenomenon known as "crashing out").
-
Troubleshooting Protocol:
-
Optimize Co-solvent Percentage: The precipitation is likely due to an insufficient amount of organic co-solvent in the final solution. Systematically create a matrix of solutions with varying final percentages of DMSO (e.g., 0.5%, 1%, 2%, 5%) to identify the minimum concentration required to maintain solubility.
-
Maintain Elevated Temperature: If your experimental setup allows, you may need to run the entire assay at the elevated temperature required to keep the compound in solution.[1]
-
Employ pH Modification: A solution prepared using pH adjustment to form a salt is often more stable against precipitation than one relying solely on co-solvents. Confirm that the final pH of your solution is low enough to keep the amine group protonated.
-
Part 3: Experimental Protocols & Workflows
Protocol 1: Systematic Solvent Screening
This protocol outlines a method to efficiently screen for suitable organic solvents.
-
Preparation: Weigh out 1-2 mg of this compound into several separate, small glass vials.
-
Solvent Addition: To each vial, add a measured aliquot (e.g., 100 µL) of a single test solvent. See the table below for suggestions.
-
Initial Observation (Room Temp): Vortex each vial vigorously for 1-2 minutes. Visually inspect for dissolution against a dark background.
-
Mechanical & Thermal Intervention: If not fully dissolved, place the vial in a sonicator bath for 10 minutes. If still undissolved, warm the solution gently (e.g., to 40-50 °C) with continued stirring.
-
Record Observations: Note the solubility as "Insoluble," "Partially Soluble," or "Freely Soluble" at each step. This will create a solubility profile to guide your future work.
| Solvent Class | Solvent | Rationale for Use |
| Polar Aprotic | DMSO, DMF | High solubilizing power for a wide range of compounds. Good for stock solutions. |
| Alcohols | Methanol, Ethanol | Common, less toxic solvents. Moderate solubilizing power. |
| Ethers | Tetrahydrofuran (THF) | Can be effective for moderately polar compounds. |
| Chlorinated | Dichloromethane (DCM) | Effective for nonpolar to moderately polar compounds for non-aqueous work. |
| Aromatic | Toluene | May interact favorably with the naphthalene ring system via π-π interactions.[1] |
Workflow Diagram: General Solubility Troubleshooting
The following diagram outlines a logical decision-making process for achieving dissolution.
Caption: A decision tree for systematically troubleshooting compound dissolution.
Protocol 2: Aqueous Solubility Enhancement via pH Modification
-
Prepare Acidic Buffers: Prepare a series of buffers at different pH values (e.g., pH 2.0, 4.0, 5.0, and a control at pH 7.4).
-
Dispense Compound: Add a pre-weighed amount (e.g., 1 mg) of the compound to 1 mL of each buffer in separate vials.
-
Agitate and Equilibrate: Cap the vials and place them on a shaker or rotator at a controlled temperature for several hours (or until equilibrium is reached) to allow for maximum dissolution.
-
Separate Undissolved Solid: Centrifuge the vials at high speed (e.g., >10,000 x g) for 15 minutes to pellet any undissolved material.
-
Quantify Supernatant: Carefully collect an aliquot of the clear supernatant from each vial. Dilute the supernatant in a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV.[11][12] This will give you the precise solubility at each pH.
Workflow Diagram: pH Modification Strategy
Caption: Workflow for determining compound solubility as a function of pH.
References
-
Al-Remawi, M., et al. (2022). Studying the Complex Formation of Sulfonatocalix[8]naphthalene and Meloxicam towards Enhancing Its Solubility and Dissolution Performance. National Institutes of Health (NIH). Available from: [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 68461, Acetamide, N-1-naphthalenyl-. PubChem. Available from: [Link]
-
Kumar, V., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available from: [Link]
-
Riekes, M. K., et al. (2010). Solubility of naphthalene in aqueous solutions of poly(ethylene glycol)–poly(propylene glycol)–poly(ethylene glycol) triblock copolymers and (2-hydroxypropyl)cyclodextrins. ResearchGate. Available from: [Link]
-
Flinn Scientific. (2019). Safety Data Sheet (SDS) Acetamide. LPS.org. Available from: [Link]
-
PENTA. (2023). Acetamide - SAFETY DATA SHEET. PENTA. Available from: [Link]
-
Wikipedia. (n.d.). Acetamide. Wikipedia. Available from: [Link]
-
Chemsrc. (2025). N-(1-Naphthyl)acetamide | CAS#:575-36-0. Chemsrc.com. Available from: [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 6861, 1-Naphthaleneacetamide. PubChem. Available from: [Link]
-
Various Authors. (2014). Can anybody suggest how we can convert an aromatic acid to an amide in a single step?. ResearchGate. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Organic-chemistry.org. Available from: [Link]
-
Various Authors. (2015). How to dissolve aromatic peptides?. ResearchGate. Available from: [Link]
-
de Ronde, M. W. J., et al. (2017). Quantitative Method for Simultaneous Analysis of Acetaminophen and 6 Metabolites. Therapeutic Drug Monitoring. Available from: [Link]
-
Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Available from: [Link]
-
National Center for Biotechnology Information. (2021). PubChem Compound Summary for CID 300724, N-(4-nitronaphthalen-1-yl)acetamide. PubChem. Available from: [Link]
-
Fridriksson, T., et al. (2016). Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC. PMC - NIH. Available from: [Link]
-
Various Authors. (n.d.). Analytical methods for detection of small amounts of amino groups on solid surfaces: A survey. ResearchGate. Available from: [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information One-pot three-component synthesis of 1-amidoalkyl naphthols and polyhydroquinolines using deep eutectic s. Available from: [Link]
-
LookChem. (n.d.). Cas 5903-13-9,2-fluoro-N-methyl-N-naphthalen-1-yl-acetamide. LookChem.com. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. archpdfs.lps.org [archpdfs.lps.org]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ijmsdr.org [ijmsdr.org]
- 10. Studying the Complex Formation of Sulfonatocalix[4]naphthalene and Meloxicam towards Enhancing Its Solubility and Dissolution Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Quantitative Method for Simultaneous Analysis of Acetaminophen and 6 Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of N-(3-aminonaphthalen-1-yl)acetamide
Welcome to the technical support center dedicated to the synthesis of N-(3-aminonaphthalen-1-yl)acetamide. This guide is designed for researchers, chemists, and drug development professionals who are navigating the nuances of this specific synthesis. As your application scientist, my goal is to move beyond simple protocols and provide you with the causal, mechanistic insights needed to not only execute this reaction but to intelligently troubleshoot and optimize it. The synthesis, which involves the selective mono-acetylation of 1,3-diaminonaphthalene, presents a classic chemoselectivity challenge. This resource is structured as a series of practical questions and in-depth answers to address the most common issues encountered in the lab.
Reaction Overview: The Chemoselectivity Challenge
The core of this synthesis is the acetylation of one of two amino groups on the naphthalene scaffold. The amino groups at the C1 and C3 positions exhibit different electronic and steric environments, which can be exploited to achieve selective mono-acetylation. However, the formation of the di-acetylated byproduct is a common competing reaction. Understanding the factors that govern this selectivity is paramount to success.
The reaction proceeds via nucleophilic attack of an amino group on the electrophilic carbonyl carbon of the acetylating agent (e.g., acetic anhydride or acetyl chloride). Once the first amino group is acetylated, its electron-donating character is significantly reduced due to the electron-withdrawing nature of the acetyl group. This deactivates the naphthalene ring and reduces the nucleophilicity of the remaining amino group, slowing the rate of the second acetylation and thus enabling selective mono-acetylation under carefully controlled conditions.
Caption: Fig 1: Selective Mono-acetylation Mechanism.
Troubleshooting Guide
This section addresses specific, problem-oriented questions you may encounter during the experiment.
Q1: My reaction yield is consistently low or I'm recovering only starting material. What are the likely causes and how can I improve it?
This is a common issue that can typically be traced back to one of four areas: reagent quality, reaction conditions, or insufficient activation of the acetylating agent.
A1: Root Causes & Solutions
-
Reagent Purity and Stoichiometry:
-
Insight: 1,3-Diaminonaphthalene is susceptible to air oxidation, which can result in a discolored, less reactive starting material[1]. Similarly, acetylating agents like acetyl chloride and acetic anhydride can hydrolyze over time if exposed to atmospheric moisture.
-
Solution: Ensure the diaminonaphthalene is pure (a light tan or off-white solid is acceptable; dark brown or black indicates significant oxidation). Use freshly opened or properly stored acetylating agents. Critically, ensure accurate stoichiometry. A slight excess (1.05-1.1 equivalents) of the acetylating agent is often optimal.
-
-
Reaction Temperature:
-
Insight: Acetylation is an exothermic reaction. Running the reaction at too high a temperature can favor the formation of the di-acetylated byproduct and other side reactions. Conversely, if the temperature is too low, the reaction rate may be impractically slow.
-
Solution: The initial addition of the acetylating agent should be performed at a reduced temperature, typically 0-5 °C (ice bath), to control the initial exotherm and maximize selectivity. After the addition is complete, the reaction can be allowed to slowly warm to room temperature to ensure it proceeds to completion.
-
-
Role of the Base/Catalyst:
-
Insight: When using acetyl chloride, a base is required to scavenge the HCl byproduct, which would otherwise protonate the amine starting material, rendering it non-nucleophilic[2]. With acetic anhydride, a base is still highly recommended to drive the reaction forward. Bases like pyridine can also act as a nucleophilic catalyst, forming a highly reactive acetylpyridinium intermediate.
-
Solution: Use a suitable base like pyridine or triethylamine (TEA) in at least stoichiometric amounts (1.1-1.2 equivalents)[3]. For sluggish reactions, a catalytic amount (0.1 eq) of 4-Dimethylaminopyridine (DMAP) can be added to significantly increase the reaction rate, though this may also increase the risk of di-acetylation if not carefully controlled.
-
-
Monitoring the Reaction:
-
Insight: Without proper monitoring, a reaction may be stopped prematurely (incomplete conversion) or allowed to run for too long (byproduct formation).
-
Solution: Use Thin-Layer Chromatography (TLC) to monitor the consumption of the starting material. A typical mobile phase is a mixture of ethyl acetate and hexanes. The starting diamine will be very polar (low Rf), while the mono-acetylated product will be less polar (higher Rf), and the di-acetylated product will be the least polar (highest Rf).
-
| Parameter | Recommendation | Rationale |
| Temperature | 0-5 °C for addition, then warm to RT | Controls exotherm, enhances selectivity. |
| Equivalents of Ac₂O | 1.05 - 1.1 eq | Ensures complete conversion without driving di-acetylation. |
| Base | Pyridine or TEA (1.1-1.2 eq) | Scavenges acid byproduct, can catalyze the reaction. |
| Monitoring | TLC (e.g., 50% EtOAc/Hexanes) | Verifies consumption of starting material. |
Table 1: Key Parameters for Improving Yield
Q2: I'm observing a significant amount of the di-acetylated product. How can I improve mono-selectivity?
Formation of the di-acetylated byproduct is the primary challenge in this synthesis. Achieving high mono-selectivity is a kinetic game.
A2: Strategies for Enhancing Mono-selectivity
-
Slow Addition of the Acetylating Agent:
-
Insight: The core principle of selective mono-acylation of symmetric or pseudo-symmetric diamines is to maintain a very low concentration of the acetylating agent at all times[4]. This ensures that when a molecule of acetic anhydride is introduced, it is statistically far more likely to encounter a highly reactive starting diamine molecule than a less reactive mono-acetylated molecule.
-
Solution: Add the acetylating agent dropwise, as a solution in the reaction solvent, over an extended period (e.g., 30-60 minutes) using a syringe pump or a dropping funnel. This is the single most critical factor for achieving high selectivity.
-
-
Low Temperature Control:
-
Insight: The activation energy for the second acetylation is higher than for the first. By keeping the temperature low (0-5 °C), you provide enough energy for the first reaction to proceed efficiently while disfavoring the less reactive second step.
-
Solution: Maintain the reaction in an ice bath throughout the entire addition process. Only after the addition is complete and TLC shows consumption of the starting material should the temperature be allowed to rise.
-
-
Solvent Choice:
-
Insight: The choice of solvent can influence reagent solubility and reaction rates. A solvent that properly solubilizes the starting material is essential.
-
Solution: Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile are common choices. Pyridine can also be used as both the base and the solvent, which is a very common and effective method[5].
-
Sources
Technical Support Center: Synthesis of N-(3-aminonaphthalen-1-yl)acetamide
Welcome to the technical support center for the synthesis of N-(3-aminonaphthalen-1-yl)acetamide. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions that may arise during the synthesis of this important chemical intermediate. The information herein is grounded in established chemical principles and practical laboratory experience to ensure scientific integrity and experimental success.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Question 1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
Answer:
Low yield in the synthesis of this compound, which is typically prepared by the selective acetylation of 1,3-diaminonaphthalene, can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time or inadequate temperature. It is recommended to monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended reaction time, consider extending the reaction duration or slightly increasing the temperature.
-
Sub-optimal Reagent Stoichiometry: The ratio of acetic anhydride to 1,3-diaminonaphthalene is crucial. An excess of acetic anhydride can lead to the formation of the diacetylated byproduct, while an insufficient amount will result in an incomplete reaction. A slight excess (1.0-1.2 equivalents) of acetic anhydride is generally recommended.
-
Degradation of Starting Material: 1,3-Diaminonaphthalene is susceptible to oxidation, which can be accelerated by light and air. Ensure that the starting material is of high purity and has been stored correctly. Using freshly purified 1,3-diaminonaphthalene can significantly improve yields.
-
Product Loss During Work-up and Purification: The product may be lost during the extraction or recrystallization steps. Ensure that the pH is carefully controlled during the work-up to prevent hydrolysis of the amide. When performing recrystallization, choose a solvent system that provides good recovery.
Question 2: I am observing a significant amount of a diacetylated byproduct, N,N'-(1,3-naphthalene)diacetamide. How can I minimize its formation?
Answer:
The formation of the diacetylated byproduct is a common challenge in this synthesis due to the presence of two amino groups in the starting material. Here are key strategies to enhance the selectivity for mono-acetylation:
-
Control of Reagent Addition: Add the acetic anhydride dropwise to the solution of 1,3-diaminonaphthalene at a low temperature (e.g., 0-5 °C). This slow addition helps to maintain a low concentration of the acetylating agent, favoring the mono-substituted product.
-
Solvent Choice: The choice of solvent can influence the selectivity. Less polar, aprotic solvents are often preferred.
-
Reaction Temperature: Maintaining a low reaction temperature throughout the addition of acetic anhydride is critical. Higher temperatures can increase the rate of the second acetylation reaction.
Question 3: My final product appears to be impure, even after purification. What are the likely impurities and how can I effectively remove them?
Answer:
Common impurities in the synthesis of this compound include unreacted 1,3-diaminonaphthalene, the diacetylated byproduct, and acetic acid.
-
Removal of Unreacted Starting Material: Unreacted 1,3-diaminonaphthalene can often be removed by washing the organic extract with a dilute acid solution (e.g., 1M HCl). The basic starting material will be protonated and move into the aqueous layer, while the desired amide product remains in the organic layer.
-
Removal of the Diacetylated Byproduct: The diacetylated byproduct has different solubility properties compared to the mono-acetylated product. Careful recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, can effectively separate the two compounds. Column chromatography on silica gel is also a highly effective method for separation.
-
Removal of Acetic Acid: Acetic acid, a byproduct of the reaction with acetic anhydride, can be removed by washing the organic layer with a saturated sodium bicarbonate solution.
Question 4: I am having difficulty characterizing my product. What are the expected spectral data (¹H NMR, ¹³C NMR, IR) for this compound?
Answer:
-
¹H NMR: You should expect to see signals for the acetyl methyl group (a singlet around 2.0-2.2 ppm), the amine protons (a broad singlet), and a complex pattern of signals in the aromatic region (typically between 7.0 and 8.0 ppm) corresponding to the naphthalene ring protons.
-
¹³C NMR: The spectrum should show a signal for the carbonyl carbon of the amide group (around 168-170 ppm), the methyl carbon of the acetyl group (around 24-25 ppm), and a series of signals in the aromatic region for the naphthalene carbons.
-
IR Spectroscopy: Key vibrational bands to look for include N-H stretching of the primary amine (around 3300-3500 cm⁻¹, two bands), N-H stretching of the amide (around 3200-3300 cm⁻¹), C=O stretching of the amide (around 1650-1680 cm⁻¹), and aromatic C-H stretching (above 3000 cm⁻¹).
Experimental Protocol: Synthesis of this compound
This protocol outlines a standard procedure for the selective acetylation of 1,3-diaminonaphthalene.
Materials:
-
1,3-Diaminonaphthalene
-
Acetic Anhydride
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Ethanol
-
Deionized Water
-
1M Hydrochloric Acid
Procedure:
-
Dissolve 1,3-diaminonaphthalene (1.0 eq) in anhydrous DCM or THF in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the cooled solution over 30 minutes with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).
-
Once the reaction is complete, quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Wash the combined organic layers with 1M HCl (2 x 30 mL) to remove unreacted diamine, followed by saturated sodium bicarbonate solution (2 x 30 mL), and finally with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Key Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Reagent Ratio (Diamine:Anhydride) | 1 : 1.0-1.2 | A slight excess of anhydride ensures complete reaction of the starting material without promoting excessive di-acetylation. |
| Reaction Temperature | 0-5 °C during addition, then room temp. | Low temperature favors selective mono-acetylation. |
| Reaction Time | 2-4 hours after addition | Allows the reaction to proceed to completion. Monitor by TLC. |
| Solvent | Anhydrous DCM or THF | Aprotic solvents that are good at dissolving the starting materials. |
Synthesis and Troubleshooting Workflow
Caption: Workflow for the synthesis of this compound with integrated troubleshooting checkpoints.
References
-
ResearchGate. Synthesis of N-[(2-hydroxynaphthalen-1-yl)(3-nitrophenyl) methyl]acetamide using different catalysts. Available at: [Link]
-
ResearchGate. 1 H NMR spectra (aliphatic region) of acetamide Ac16 in CDCl 3 at 20 °C.... Available at: [Link]
-
PubChem. Acetamide, N-1-naphthalenyl-. Available at: [Link]
-
Royal Society of Chemistry. Supporting Information One-pot three-component synthesis of 1-amidoalkyl naphthols and polyhydroquinolines using deep eutectic s. Available at: [Link]
-
PMC. Synthesis, crystal structure and Hirshfeld surface analysis of N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide. Available at: [Link]
-
Design and Synthesis of Three Naphtol Derivatives using the Three Component System. Available at: [Link]
-
National Center for Biotechnology Information. N-(4-Chlorophenyl)-2-(naphthalen-1-yl)acetamide. Available at: [Link]
-
PubMed. One-step synthesis of 6-acetamido-3-(N-(2-(dimethylamino) ethyl) sulfamoyl) naphthalene-1-yl 7-acetamido-4-hydroxynaphthalene-2-sulfonate and its characterization with 1D and 2D NMR techniques. Available at: [Link]
-
National Center for Biotechnology Information. N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide. Available at: [Link]
-
National Center for Biotechnology Information. Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. Available at: [Link]
-
ResearchGate. Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives. Available at: [Link]
-
PubChem. 1-Naphthaleneacetamide. Available at: [Link]
-
YouTube. Base-Promoted Hydrolysis of Acetamide (RXN Mechanism). Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Acetamide, N-1-naphthalenyl- | C12H11NO | CID 68461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. One-step synthesis of 6-acetamido-3-(N-(2-(dimethylamino) ethyl) sulfamoyl) naphthalene-1-yl 7-acetamido-4-hydroxynaphthalene-2-sulfonate and its characterization with 1D and 2D NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of N-(3-aminonaphthalen-1-yl)acetamide
Welcome to the technical support center for the purification of N-(3-aminonaphthalen-1-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this naphthalenic intermediate. Here, we will address specific issues in a question-and-answer format, explaining the causality behind experimental choices to ensure both technical accuracy and practical success.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurity profile of your crude this compound will largely depend on the synthetic route employed. However, common impurities can be categorized as follows:
-
Starting Materials: Unreacted 1,3-diaminonaphthalene and acetic anhydride (or acetyl chloride) are common.
-
Di-acetylated Byproduct: N,N'-(naphthalene-1,3-diyl)diacetamide can form if the reaction conditions are not carefully controlled.
-
Positional Isomers: Depending on the starting materials, you might have other aminonaphthalene isomers that can also undergo acetylation.
-
Hydrolysis Product: If exposed to acidic or basic conditions during workup or storage, the acetamide can hydrolyze back to 1,3-diaminonaphthalene.
-
Solvent Residues: Residual solvents from the reaction or initial workup.
Q2: What is a good starting point for developing a purification strategy for this compound?
A2: A logical workflow for developing a purification strategy is essential. The choice of method will depend on the scale of your synthesis and the purity requirements. Below is a recommended decision-making workflow:
Caption: Initial workflow for purification strategy.
Q3: How do I choose an appropriate solvent for recrystallization?
A3: The ideal recrystallization solvent is one in which your target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For this compound, which is a polar molecule, polar protic or aprotic solvents are a good starting point. You will need to perform solubility tests with small amounts of your crude product in various solvents.
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Ethanol | 78 | Polar Protic | Often a good choice for aromatic amines and amides. |
| Methanol | 65 | Polar Protic | Similar to ethanol but may be too good a solvent at room temperature. |
| Isopropanol | 82 | Polar Protic | Lower solubility at room temperature compared to ethanol may be advantageous. |
| Ethyl Acetate | 77 | Polar Aprotic | Good for moderately polar compounds. |
| Acetone | 56 | Polar Aprotic | Can be effective, but its low boiling point requires careful handling. |
| Water | 100 | Polar Protic | May be used in a mixed solvent system (e.g., ethanol/water) to fine-tune solubility. |
Experimental Protocol: Solvent Screening for Recrystallization
-
Place approximately 10-20 mg of your crude product into several small test tubes.
-
To each tube, add a different solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves. Note the approximate volume of solvent required.
-
If the solid is insoluble or sparingly soluble at room temperature, heat the test tube in a water bath and continue adding the solvent dropwise until the solid dissolves.
-
Once dissolved, allow the solution to cool slowly to room temperature and then in an ice bath.
-
Observe the formation of crystals. The solvent that yields a good recovery of crystalline material is a suitable candidate.
Troubleshooting Guides
Recrystallization Troubleshooting
Issue 1: Oiling Out
-
Question: My compound separates as an oil instead of crystals upon cooling. What should I do?
-
Answer: "Oiling out" occurs when the solute is supersaturated and comes out of solution above its melting point.
-
Cause & Solution: The boiling point of your recrystallization solvent may be too high. Try a lower-boiling solvent. Alternatively, the solution may be too concentrated. Add more hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool more slowly. Seeding the solution with a small crystal of the pure compound can also promote crystallization over oiling.
-
Issue 2: Poor Recovery
-
Question: I am getting a very low yield after recrystallization. How can I improve this?
-
Answer: Low recovery can be due to several factors.
-
Cause & Solution:
-
Using too much solvent: This is the most common reason. Ensure you are using the minimum amount of hot solvent required to dissolve your compound.
-
Cooling too quickly: Rapid cooling can lead to the formation of small, impure crystals and leaves more product in the solution. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Premature crystallization: If the compound crystallizes in the filter funnel during hot filtration, you will lose product. Ensure your filtration apparatus is pre-heated.
-
-
Column Chromatography Troubleshooting
Issue 3: Poor Separation of Spots on TLC
-
Question: I am having trouble getting good separation between my product and an impurity on the TLC plate. What mobile phase should I use for column chromatography?
-
Answer: The mobile phase used for TLC is a good starting point for column chromatography. If you are not getting good separation, you need to adjust the polarity of your eluent system.
-
Cause & Solution: For a polar compound like this compound on silica gel (a polar stationary phase), you will likely be using a non-polar solvent with a polar modifier. A common system is Hexane/Ethyl Acetate.
-
If the spots are too high on the TLC plate (high Rf), your mobile phase is too polar. Decrease the proportion of the polar solvent (e.g., from 7:3 Hexane/EtOAc to 9:1 Hexane/EtOAc).
-
If the spots are too low on the TLC plate (low Rf), your mobile phase is not polar enough. Increase the proportion of the polar solvent (e.g., from 7:3 Hexane/EtOAc to 1:1 Hexane/EtOAc).
-
Consider adding a small amount of a more polar solvent like methanol or a basic modifier like triethylamine if you observe tailing of the spots, which can be common for amines.
-
-
Caption: Troubleshooting TLC for column chromatography.
Issue 4: Product is not eluting from the column
-
Question: I have run a large volume of mobile phase through my column, but my product is not coming off. What is happening?
-
Answer: This indicates that your product is too strongly adsorbed to the stationary phase.
-
Cause & Solution: The mobile phase is not polar enough to displace your compound from the silica gel. You need to increase the polarity of the eluent. You can do this by gradually increasing the proportion of the polar solvent in your mobile phase (gradient elution). For example, you can start with 9:1 Hexane/EtOAc and gradually move to 1:1 Hexane/EtOAc, and then even to pure EtOAc or EtOAc with a small percentage of methanol.
-
Experimental Protocol: Flash Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel slurried in the initial, less polar mobile phase (e.g., 9:1 Hexane/EtOAc).
-
Load the Sample: Dissolve your crude product in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry silica with the adsorbed compound to the top of the column.
-
Elution: Begin eluting with the initial mobile phase, collecting fractions.
-
Monitor Elution: Monitor the fractions by TLC to identify which ones contain your purified product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.
Purity Assessment
Q4: How can I confirm the purity of my final product?
A4: A combination of analytical techniques should be used to confirm the purity and identity of your this compound.
-
Thin Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A pure compound should ideally show a single spot.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. A pure sample will show a single major peak.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of your compound and can reveal the presence of impurities if their signals are detectable.
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound.
-
Melting Point: A sharp melting point close to the literature value (if available) is a good indicator of purity. For the closely related N-(naphthalen-1-yl)acetamide, the melting point is reported to be 157-161 °C.
By systematically applying these purification and analytical techniques, you can confidently obtain this compound of high purity for your research and development needs.
References
- Google Patents. CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity.
Sources
stability of N-(3-aminonaphthalen-1-yl)acetamide under different pH conditions
Welcome to the technical support center for N-(3-aminonaphthalen-1-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for experiments involving this compound, with a specific focus on its stability under different pH conditions. As a specialized aromatic amine and acetamide derivative, understanding its stability profile is critical for ensuring the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound in solution?
The stability of this compound is primarily influenced by pH, temperature, light, and the presence of oxidizing agents. The molecule possesses two key functional groups that dictate its reactivity: an aromatic amine and an acetamide. Aromatic amines are generally susceptible to oxidation, which can be accelerated by light and heat. The acetamide group, while generally stable, can undergo hydrolysis under strong acidic or basic conditions, particularly at elevated temperatures.
Q2: What is the expected degradation pathway for this compound under acidic or basic conditions?
Under strong acidic or basic conditions, the primary degradation pathway is likely the hydrolysis of the acetamide bond to yield 3-amino-1-naphthylamine and acetic acid.[1][2][3] The rate of this hydrolysis is pH-dependent. At neutral pH, the amide bond is generally stable. Additionally, the aromatic amine group is prone to oxidation, which can lead to the formation of colored degradation products. The specific degradation products can be identified through forced degradation studies.[4][5][6]
Q3: How can I monitor the degradation of this compound in my experiments?
Degradation can be monitored using a stability-indicating analytical method, most commonly reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.[7] A stability-indicating method is one that can separate the intact parent compound from its degradation products, allowing for accurate quantification of the parent compound over time. The appearance of new peaks or a decrease in the peak area of the parent compound in the chromatogram would indicate degradation.
Q4: What is the recommended storage condition for this compound solutions?
To minimize degradation, stock solutions of this compound should be prepared fresh whenever possible. If storage is necessary, it is recommended to store solutions at low temperatures (2-8 °C or -20 °C), protected from light, and at a pH close to neutral (pH 6-8).[8] The optimal storage pH should be determined experimentally through a stability study.
Troubleshooting Guide
This troubleshooting guide addresses common issues encountered during the handling and analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Discoloration of solution (e.g., turning yellow or brown) | Oxidation of the aromatic amine group. | Prepare solutions fresh. Store solutions protected from light and at low temperatures. Consider purging the solvent with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen. |
| Unexpected peaks in HPLC chromatogram | Degradation of the compound. | Confirm the identity of the new peaks using mass spectrometry. Review solution preparation and storage procedures. Perform a forced degradation study to identify potential degradants. |
| Loss of compound concentration over time | Hydrolysis of the acetamide group or adsorption to container surfaces. | Adjust the pH of the solution to a more neutral range. Use silanized glassware or low-binding polypropylene tubes to minimize adsorption. |
| Inconsistent analytical results | Instability of the compound under analytical conditions. | Evaluate the stability of the compound in the mobile phase. Minimize the time samples spend in the autosampler before injection. |
Experimental Protocol: pH-Dependent Stability Study
This protocol outlines a forced degradation study to evaluate the stability of this compound across a range of pH values.[4][9][10]
Objective: To determine the degradation rate of this compound in acidic, neutral, and basic conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)
-
Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)
-
Phosphate buffers (pH 3, 5, 7, 9, 11)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Volumetric flasks, pipettes, and vials
-
HPLC system with a C18 column and UV detector
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile or methanol.
-
Sample Preparation:
-
For each pH condition, add a small aliquot of the stock solution to a larger volume of the respective buffer (e.g., 100 µL of stock into 900 µL of buffer) to achieve the desired final concentration (e.g., 100 µg/mL).
-
Prepare samples in triplicate for each pH and time point.
-
Prepare a control sample (T=0) for each pH by immediately neutralizing the solution (if acidic or basic) and diluting it with mobile phase to stop further degradation before analysis.
-
-
Incubation: Incubate the prepared samples at a controlled temperature (e.g., 40 °C or 50 °C) to accelerate degradation.
-
Time Points: Withdraw aliquots from each sample at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Sample Analysis:
-
Immediately before analysis, quench the reaction by neutralizing the pH if necessary.
-
Analyze each sample by a validated stability-indicating RP-HPLC method. A typical method might use a C18 column with a gradient elution of acetonitrile and water (with a modifier like 0.1% formic acid or trifluoroacetic acid).
-
Monitor the peak area of the parent compound at its lambda max.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of remaining compound versus time for each pH condition.
-
Determine the degradation rate constant (k) and half-life (t½) for each pH.
-
Data Presentation:
The results of the pH stability study can be summarized in a table as follows:
| pH | Temperature (°C) | Degradation Rate Constant (k) (hr⁻¹) | Half-life (t½) (hr) | % Degradation at 24 hr |
| 3 | 50 | Value | Value | Value |
| 5 | 50 | Value | Value | Value |
| 7 | 50 | Value | Value | Value |
| 9 | 50 | Value | Value | Value |
| 11 | 50 | Value | Value | Value |
Visualizing Experimental Workflows and Degradation Pathways
The following diagrams illustrate the experimental workflow for the pH stability study and the potential degradation pathways of this compound.
Caption: Experimental workflow for the pH stability study of this compound.
Caption: Potential degradation pathways for this compound.
References
- Forced Degradation Studies: Regulatory Considerations and Implement
- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. [Link]
- Forced Degradation in Pharmaceuticals – A Regulatory Upd
-
Short- and Long-Term Stability of Aromatic Amines in Human Urine. [Link]
-
Examining primary aromatic amines' stability in aqueous food simulants: effects of 3% acetic acid and water test conditions. [Link]
-
Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. [Link]
-
Analysis of six aromatic amines stability in workplace measurement. [Link]
-
The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions. [Link]
-
On the hydrolysis mechanisms of amides and peptides. [Link]
-
Amide Hydrolysis Using Acid Or Base. [Link]
-
A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calculation. [Link]
Sources
- 1. The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uregina.ca [uregina.ca]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. acdlabs.com [acdlabs.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
common pitfalls in the application of naphthalimide fluorescent probes
Welcome to the technical support center for naphthalimide-based fluorescent probes. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the application of these versatile fluorophores. Naphthalimides are prized for their excellent photophysical properties, including high quantum yields, significant Stokes shifts, and marked photostability.[1][2] However, like any sophisticated tool, their application requires a nuanced understanding to avoid potential pitfalls. This guide provides troubleshooting solutions and frequently asked questions to help you achieve reliable and reproducible results in your experiments.
Part 1: Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments, providing potential causes and actionable solutions.
Problem 1: Low or No Fluorescence Signal
You've treated your sample with the naphthalimide probe, but you're observing a much weaker signal than expected, or no signal at all.
Possible Causes & Solutions
-
Probe Degradation or Instability:
-
Why it happens: Naphthalimide probes, while generally stable, can be susceptible to degradation under harsh conditions (e.g., extreme pH, prolonged exposure to light, presence of strong nucleophiles or reducing/oxidizing agents).
-
Troubleshooting Steps:
-
Verify Probe Integrity: Before your experiment, run a simple fluorescence measurement of a fresh stock solution to ensure it is active.
-
Storage Conditions: Confirm that the probe has been stored as per the manufacturer's instructions (typically in the dark, at low temperatures, and under an inert atmosphere if specified).
-
Experimental Buffer: Ensure your experimental buffer is within the optimal pH range for your specific probe. Some naphthalimide probes are designed as pH sensors and their fluorescence is inherently pH-dependent.[3][4]
-
-
-
Incorrect Excitation/Emission Wavelengths:
-
Why it happens: The photophysical properties of naphthalimide probes can be sensitive to the local environment (solvatochromism).[5] The optimal wavelengths in your experimental system might differ slightly from those reported in the literature or on the datasheet.
-
Troubleshooting Steps:
-
Run a Full Spectrum Scan: Using a spectrophotometer, measure the full excitation and emission spectra of the probe in your experimental buffer to determine the true maxima.
-
Filter Sets: Ensure the filter sets on your microscope or plate reader are appropriate for the determined excitation and emission maxima.
-
-
-
Fluorescence Quenching:
-
Why it happens: The fluorescence of your probe can be quenched by various components in your sample or buffer. This can be due to aggregation-caused quenching (ACQ) where the probes stack together, or quenching by specific ions or molecules.[6] Many naphthalimide probes are designed as "turn-off" sensors for specific analytes.[5][7]
-
Troubleshooting Steps:
-
Review Probe Design: Confirm if your probe is designed to quench in the presence of a specific analyte that might be present in your system.
-
Lower Concentration: Try using a lower concentration of the probe to minimize aggregation-caused quenching.
-
Buffer Composition: Check your buffer for known quenchers (e.g., iodide ions, certain metal ions).
-
-
-
Inefficient Cellular Uptake:
-
Why it happens: The probe may not be efficiently crossing the cell membrane to reach its target.
-
Troubleshooting Steps:
-
Optimize Incubation Time and Temperature: Increase the incubation time or perform the incubation at 37°C to facilitate active transport mechanisms.
-
Use a Permeabilizing Agent: For fixed cells, a mild detergent like Triton X-100 or saponin can be used to permeabilize the cell membrane.
-
Check Probe Solubility: Ensure the probe is fully dissolved in your working solution. The use of a small amount of a co-solvent like DMSO is common, but the final concentration should be kept low (typically <0.5%) to avoid cytotoxicity.
-
-
Problem 2: High Background Signal or Non-Specific Staining
You're observing fluorescence in areas where you don't expect it, leading to a poor signal-to-noise ratio.
Possible Causes & Solutions
-
Probe Aggregation:
-
Why it happens: Naphthalimide probes with planar aromatic structures have a tendency to aggregate in aqueous solutions, leading to the formation of fluorescent particles that bind non-specifically.[6]
-
Troubleshooting Steps:
-
Decrease Probe Concentration: This is the most straightforward way to reduce aggregation.
-
Improve Solubility: Ensure the probe is completely dissolved in the stock solution before diluting it into your aqueous experimental buffer. A brief sonication of the stock solution can help. Some naphthalimide derivatives are specifically designed for high water solubility.[4][8]
-
Incorporate a Surfactant: A very low concentration of a non-ionic surfactant (e.g., Pluronic F-127) can sometimes help prevent aggregation.
-
-
-
Hydrophobic Interactions:
-
Why it happens: The hydrophobic nature of the naphthalimide core can lead to non-specific binding to lipid-rich structures within the cell, such as lipid droplets or membranes.[9]
-
Troubleshooting Steps:
-
Washing Steps: Increase the number and duration of washing steps after probe incubation to remove non-specifically bound probe.
-
Blocking: For immunofluorescence applications, use a blocking agent like bovine serum albumin (BSA) to reduce non-specific binding.
-
-
-
Autofluorescence:
-
Why it happens: Biological samples, particularly cells and tissues, can exhibit endogenous fluorescence (autofluorescence) from molecules like NADH, flavins, and collagen. This can interfere with the signal from your probe, especially in the blue-green spectral region where many naphthalimides emit.
-
Troubleshooting Steps:
-
Use a Red-Shifted Probe: If possible, choose a naphthalimide probe that excites and emits at longer wavelengths (red or near-infrared) to minimize overlap with autofluorescence.
-
Spectral Unmixing: If your imaging system supports it, use spectral unmixing algorithms to separate the probe's signal from the autofluorescence spectrum.
-
Control Experiment: Always image an unstained control sample under the same conditions to assess the level of autofluorescence.
-
-
Problem 3: Photobleaching
The fluorescence signal fades rapidly upon exposure to excitation light.
Possible Causes & Solutions
-
High Excitation Light Intensity:
-
Why it happens: Intense or prolonged exposure to excitation light can lead to the photochemical destruction of the fluorophore. While naphthalimides are known for good photostability, they are not immune to photobleaching.[1][10][11]
-
Troubleshooting Steps:
-
Reduce Light Intensity: Use the lowest possible excitation light intensity that still provides a detectable signal. Neutral density filters are useful for this.
-
Minimize Exposure Time: Keep the shutter closed when not acquiring images and use the shortest possible exposure times.
-
Use an Antifade Reagent: Mount your samples in a commercially available antifade mounting medium. These reagents often contain free radical scavengers that reduce photobleaching.
-
-
Problem 4: Cytotoxicity
You observe changes in cell morphology, viability, or function after treating the cells with the probe.
Possible Causes & Solutions
-
Inherent Probe Toxicity:
-
Why it happens: Some naphthalimide derivatives can be cytotoxic, sometimes by design as anticancer agents that intercalate with DNA or induce apoptosis.[12][13][14] Off-target effects can also lead to cellular stress.[15]
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the highest probe concentration that can be used without affecting cell viability using assays like MTT or trypan blue exclusion.
-
Minimize Incubation Time: Use the shortest incubation time that allows for sufficient probe uptake and signal generation.
-
Solvent Toxicity: Ensure the final concentration of any organic solvent (like DMSO) used to dissolve the probe is at a non-toxic level (typically <0.5%).
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the "fluorophore-spacer-receptor" model in naphthalimide probe design?
A1: This is a common design strategy for creating "turn-on" or "turn-off" fluorescent sensors.[16][17]
-
Fluorophore: The 1,8-naphthalimide unit, which is responsible for the fluorescence emission.
-
Receptor: A chemical moiety that selectively binds to the target analyte (e.g., a metal ion, an enzyme substrate, a reactive oxygen species).
-
Spacer: A linker that connects the fluorophore and the receptor.
The fluorescence of the naphthalimide is modulated by a process called Photoinduced Electron Transfer (PET). In the "off" state, the receptor donates an electron to the excited fluorophore, quenching its fluorescence. When the receptor binds to its target analyte, its electron-donating ability is altered, the PET process is blocked, and the fluorescence is "turned on."[3]
Caption: Photoinduced Electron Transfer (PET) mechanism in a "turn-on" naphthalimide probe.
Q2: My probe is supposed to be ratiometric, but I'm only seeing a change in intensity at one wavelength. What's wrong?
A2: A ratiometric probe should exhibit a shift in its fluorescence spectrum upon interaction with its target, leading to a change in the ratio of fluorescence intensities at two different wavelengths.[18][19] If this is not happening, consider the following:
-
Incomplete Reaction: The reaction between the probe and the analyte may be slow or incomplete. This could be due to suboptimal reaction conditions (pH, temperature) or insufficient analyte concentration. For enzyme-activated probes, the enzyme kinetics might be slower than expected.[20]
-
Spectral Overlap: The two emission peaks might be too close together, making it difficult to resolve them with your current filter sets.[21] Try using narrower bandpass filters or a spectrometer to analyze the full emission spectrum.
-
Environmental Effects: The local environment can influence the photophysical properties. The expected ratiometric shift might be dampened or altered in the complex milieu of a cell compared to a simple buffer solution.
Q3: How do I choose the right naphthalimide probe for my experiment?
A3: The selection depends on several factors:
| Factor | Consideration | Rationale |
| Target Analyte | What are you trying to detect? | Choose a probe with a receptor specific to your analyte of interest (e.g., Zn²⁺, H₂S, caspase-3).[18][22] |
| Spectral Properties | What are the excitation/emission wavelengths? | Select a probe that is compatible with your available light sources and detectors and avoids cellular autofluorescence. |
| Cellular Localization | Where in the cell do you want to image? | Probes can be modified with specific targeting moieties to accumulate in organelles like mitochondria or lysosomes.[3][10][23] |
| Photostability | How long do you need to image for? | For time-lapse or long-term imaging, choose a probe with high photostability.[10][11] |
| Solubility | What is your experimental medium? | Ensure the probe is soluble in your aqueous buffer to avoid aggregation and non-specific binding.[1][4] |
| Cytotoxicity | Are you working with live cells? | Verify that the probe is non-toxic at the working concentration for live-cell imaging.[24][25] |
Q4: What is the difference between Aggregation-Caused Quenching (ACQ) and Aggregation-Induced Emission (AIE)?
A4: This relates to how the fluorescence of a probe behaves at high concentrations or in a poor solvent.
-
Aggregation-Caused Quenching (ACQ): This is the more common phenomenon for planar dyes like naphthalimides. In solution, the molecules are fluorescent. As they aggregate, they form face-to-face (π-π) stacks, which provides a non-radiative pathway for the excited state to decay, thus quenching the fluorescence.[6][26]
-
Aggregation-Induced Emission (AIE): In this case, the probe is weakly fluorescent in solution but becomes highly emissive upon aggregation. This is often seen in molecules with rotatable parts. In solution, these parts rotate, dissipating the excited-state energy non-radiatively. In the aggregated state, this rotation is restricted, forcing the molecule to release its energy as fluorescence.[5][6]
Caption: Comparison of ACQ and AIE phenomena.
By understanding these common pitfalls and the principles behind naphthalimide probe design, you can better optimize your experimental protocols and obtain high-quality, reliable data.
References
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- 1,8-Naphthalimide based fluorescent sensors for enzymes - - MURAL - Maynooth University Research Archive Library.
- Water soluble 1,8-naphthalimide fluorescent pH probes and their applic
- A novel dual-capability naphthalimide-based fluorescent probe for Fe 3+ ion detection and lysosomal tracking in living cells.
- Synthesis and Applications of a Novel Naphthalimide-Based Fluorescent Probe for Relay Recognition of Cu2+ and Cysteine. PubMed.
- 1,8-Naphthalimide-based fluorescent chemosensors: recent advances and perspectives.
- A naphthalimide based fast and selective fluorescent probe for hypochlorous acid/ hypochlorite and its application for bioimaging. New Journal of Chemistry (RSC Publishing).
- Versatile fluorophores for bioimaging applications: π-expanded naphthalimide derivatives with skeletal and appendage diversity. Semantic Scholar.
- A Naphthalimide-Based Fluorescent Probe for the Detection and Imaging of Mercury Ions in Living Cells. PubMed.
- Synthesis of 1,8-naphthalimide-based probes with fluorescent switch triggered by flufenamic acid. Royal Society Open Science.
- A review of 1,8-naphthalimide-based fluorescent probes: structural design strategies and diverse applications.
- The Construction Of Naphthalimide-based Fluorescent Probes And Their Application In Enzymes And Reactive Nitrogen Detection. Globe Thesis.
- Napthalimide-based Fluorescent Probe for Selective and Sensitive Sensing of Formaldehyde and Biological Applications | Request PDF.
- Photostable fluorescent probes based on multifunctional group substituted naphthalimide dyes for imaging of lipid droplets in live cells. Analytical Methods (RSC Publishing).
- Naphthalimide-Based Fluorescent Probe for Portable and Rapid Response to γ-Glutamyl Transpeptidase. MDPI.
- Core-Extended Naphthalene Diimide Dyads as Light-Up Probes with Targeted Cytotoxicity Toward Tumor Cells. MDPI.
- New photostable naphthalimide-based fluorescent probe for mitochondrial imaging and tracking. PubMed.
- Highly Sensitive Naphthalimide-Based Fluorescence Polarization Probe for Detecting Cancer Cells | ACS Applied Materials & Interfaces.
- Core-extended Naphthalene Diimide dyads as light-up probes with targeted cytotoxicity toward tumor cells | Biological and Medicinal Chemistry | ChemRxiv.
- Spectral overlap between the naphthyl (10 μM) emission (black) and...
- Naphthalimide–organometallic hybrids as multi-targeted anticancer and luminescent cellular imaging agents. RSC Publishing.
- Dual-state emission probes with a decahydroquinoline-naphthalimide skeleton for cells and tissue imaging at low concentr
- A Highly Water-Soluble and Solid State Emissive 1,8-Naphthalimide as a Fluorescent PET Probe for Determination of pHs, Acid/Base Vapors, and W
- Research Progress on Naphthalimide Fluorescent Probes. Semantic Scholar.
- (PDF) A Highly Water-Soluble and Solid State Emissive 1,8-Naphthalimide as a Fluorescent PET Probe for Determination of pHs, Acid/Base Vapors, and Water Content in Organic Solvents.
- Research Progress on Structure-Activity Relationship of 1,8-Naphthalimide DNA Chimeras Against Tumor. PubMed Central.
- A naphthalimide-based peptide conjugate for concurrent imaging and apoptosis induction in cancer cells by utilizing endogenous hydrogen sulfide. RSC Publishing.
- Supramolecular assemblies of a 1,8-naphthalimide conjugate and its aggregation-induced emission property. RSC Publishing.
- Fluorescent functionalised naphthalimides and their Au(I)–NHC complexes for potential use in cellular bioimaging. ePrints Soton - University of Southampton.
- Utilising a 1,8-naphthalimide probe for the ratiometric fluorescent visualis
- Click-to-Release Reactions for Tertiary Amines and Pyridines.
- Research Progress on Naphthalimide Fluorescent Probes. Semantic Scholar.
- Utilising a 1,8-naphthalimide probe for the ratiometric fluorescent visualis
- Utilising a 1,8-naphthalimide probe for the ratiometric fluorescent visualis
- Fluorescence Spectral Overlap. LFM - MyScope.
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Validation & Comparative
A Comparative Guide to Naphthalimide-Based Fluorescent Probes for Cellular Imaging and Sensing
Introduction: The Versatility of the Naphthalimide Scaffold in Fluorescent Probe Design
Naphthalimide derivatives have emerged as a prominent class of fluorophores in the development of advanced fluorescent probes for biological applications.[1] Their rigid, planar structure and extended π-conjugation system bestow upon them favorable photophysical properties, including high fluorescence quantum yields, large Stokes shifts, and excellent photostability.[2] Furthermore, the ease of chemical modification at various positions of the naphthalimide core allows for the rational design of probes with tailored specificities for a wide range of analytes and cellular organelles.[2][3] This guide provides a comparative overview of naphthalimide-based probes, with a focus on a representative 4-amino-1,8-naphthalimide derivative, and contrasts its performance with probes designed for specific applications such as lysosomal tracking, and pH and viscosity sensing.
While this guide aims to provide a comprehensive comparison, it is important to note the vastness of the naphthalimide probe landscape. The specific compound, N-(3-aminonaphthalen-1-yl)acetamide, was initially considered as the central topic. However, a thorough literature search revealed a scarcity of specific experimental data for this particular molecule. Therefore, to ensure scientific integrity and provide a data-rich comparison, this guide will focus on a well-characterized and representative 4-amino-1,8-naphthalimide derivative as a case study to illustrate the principles and performance of this class of probes.
Core Structure and Photophysical Properties of 4-Amino-1,8-Naphthalimide Probes
The 4-amino-1,8-naphthalimide scaffold is a cornerstone in the design of "turn-on" fluorescent probes. The core structure consists of the naphthalimide fluorophore with an amino group at the 4-position. This amino group acts as an electron donor, participating in a photoinduced electron transfer (PET) process with the electron-accepting naphthalimide core. In the ground state, this PET process is often active, leading to quenching of the fluorescence. Upon interaction with a specific analyte or change in the microenvironment, the PET process can be inhibited, resulting in a significant enhancement of the fluorescence emission – a "turn-on" response.[3]
Below is a generalized structure of a 4-amino-1,8-naphthalimide probe, highlighting the key components:
Caption: Generalized structure of a 4-amino-1,8-naphthalimide probe.
Comparative Analysis of Naphthalimide Probes
The versatility of the naphthalimide scaffold is best illustrated by comparing probes designed for different applications. The following sections will detail the performance of representative naphthalimide probes for lysosomal tracking, and pH and viscosity sensing, benchmarked against a generic 4-amino-1,8-naphthalimide probe.
Representative Probe: A Lysosome-Targeting Naphthalimide Probe for Fe³⁺ Detection
For a detailed comparison, we will consider a novel 1,8-naphthalimide-based fluorescent probe, hereafter referred to as MNP , designed for the dual purpose of lysosomal tracking and Fe³⁺ detection in living cells.[3] This probe exemplifies the modular design of naphthalimide sensors, incorporating a morpholine group for lysosomal targeting and a piperazine group as the Fe³⁺ recognition site.[3]
Photophysical Properties of MNP:
| Property | Value | Reference |
| Excitation Wavelength (λex) | ~450 nm | [3] |
| Emission Wavelength (λem) | ~525 nm | [3] |
| Stokes Shift | ~75 nm | [3] |
| Quantum Yield (Φ) (in absence of Fe³⁺) | Low (quenched) | [3] |
| Quantum Yield (Φ) (in presence of Fe³⁺) | High ("turn-on") | [3] |
| Detection Limit for Fe³⁺ | 65.2 nM | [3] |
Comparison with Other Naphthalimide Probes
The performance of MNP can be benchmarked against other naphthalimide probes tailored for different intracellular parameters.
| Probe Type | Target Analyte/Parameter | Sensing Mechanism | Key Performance Characteristics | Reference(s) |
| MNP (This Guide's Focus) | Lysosomes, Fe³⁺ | PET inhibition upon Fe³⁺ binding | High selectivity for Fe³⁺, "turn-on" response, lysosomal localization. | [3][4] |
| pH-Sensitive Probe | Intracellular pH | Protonation of an amino group, inhibiting PET | Ratiometric or "off-on" response within a specific pH range. pKa can be tuned by modifying the amine. | [5][6][7] |
| Viscosity-Sensitive Probe | Microviscosity | Restriction of intramolecular rotation (TICT) | Fluorescence intensity increases with increasing viscosity. Can be used to map viscosity in organelles. | [5][8][9][10] |
Experimental Protocols
To ensure the reproducibility and validation of the findings discussed, detailed experimental protocols for the synthesis and application of a representative naphthalimide probe are provided below.
Synthesis of a Representative Lysosome-Targeting Naphthalimide Probe (MNP)
This protocol is adapted from the synthesis of MNP, a dual-function probe for lysosomal tracking and Fe³⁺ detection.[3]
Caption: Synthetic workflow for the MNP probe.
Step-by-Step Methodology:
-
Synthesis of 4-morpholino-1,8-naphthalic anhydride (Intermediate 1): A mixture of 4-bromo-1,8-naphthalic anhydride and an excess of morpholine in a suitable solvent (e.g., ethanol) is refluxed for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated product is filtered, washed, and dried.
-
Synthesis of the final probe (MNP): Intermediate 1 is reacted with N-methyl piperazine in a high-boiling point solvent such as 2-methoxyethanol. The mixture is heated at reflux for an extended period. After cooling, the product is precipitated by adding water, filtered, and purified by column chromatography.
Characterization: The structure of the synthesized probe should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol for Cellular Imaging using a Naphthalimide Probe
This protocol outlines the general steps for staining and imaging live cells with a naphthalimide-based fluorescent probe.
Caption: Workflow for cellular imaging with a fluorescent probe.
Step-by-Step Methodology:
-
Cell Culture: Plate the cells of interest (e.g., HeLa cells) on glass-bottom dishes or coverslips and culture them in an appropriate medium until they reach the desired confluency.
-
Probe Loading: Prepare a stock solution of the naphthalimide probe in a suitable solvent (e.g., DMSO). Dilute the stock solution in a serum-free cell culture medium to the final working concentration (typically in the low micromolar range).
-
Incubation: Remove the culture medium from the cells and replace it with the probe-containing medium. Incubate the cells for a specific period (e.g., 30 minutes) at 37°C in a CO₂ incubator to allow for probe uptake and localization.
-
Washing: After incubation, remove the probe-containing medium and wash the cells several times with a phosphate-buffered saline (PBS) to remove any unbound probe.
-
Imaging: Mount the coverslips on a microscope slide or directly image the glass-bottom dish using a fluorescence microscope equipped with the appropriate filter sets for the excitation and emission wavelengths of the naphthalimide probe.
Expert Insights and Causality in Experimental Design
The choice of a 4-amino-1,8-naphthalimide scaffold is deliberate for developing "turn-on" probes. The inherent PET quenching mechanism provides a low background signal, which is crucial for achieving a high signal-to-noise ratio upon analyte detection. The selection of the receptor moiety is paramount for ensuring selectivity. For instance, the piperazine group in the MNP probe is known to have a high affinity for Fe³⁺ ions.[3]
For cellular imaging applications, the inclusion of a targeting moiety, such as morpholine for lysosomes, is a key design element.[4] The morpholine group is basic and tends to accumulate in acidic organelles like lysosomes through protonation. This targeted delivery enhances the probe's effective concentration at the desired location, improving the sensitivity and specificity of the measurement.
Conclusion and Future Perspectives
Naphthalimide-based fluorescent probes represent a powerful and versatile tool for researchers in cell biology and drug development. Their tunable photophysical properties and modular design allow for the creation of highly specific sensors for a multitude of biological analytes and parameters. The representative 4-amino-1,8-naphthalimide probe discussed in this guide showcases the potential of this class of compounds for targeted intracellular imaging and sensing. Future developments in this field will likely focus on the design of probes with even greater photostability, larger Stokes shifts for multiplexed imaging, and responsiveness to multiple analytes for monitoring complex biological processes in real-time.
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A naphthalimide-based lysosome-targeting fluorescent probe for the selective detection and imaging of endogenous peroxynitrite in living cells. (2019). Analytical and Bioanalytical Chemistry, 411(17), 3929–3939. [Link]
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Lysosome-Targeted Naphthalimide-Based Fluorescence for the Detection of Fe(III) and Monitoring of Iron Metabolism. (2025). Bioconjugate Chemistry. [Link]
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A novel dual-capability naphthalimide-based fluorescent probe for Fe³⁺ ion detection and lysosomal tracking in living cells. (2022). RSC Advances, 12(38), 24835-24842. [Link]
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Imaging of Lysosomal Activity Using Naphthalimide-Benzimidazole Based Fluorescent Probe in living cells. (2019). ResearchGate. [Link]
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Naphthalimide-Based Dyed Long Fluorescent Lifetime Probe for Lipid Droplet Viscosity Mapping in Non-Alcoholic Fatty Liver Disease. (2023). Advanced Science. [Link]
-
Naphthalimide-based, Single-Chromophore, Ratiometric Fluorescent Sensor for Tracking Intracellular pH. (2024). ScieNFT. [Link]
-
A Novel Fluorescent Probe for Determination of pH and Viscosity Based on a Highly Water-Soluble 1,8-Naphthalimide Rotor. (2018). Molecules, 23(11), 2947. [Link]
-
A lysosome-targeted probe based on naphthalimide with dual response H2S and viscosity and its multiple applications in water samples, food spoilage and cellular inflammation. (2025). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 350, 127419. [Link]
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Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features. (2013). Beilstein Journal of Organic Chemistry, 9, 1311–1318. [Link]
-
Naphthalimide-Based Dyed Long Fluorescent Lifetime Probe for Lipid Droplet Viscosity Mapping in Non-Alcoholic Fatty Liver Disease. (2025). ResearchGate. [Link]
-
A bifunctional naphthalimide-based fluorescent probe for imaging lysosomal peroxynitrite and viscosity in living cells and zebrafish. (2025). Bioorganic Chemistry, 154, 108061. [Link]
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Aminoindole and naphthalimide based charge transfer fluorescent probes for pH sensing and live cell imaging. (2021). Organic & Biomolecular Chemistry, 19(3), 606-615. [Link]
-
Two 1,8- Naphthalimides as Proton-Receptor Fluorescent Sensors for Detecting PH. (2025). ResearchGate. [Link]
-
A Highly Water-Soluble and Solid State Emissive 1,8-Naphthalimide as a Fluorescent PET Probe for Determination of pHs, Acid/Base Vapors, and Water Content in Organic Solvents. (2022). Molecules, 27(13), 4226. [Link]
-
Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features. (2013). PubMed. [Link]
-
Synthesis and Fluorescent Property Study of Novel 1,8-Naphthalimide-Based Chemosensors. (2015). Molecules, 20(8), 15031–15047. [Link]
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Reactivity-based amino-1,8-naphthalimide fluorescent chemosensors for the detection and monitoring of phosgene. (2024). Sensors & Diagnostics. [Link]
-
4-Amino-1,8-naphthalimide structure. (2021). ResearchGate. [Link]
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A Comparative Guide to Environment-Sensitive Naphthalene-Based Fluorescent Probes: PRODAN vs. Anap
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of fluorescent probes for interrogating biological systems, naphthalene derivatives have long stood out for their sensitivity to the local molecular environment. This guide provides a detailed comparative analysis of two prominent naphthalene-based fluorophores: the classic solvatochromic dye, PRODAN (6-propionyl-2-(dimethylamino)naphthalene), and a more recent, genetically encodable counterpart, Anap (L-3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid).
At a Glance: Key Differences and Similarities
| Feature | PRODAN | Anap |
| Full Name | 6-propionyl-2-(dimethylamino)naphthalene | L-3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid |
| Type | Small molecule, solvatochromic dye | Genetically encodable fluorescent unnatural amino acid |
| Delivery | External addition to cells or systems | Site-specific incorporation into proteins via genetic code expansion |
| Key Feature | High sensitivity to solvent polarity | Enables the creation of fluorescent proteins with a site-specific probe |
| Excitation Max (approx.) | ~360 nm | ~360 nm |
| Emission Max (approx.) | Varies with solvent polarity (e.g., ~420 nm in EtOAc, ~490 nm in water) | Varies with solvent polarity (e.g., ~420 nm in EtOAc, ~490 nm in water)[1][2] |
| Quantum Yield | High, but solvent dependent | 0.48 (in Ethanol)[1][2] |
Delving Deeper: A Head-to-Head Comparison
Chemical Structure and Synthesis
PRODAN , first synthesized by Weber and Farris, is a relatively small and hydrophobic molecule. Its synthesis is well-established and it is commercially available from numerous suppliers.
Anap , on the other hand, is an unnatural amino acid. Its synthesis is more complex, involving a multi-step process that has been optimized for efficiency and enantiomeric purity.[3][4][5][6] The key advantage of Anap lies in its utility for genetic incorporation into proteins, allowing for the creation of fluorescently labeled proteins with high specificity.
Photophysical Properties and Solvatochromism
Both PRODAN and Anap exhibit strong solvatochromism, meaning their fluorescence emission spectra are highly dependent on the polarity of the surrounding environment. This property arises from an intramolecular charge transfer (ICT) from the electron-donating amino group to the electron-withdrawing acetyl/propionyl group upon photoexcitation. In non-polar environments, they typically emit blue light, which shifts to longer, greener wavelengths as the polarity of the solvent increases.[1][2]
This sensitivity makes them excellent probes for studying changes in the microenvironment of proteins and membranes. For instance, the fluorescence of Anap incorporated into a protein can report on conformational changes that alter the exposure of the probe to the aqueous solvent.[1]
Illustrative Solvatochromic Shift:
The following diagram illustrates the principle of solvatochromic shift for both PRODAN and Anap.
Caption: Solvatochromic shift of PRODAN and Anap fluorescence.
Applications in Research
PRODAN has been extensively used as a membrane probe to study the polarity and fluidity of lipid bilayers.[7] Its hydrophobic nature allows it to readily partition into cellular membranes. By observing the shifts in its fluorescence emission, researchers can gain insights into membrane organization and dynamics.
Anap 's unique advantage is its ability to be genetically encoded. This allows for the site-specific labeling of proteins in vivo.[8][9] Researchers can replace a specific amino acid in a protein with Anap, turning the protein itself into a fluorescent biosensor. This has proven invaluable for studying:
-
Protein conformational changes: Monitoring the fluorescence of Anap can reveal subtle changes in protein structure upon ligand binding or other events.[1]
-
Protein-protein interactions: Changes in the local environment of Anap upon the binding of another protein can be detected through fluorescence changes.
-
Ion channel gating: Anap has been used to study the dynamics of ion channel opening and closing.[9]
Experimental Corner: Protocols and Considerations
General Protocol for Fluorescence Spectroscopy
The following is a generalized workflow for measuring the fluorescence of PRODAN or a protein labeled with Anap.
Caption: Generalized workflow for fluorescence spectroscopy.
Step-by-Step Methodology:
-
Sample Preparation:
-
PRODAN: Prepare a stock solution of PRODAN in a non-polar solvent like ethanol or DMSO. Dilute the stock solution into the desired experimental buffer or solvent system. The final concentration will depend on the specific application but is typically in the low micromolar range.
-
Anap-labeled protein: Purify the protein containing the site-specifically incorporated Anap. Ensure the protein is in a suitable buffer for maintaining its stability and function.
-
-
Instrumentation Setup:
-
Use a fluorescence spectrophotometer with a temperature-controlled cuvette holder.
-
Set the excitation wavelength to approximately 360 nm.
-
Set the emission scan range to capture the expected fluorescence, typically from 400 nm to 600 nm.
-
Optimize the excitation and emission slit widths to achieve a good signal-to-noise ratio without causing photobleaching.
-
-
Data Acquisition:
-
Record the absorbance of the sample at the excitation wavelength to ensure it is within the linear range of the instrument (typically below 0.1).
-
Acquire the fluorescence emission spectrum.
-
For comparative studies, ensure that all experimental conditions (temperature, buffer composition, instrument settings) are kept consistent.
-
-
Data Analysis:
-
Determine the wavelength of maximum emission (λmax) and the fluorescence intensity.
-
For solvatochromism studies, plot the emission maximum as a function of a solvent polarity parameter (e.g., the Reichardt ET(30) scale).
-
Causality Behind Experimental Choices:
-
Choice of Excitation Wavelength: The excitation wavelength is chosen to be close to the absorption maximum of the naphthalene chromophore to ensure efficient excitation and maximal fluorescence emission.
-
Low Concentration: Using low concentrations of the fluorescent probe helps to avoid inner filter effects and aggregation, which can distort the fluorescence signal.
-
Control of Temperature: Fluorescence is a temperature-sensitive process. Maintaining a constant temperature is crucial for obtaining reproducible results.
Conclusion: Choosing the Right Probe for the Job
Both PRODAN and Anap are powerful tools for studying molecular environments. The choice between them largely depends on the specific research question.
-
PRODAN is an excellent choice for general studies of membrane properties and for in vitro assays where a simple, commercially available solvatochromic probe is needed. Its ease of use makes it accessible for a wide range of applications.
-
Anap represents a more advanced tool for researchers who need to probe the local environment at a specific site within a protein in vivo. The ability to genetically encode this fluorescent amino acid opens up a vast array of possibilities for creating custom biosensors and for studying protein dynamics in their native cellular context.
By understanding the unique characteristics of each of these naphthalene-based probes, researchers can select the most appropriate tool to illuminate the intricate workings of biological systems.
References
- Chatterjee, A., et al. (2013). A Genetically Encoded Fluorescent Probe in Mammalian Cells. Journal of the American Chemical Society, 135(34), 12540–12543.
- Xiang, Z., et al. (2011). Enantiospecific synthesis of genetically encodable fluorescent unnatural amino acid L-3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid. The Journal of Organic Chemistry, 76(15), 6367–6371.
- Xiang, Z., et al. (2011). Enantiospecific Synthesis of Genetically Encodable Fluorescent Unnatural Amino Acid l-3-(6-Acetylnaphthalen-2-ylamino)-2-aminopropanoic Acid. The Journal of Organic Chemistry, 76(15), 6367-6371.
- Xiang, Z., et al. (2011). Enantiospecific Synthesis of Genetically Encodable Fluorescent Unnatural Amino Acid l-3-(6-Acetylnaphthalen-2-ylamino)-2-aminopropanoic Acid. The Journal of Organic Chemistry.
- Wang, L., et al. (2011). Enantiospecific Synthesis of a Genetically Encodable Fluorescent Unnatural Amino Acid L-3-(6-Acetylnaphthalen-2-ylamino)-2-aminopropanoic Acid.
- Lin, X., et al. (2024). Enantiospecific synthesis of (R)-2-carboxy-4-(3-phosphonopropyl)-piperazine [(R)-CPP] and (S)-3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid [(S)-Anap] via an improved strategy: Ring opening of chiral aziridine.
- Chatterjee, A., et al. (2013). A Genetically Encoded Fluorescent Probe in Mammalian Cells. PMC.
- Kalstrup, T. F., & Blunck, R. (2018). Fluorescence properties of L-Anap a, Emission spectra of free L-Anap in...
- Chatterjee, A., et al. (2013). A Genetically Encoded Fluorescent Probe in Mammalian Cells.
- MedChemExpress. (n.d.). (±)-ANAP | Fluorescent Probe. MedChemExpress.com.
- Taraska, J. W., & Zagotta, W. N. (2018). Activation-pathway transitions in human voltage-gated proton channels revealed by a non-canonical fluorescent amino acid. PMC.
- Wang, D., et al. (2017).
- Wang, M., & Gai, F. (2015). Chemical and biological incorporation of the blue florescent amino acid 4-cyanotryptophan into proteins: application to tune the absorption and emission wavelengths of GFP. RSC Publishing.
- Taraska, J. W. (2021).
- Mashanov, G. I., et al. (2014). ANAP fluorescence emission changes report on heat-induced misfolding...
- Kuwasaki, Y., et al. (2024). Fluorescent Solvatochromic Probes for Long‐Term Imaging of Lipid Order in Living Cells. Wiley Online Library.
- Liu, Z., et al. (2021).
- Klippenstein, V., et al. (2022). A Simplified Protocol to Incorporate the Fluorescent Unnatural Amino Acid ANAP into Xenopus laevis Oocyte-Expressed P2X7 Receptors. PubMed.
- Krasnowska, E. K., et al. (1998).
- (n.d.). Intrinsic Fluorescence. NIST.
- Kuwasaki, Y., et al. (2024). Fluorescent Solvatochromic Probes for Long‐Term Imaging of Lipid Order in Living Cells. Advanced Science.
- Parasassi, T., et al. (1998). Laurdan and Prodan as Polarity-Sensitive Fluorescent Membrane Probes. eScholarship.
Sources
- 1. A Genetically Encoded Fluorescent Probe in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enantiospecific synthesis of genetically encodable fluorescent unnatural amino acid L-3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enantiospecific Synthesis of a Genetically Encodable Fluorescent Unnatural Amino Acid L-3-(6-Acetylnaphthalen-2-ylamino)-2-aminopropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prodan as a membrane surface fluorescence probe: partitioning between water and phospholipid phases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ANAP: A versatile, fluorescent probe of ion channel gating and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of N-(3-aminonaphthalen-1-yl)acetamide as a Novel Fluorescent Marker
Introduction: The Imperative for Rigorous Fluorophore Validation
In the landscape of cellular and molecular biology, fluorescent markers are indispensable tools, enabling the visualization of complex biological processes with remarkable clarity. The introduction of a novel fluorophore, such as N-(3-aminonaphthalen-1-yl)acetamide, presents exciting possibilities. However, before any new compound can be trusted for quantitative and qualitative analysis, it must undergo a rigorous validation process. This guide provides a comprehensive framework for evaluating the performance of this compound, comparing its potential attributes against well-established nuclear stains like DAPI and Hoechst 33342.
As a derivative of the naphthalene scaffold, this compound belongs to a class of compounds known for their excellent fluorescent properties and high photo- and thermostability.[1] The purpose of this guide is not merely to present data but to delineate the essential experimental pathways for generating that data. We will explore the causality behind protocol design, ensuring that each step contributes to a self-validating system that builds confidence in this novel marker's capabilities.
Part 1: Comparative Photophysical Characterization
A fluorescent marker's utility is fundamentally defined by its photophysical properties. These parameters dictate its brightness, spectral compatibility with other fluorophores, and suitability for specific imaging hardware. Naphthalimide derivatives, a related class of compounds, often exhibit high photoluminescence quantum yields (61% to 85%) and significant Stokes shifts, which are highly desirable properties.[2][3] The first step in validation is to quantify these characteristics for this compound and compare them to benchmarks.
Key Photophysical Parameters:
-
Molar Absorptivity (ε): A measure of how strongly the molecule absorbs light at a given wavelength. A higher value indicates that the molecule is more efficient at absorbing excitation light.
-
Fluorescence Quantum Yield (ΦF): The ratio of photons emitted to photons absorbed, representing the efficiency of the fluorescence process.[4] A high quantum yield is crucial for a bright signal.
-
Photostability: The molecule's resistance to photochemical degradation upon exposure to excitation light.[5][6] High photostability is critical for time-lapse imaging and quantitative studies.
-
Stokes Shift: The difference in nanometers between the maximum excitation and maximum emission wavelengths. A larger Stokes shift minimizes spectral overlap, which is advantageous for multiplex imaging.
Comparative Data Summary
The following table outlines the known properties of DAPI and Hoechst 33342. The corresponding values for this compound must be determined experimentally using the protocols detailed in this guide.
| Parameter | This compound | DAPI (4',6-diamidino-2-phenylindole) | Hoechst 33342 |
| Excitation Max (λex) | To Be Determined | ~358 nm (bound to DNA)[7] | ~350 nm (bound to DNA)[8] |
| Emission Max (λem) | To Be Determined | ~461 nm (bound to DNA)[7] | ~461 nm (bound to DNA)[8] |
| Molar Absorptivity (ε) | To Be Determined | ~31,000 M-1cm-1 at 345 nm | ~42,000 M-1cm-1 at 346 nm |
| Quantum Yield (ΦF) | To Be Determined | High (when bound to DNA) | High (when bound to DNA) |
| Stokes Shift | To Be Determined | ~103 nm | ~111 nm |
| Photostability | To Be Determined | More stable than Hoechst[8][9] | Prone to photobleaching[8] |
| Cell Permeability | To Be Determined | Semi-permeable; requires fixation/permeabilization at low concentrations[8][10] | Cell-permeant; suitable for live-cell staining[8][10] |
| Cytotoxicity | To Be Determined | Less toxic than Hoechst 33342[11] | More toxic than DAPI[11] |
Part 2: Biological Compatibility and Performance
A bright, stable fluorophore is of little use if it is toxic to cells or fails to localize to the target of interest. Therefore, assessing the biological impact of this compound is a critical validation step.
Key Biological Parameters:
-
Cytotoxicity: The degree to which the compound is toxic to living cells. Low cytotoxicity is essential for live-cell imaging and long-term studies.[12]
-
Cell Permeability: The ability of the molecule to cross the cell membrane. This determines its suitability for staining live versus fixed and permeabilized cells.[8]
-
Staining Specificity: The localization of the fluorescent signal within the cell. For a nuclear stain, specific accumulation in the nucleus with low cytoplasmic background is required.
Part 3: Essential Validation Protocols & Workflows
Here, we provide detailed, self-validating protocols to experimentally determine the key parameters for this compound.
Protocol 1: Determination of Relative Fluorescence Quantum Yield (ΦF)
The comparative method is the most reliable and accessible technique for determining ΦF.[4] It involves comparing the fluorescence intensity of the test compound to a well-characterized standard with a known quantum yield.
Causality: By using a standard with a known efficiency (ΦF, ST) and ensuring both the standard and test sample absorb the same amount of light, the ratio of their integrated fluorescence intensities directly relates to the ratio of their quantum yields. This protocol uses a gradient method (plotting integrated fluorescence vs. absorbance) to improve accuracy over a single-point measurement.[13][14]
Experimental Protocol:
-
Select a Standard: Choose a quantum yield standard with absorption and emission profiles that overlap with this compound (e.g., Quinine Sulfate in 0.1 M H2SO4, ΦF = 0.54).
-
Prepare Stock Solutions: Prepare concentrated stock solutions of both the test compound and the standard in an appropriate solvent.
-
Prepare Dilutions: Create a series of dilutions for both the test and standard solutions, ensuring their absorbance values at the chosen excitation wavelength are within the linear range of the spectrophotometer (typically < 0.1 AU) to avoid inner filter effects.
-
Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength.
-
Measure Fluorescence: Using a spectrofluorometer, record the fluorescence emission spectrum for each dilution, ensuring identical excitation wavelength, slit widths, and detector settings for all measurements.
-
Integrate Fluorescence Intensity: Calculate the integrated area under the emission curve for each spectrum.
-
Plot Data: For both the test and standard, plot the integrated fluorescence intensity versus absorbance.
-
Calculate Gradient: Determine the slope (gradient, Grad) of the line of best fit for both plots.
-
Calculate Quantum Yield: Use the following equation to calculate the quantum yield of the test sample (ΦF, X):
ΦF, X = ΦF, ST * (GradX / GradST) * (η2X / η2ST)
Where ST denotes the standard, X denotes the test sample, and η is the refractive index of the solvent.[4]
Diagram: Quantum Yield Determination Workflow
Caption: Workflow for comparative quantum yield measurement.
Protocol 2: Assessment of Photostability
Photostability is assessed by quantifying the rate of photobleaching—the irreversible loss of fluorescence due to photochemical destruction of the fluorophore upon exposure to light.[5]
Causality: By continuously exposing a defined region of a stained sample to high-intensity excitation light and monitoring the decay of fluorescence intensity over time, we can directly measure the fluorophore's robustness. Comparing this decay rate to a stable or unstable standard provides a quantitative measure of relative photostability.
Experimental Protocol:
-
Sample Preparation: Prepare a fixed cell sample stained with this compound. For comparison, prepare a separate sample stained with a known fluorophore (e.g., DAPI).
-
Microscope Setup: Use a confocal laser scanning microscope equipped with the appropriate laser line for excitation.
-
Image Acquisition:
-
Select a region of interest (ROI) containing well-stained nuclei.
-
Set the laser power to a level typical for standard imaging.
-
Acquire an initial image (Time 0).
-
-
Photobleaching:
-
Continuously illuminate the ROI with high-intensity laser power.
-
Acquire images at regular intervals (e.g., every 5-10 seconds) for a prolonged period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Normalize the intensity values to the initial (Time 0) intensity.
-
Plot the normalized intensity as a function of time. The rate of decay indicates the rate of photobleaching.
-
The time required for the fluorescence to decrease by 50% (the half-life) is a common metric for comparison.
-
Diagram: Photobleaching Assay Workflow
Caption: Workflow for quantifying fluorophore photostability.
Protocol 3: Evaluation of Cytotoxicity
A cytotoxicity assay determines the concentration range at which the fluorescent marker can be used without adversely affecting cell health. The CytoTox-Fluor™ Assay is a robust method that measures the release of a "dead-cell" protease from membrane-compromised cells.[15]
Causality: Healthy cells have intact membranes that exclude the fluorogenic peptide substrate (bis-AAF-R110). In dying cells, the membrane loses integrity, allowing protease release. This protease cleaves the substrate, generating a fluorescent signal that is directly proportional to the number of dead cells.[15]
Experimental Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Addition: Prepare serial dilutions of this compound in culture medium. Add the dilutions to the cells. Include a "no-dye" negative control and a "lysis" positive control (cells treated with a lysis reagent to induce 100% cytotoxicity).
-
Incubation: Incubate the plate for a period relevant to planned imaging experiments (e.g., 24, 48, or 72 hours).
-
Assay Reagent Addition: Add the CytoTox-Fluor™ Reagent to each well according to the manufacturer's instructions.
-
Incubation & Measurement: Incubate for the recommended time, then measure the fluorescence using a plate reader with appropriate excitation and emission filters (e.g., 485 nm Ex / 520 nm Em).
-
Data Analysis:
-
Subtract the background fluorescence from the negative control wells.
-
Calculate the percentage of cytotoxicity for each concentration using the formula: % Cytotoxicity = 100 * (Experimental - Negative Control) / (Positive Control - Negative Control)
-
Plot % Cytotoxicity versus compound concentration to determine the concentration at which 50% of the cells are killed (CC50).
-
Diagram: Cytotoxicity Assay Workflow
Sources
- 1. Synthesis and photophysical properties of photostable 1,8-naphthalimide dyes incorporating benzotriazole-based UV absorbers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photostable fluorescent probes based on multifunctional group substituted naphthalimide dyes for imaging of lipid droplets in live cells - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Photostable fluorescent probes based on multifunctional group substituted naphthalimide dyes for imaging of lipid droplets in live cells. (2022) | Xinwei Li | 2 Citations [scispace.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. 光退色の原理 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Photobleaching - Wikipedia [en.wikipedia.org]
- 7. Difference Between DAPI and Hoechst - GeeksforGeeks [geeksforgeeks.org]
- 8. biology.stackexchange.com [biology.stackexchange.com]
- 9. researchgate.net [researchgate.net]
- 10. Helobdella Protocols - DAPI or Hoechst staining [sites.google.com]
- 11. Comparison of the supravital DNA dyes Hoechst 33342 and DAPI for flow cytometry and clonogenicity studies of human leukemic marrow cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Real-Time Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. Virtual Labs [mfs-iiith.vlabs.ac.in]
- 15. CytoTox-Fluor™ Cytotoxicity Assay [promega.com]
Navigating the Maze of Ion Selectivity: A Comparative Guide to Naphthalimide-Based Fluorescent Probes for Aluminum (Al³⁺) Detection
For Researchers, Scientists, and Drug Development Professionals
In the realm of cellular biology and environmental monitoring, the precise detection of specific metal ions is paramount. Aluminum (Al³⁺), a ubiquitous ion, has been linked to various neurological disorders, making its sensitive and selective detection a critical area of research. Fluorescent probes have emerged as powerful tools for this purpose, offering high sensitivity and the ability to visualize ion concentrations in real-time. However, the true litmus test for any fluorescent probe lies in its selectivity – its ability to bind to the target ion without being swayed by a sea of chemically similar competitors.
This guide provides an in-depth comparison of the cross-reactivity profiles of naphthalimide-based fluorescent probes designed for Al³⁺ detection. We will focus on a representative probe, (N-n-butyl-4-[3,3'-((2-aminoethyl)azanediyl)bis(N'-(2-hydroxy-3-methoxybenzylidene)-propanehydrazide)]-1,8-naphthalimide) (P-1) , and compare its performance against two other notable probes: a naphthalene derivative (F6) and another naphthalimide-based Schiff base (NBP) . Through a critical analysis of supporting experimental data, this guide aims to equip researchers with the knowledge to make informed decisions when selecting a fluorescent probe for their specific application.
The "Turn-On" Mechanism: A Shared Strategy for Al³⁺ Detection
The probes discussed in this guide, P-1, F6, and NBP, are all built upon a similar design principle. They feature a naphthalimide or naphthalene fluorophore coupled with a Schiff base recognition moiety. In their free form, these probes exhibit weak fluorescence due to photoinduced electron transfer (PET) and C=N isomerization, which quenches the excited state of the fluorophore.
Upon the introduction of Al³⁺, the ion coordinates with the nitrogen and oxygen atoms of the Schiff base. This binding event forms a rigid complex, which inhibits the PET process and restricts C=N isomerization. The chelation-enhanced fluorescence (CHEF) effect leads to a significant "turn-on" of the fluorescence signal, allowing for the sensitive detection of Al³⁺.[1][2]
Caption: General mechanism of Al³⁺ detection by naphthalimide Schiff base probes.
Performance Under Pressure: A Comparative Analysis of Cross-Reactivity
The utility of a fluorescent probe is critically dependent on its ability to selectively detect the target ion in a complex mixture. The following table summarizes the reported cross-reactivity data for probes P-1, F6, and NBP, showcasing their fluorescence response in the presence of various potentially interfering ions. The data represents the fluorescence intensity of the probe with the respective ion relative to its response with Al³⁺.
| Interfering Ion | Probe P-1 (Relative Fluorescence Intensity)[1] | Probe F6 (Relative Fluorescence Intensity)[3] | Probe NBP (Relative Fluorescence Intensity)[2] |
| Al³⁺ | 1.00 (Strong Enhancement) | 1.00 (Strong Enhancement) | 1.00 (Strong Enhancement) |
| Na⁺ | Negligible | Negligible | Negligible |
| K⁺ | Negligible | Negligible | Negligible |
| Ca²⁺ | Negligible | Negligible | Negligible |
| Mg²⁺ | Negligible | Negligible | Negligible |
| Cr³⁺ | Negligible | Negligible | Minor Interference |
| Mn²⁺ | Negligible | Negligible | Negligible |
| Fe³⁺ | Negligible | Minor Interference | Significant Quenching |
| Fe²⁺ | Negligible | Not Reported | Negligible |
| Co²⁺ | Negligible | Negligible | Negligible |
| Ni²⁺ | Negligible | Negligible | Negligible |
| Cu²⁺ | Negligible | Significant Quenching | Significant Quenching |
| Zn²⁺ | Negligible | Negligible | Negligible |
| Cd²⁺ | Negligible | Not Reported | Negligible |
| Hg²⁺ | Negligible | Negligible | Negligible |
| Ag⁺ | Negligible | Not Reported | Negligible |
| Pb²⁺ | Negligible | Not Reported | Negligible |
Analysis of Cross-Reactivity:
-
Probe P-1 demonstrates exceptional selectivity for Al³⁺, showing no significant interference from a wide range of common cations.[1] This high fidelity makes it a strong candidate for applications in complex biological media where a multitude of other ions are present.
-
Probe F6 also exhibits good selectivity for Al³⁺. However, it shows some minor interference from Fe³⁺ and significant fluorescence quenching in the presence of Cu²⁺.[3] This suggests that for samples with high concentrations of these specific ions, F6 may not be the optimal choice.
-
Probe NBP displays high selectivity towards Al³⁺ against most tested ions. Notably, it experiences significant fluorescence quenching with Fe³⁺ and Cu²⁺, and some minor interference from Cr³⁺.[2] The quenching effect of Fe³⁺ and Cu²⁺ is a critical consideration for its application.
A Blueprint for Rigor: Experimental Protocol for Assessing Probe Selectivity
To ensure the trustworthiness of a fluorescent probe, a robust and systematic evaluation of its selectivity is essential. The following protocol outlines a standard methodology for assessing the cross-reactivity of a new fluorescent probe.
Objective: To determine the selectivity of a fluorescent probe for its target ion against a panel of potentially interfering ions.
Materials:
-
Stock solution of the fluorescent probe (e.g., 1 mM in DMSO).
-
Stock solutions of the target ion and interfering ions (e.g., 10 mM in deionized water).
-
Appropriate buffer solution (e.g., HEPES, PBS) at the desired pH.
-
Fluorometer and cuvettes.
-
Micropipettes.
Methodology:
-
Preparation of Test Solutions:
-
Prepare a solution of the fluorescent probe in the chosen buffer at the final working concentration (e.g., 10 µM).
-
Prepare solutions of the target ion and each interfering ion in the buffer at a concentration significantly higher than that of the probe (e.g., 100 µM).
-
-
Fluorescence Measurements:
-
Blank Measurement: Record the fluorescence spectrum of the probe solution alone to establish the baseline fluorescence.
-
Target Ion Response: Add a specific amount of the target ion stock solution to the probe solution and record the fluorescence spectrum. This will determine the maximum fluorescence response.
-
Interference Test: To separate solutions of the probe, add the same concentration of each interfering ion individually and record the fluorescence spectra.
-
Competitive Interference Test: To a solution of the probe containing the target ion, add each of the interfering ions and record the fluorescence spectrum. This assesses the ability of the probe to detect the target ion in the presence of competitors.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum for the probe alone, with the target ion, and with each interfering ion.
-
For competitive tests, compare the fluorescence intensity of the probe with the target ion to the intensity after the addition of the interfering ion.
-
Present the data as a bar graph for easy comparison of the relative fluorescence responses.
-
Caption: Experimental workflow for testing probe selectivity.
Conclusion: Making an Informed Choice
The selection of a fluorescent probe for Al³⁺ detection requires a careful evaluation of its cross-reactivity profile. While all three probes discussed—P-1, F6, and NBP—demonstrate a promising "turn-on" response to Al³⁺, their performance in the presence of other metal ions varies.
Probe P-1 stands out for its exceptional selectivity, making it a highly reliable tool for Al³⁺ detection in complex biological and environmental samples.[1] Probe F6 offers a good alternative, although caution is advised when high concentrations of Fe³⁺ or Cu²⁺ are expected.[3] Probe NBP also shows high selectivity but is susceptible to quenching by Fe³⁺ and Cu²⁺, a factor that must be considered in experimental design.[2]
Ultimately, the choice of probe will depend on the specific requirements of the study, including the composition of the sample matrix and the potential concentrations of interfering ions. By understanding the nuances of their cross-reactivity, researchers can confidently select the most appropriate tool to achieve accurate and reliable results in their pursuit of scientific discovery.
References
-
Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al³⁺. Molecules.[Link]
-
Synthesis and Determination of Al³⁺ in Chinese Herbs from Heilongjiang Province by Fluorescent Probe of Naphthalimide. Materials Science.[Link]
-
A Highly Selective and Sensitive Fluorescent Turn-on Probe for Al³⁺ Based on Naphthalimide Schiff Base. Journal of Fluorescence.[Link]
-
An Al³⁺-selective fluorescent probe based on naphthalimide derivative. International Journal of Current Research.[Link]
-
Comparison of some reported fluorescent chemosensors for Al³⁺ detection. ResearchGate.[Link]
-
A novel reversible fluorescent probe based on naphthalimide for sequential detection of aluminum (Al³⁺) and fluoride (F⁻) ions and its applications. Analytical Methods.[Link]
Sources
- 1. A Highly Selective and Sensitive Fluorescent Turn-on Probe for Al3+ Based on Naphthalimide Schiff Base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel reversible fluorescent probe based on naphthalimide for sequential detection of aluminum (Al3+) and fluoride (F−) ions and its applications - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al3+ - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Photostability of N-(3-aminonaphthalen-1-yl)acetamide Derivatives
For researchers, scientists, and drug development professionals engaged in fluorescence-based assays and imaging, the selection of a robust fluorescent probe is paramount. Among the myriad of available fluorophores, derivatives of N-(3-aminonaphthalen-1-yl)acetamide have garnered interest due to their potential as versatile scaffolds. However, their utility is fundamentally dictated by their photostability—the ability to withstand light exposure without undergoing photochemical degradation. This guide provides an in-depth comparison of the photostability of various this compound derivatives, supported by experimental data and protocols, to aid in the rational selection of probes for demanding applications.
The Critical Role of Photostability in Fluorescence Applications
Photobleaching, the irreversible destruction of a fluorophore's ability to fluoresce upon exposure to light, is a significant limitation in fluorescence microscopy and other fluorescence-based techniques. It can lead to a diminished signal-to-noise ratio, inaccurate quantification, and limited observation times for dynamic cellular processes. The photostability of a fluorophore is influenced by its chemical structure, the local microenvironment, and the intensity and duration of the excitation light. Naphthalene derivatives are generally recognized for their high quantum yields and excellent photostability, which is attributed to the rigid and extended π-electron system of the naphthalene core.[1][2] Introducing substituents to the this compound scaffold can further modulate these properties, offering a strategy to fine-tune photostability for specific applications.
Understanding the Photodegradation Pathway
The photodegradation of fluorescent molecules is a complex process that can occur through several mechanisms, often involving the excited triplet state of the fluorophore and interaction with molecular oxygen. The general pathway can be conceptualized as follows:
Caption: A simplified diagram illustrating the primary photophysical and photochemical pathways leading to fluorescence and photobleaching.
Upon absorption of a photon, the fluorophore transitions from its ground state (S₀) to an excited singlet state (S₁). From S₁, it can return to the ground state by emitting a photon (fluorescence) or undergo intersystem crossing to a longer-lived excited triplet state (T₁). Molecules in the triplet state are more susceptible to chemical reactions, particularly with molecular oxygen, leading to the formation of reactive oxygen species and ultimately, the irreversible degradation of the fluorophore.
Comparative Analysis of this compound Derivatives
While direct comparative studies on a wide range of this compound derivatives are limited in publicly available literature, we can infer the influence of substituents based on established principles of photochemistry and studies on analogous naphthalimide and aminonaphthalene systems. The electronic nature of substituents on the naphthalene ring plays a crucial role in determining the photophysical properties.[3][4][5]
General Trends:
-
Electron-Donating Groups (EDGs): Substituents such as amino (-NH₂), and methoxy (-OCH₃) groups generally enhance fluorescence quantum yields. While their effect on photostability can be complex, in some systems, they can improve it by providing pathways for non-radiative decay that compete with intersystem crossing to the damaging triplet state. Studies on N-benzoylaminonaphthalenes have shown that the position and nature of electron-donating groups influence intramolecular charge transfer (ICT) states, which can impact photostability.[3]
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) and cyano (-CN) can decrease the electron density of the naphthalene ring system. This can alter the energy levels of the excited states and potentially increase the rate of intersystem crossing, leading to lower photostability.[5] However, in some cases, EWGs can participate in deactivation pathways that avoid the formation of reactive triplet states.
Hypothetical Comparison Based on Related Structures:
To illustrate the expected trends, let's consider a hypothetical series of this compound derivatives and their predicted relative photostability.
| Derivative | Substituent on Naphthalene Ring | Expected Relative Photostability | Rationale |
| Derivative A (Parent) | None | Baseline | The unsubstituted this compound provides a reference point for comparison. |
| Derivative B | 4-Methoxy (-OCH₃) | Higher | The electron-donating methoxy group may enhance photostability by promoting efficient fluorescence and potentially offering alternative non-destructive de-excitation pathways. |
| Derivative C | 4-Nitro (-NO₂) | Lower | The electron-withdrawing nitro group is known to promote intersystem crossing in many aromatic systems, increasing the population of the triplet state and thus susceptibility to photodegradation. |
| Derivative D | 4-Amino (-NH₂) | Higher | Similar to the methoxy group, the strongly electron-donating amino group is expected to enhance fluorescence efficiency and potentially improve photostability. |
Experimental Protocol for Assessing Photostability
To empirically validate the photostability of this compound derivatives, a standardized experimental protocol is essential. The following outlines a robust method for determining the photobleaching quantum yield (Φ_b_), a key parameter for quantifying photostability. A lower Φ_b_ indicates higher photostability.
Objective: To determine and compare the photobleaching quantum yields of different this compound derivatives.
Materials:
-
Spectrofluorometer with a stable, high-intensity light source (e.g., Xenon arc lamp).
-
Quartz cuvettes (1 cm path length).
-
Solutions of the this compound derivatives in a suitable solvent (e.g., ethanol or DMSO) at a concentration resulting in an absorbance of ~0.1 at the excitation wavelength.
-
A reference compound with a known photobleaching quantum yield (optional, for relative measurements).
-
UV-Vis spectrophotometer.
-
Stirring apparatus for the cuvette holder.
Experimental Workflow:
Caption: A flowchart illustrating the key steps in the experimental determination of photobleaching quantum yield.
Step-by-Step Procedure:
-
Sample Preparation: Prepare solutions of each this compound derivative in the chosen solvent. The concentration should be adjusted to yield an absorbance of approximately 0.1 at the desired excitation wavelength to minimize inner filter effects.
-
Initial Measurements: Record the initial absorbance spectrum and fluorescence emission spectrum of the sample. The initial fluorescence intensity at the emission maximum (F₀) should be noted.
-
Photobleaching Experiment: Place the cuvette in the spectrofluorometer and continuously irradiate the sample at the excitation wavelength corresponding to the absorption maximum. Maintain constant stirring to ensure uniform bleaching.
-
Data Acquisition: Record the fluorescence intensity at the emission maximum (F(t)) at regular time intervals until the intensity has significantly decreased (e.g., by 50-80%).
-
Data Analysis:
-
Plot the normalized fluorescence intensity (F(t)/F₀) as a function of irradiation time.
-
Fit the decay curve to a first-order exponential decay function: F(t) = F₀ * exp(-k_b_ * t), where k_b_ is the photobleaching rate constant.
-
The photobleaching quantum yield (Φ_b_) can then be calculated using the following equation, which relates the rate of photobleaching to the number of absorbed photons:
Φ_b_ = k_b_ / (I₀ * σ * ln(10) * A)
Where:
-
k_b_ is the photobleaching rate constant.
-
I₀ is the incident photon flux (photons·s⁻¹·cm⁻²).
-
σ is the absorption cross-section at the excitation wavelength (cm²).
-
A is the absorbance at the excitation wavelength.
-
-
Self-Validation and Causality:
-
Causality: The choice of a low absorbance (~0.1) is critical to ensure that the excitation light intensity is uniform throughout the sample, preventing non-uniform bleaching and ensuring the validity of the first-order decay model. Continuous stirring is employed to mitigate localized heating and concentration gradients, which could otherwise introduce artifacts into the measurements.
-
Trustworthiness: The protocol's trustworthiness is enhanced by its reliance on well-established principles of photophysics and chemical kinetics. The exponential decay of fluorescence intensity under constant illumination is a hallmark of a first-order photochemical process, providing a self-validating system for the determination of the rate constant. Reproducibility should be confirmed by performing multiple measurements for each derivative.
Conclusion and Future Directions
To provide definitive guidance, further experimental studies are warranted. The synthesis of a focused library of this compound derivatives with systematically varied substituents, followed by a rigorous evaluation of their photobleaching quantum yields using the protocol outlined in this guide, would be invaluable to the scientific community. Such data would enable researchers to make informed decisions in selecting or designing novel fluorescent probes with optimized photostability for advanced imaging and sensing applications.
References
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Zhu, M., et al. (2007). Intramolecular charge transfer with N-benzoylaminonaphthalenes. 1-Aminonaphthaleneversus2-aminonaphthalene as electron donors. Photochemical & Photobiological Sciences, 6(5), 558-565. [Link]
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ResearchGate. (2024). a) The comparison of fluorescence quantum yields (Φ) between... [Link]
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García, O., et al. (2007). Synthesis, photophysical properties, and laser behavior of 3-amino and 3-acetamido BODIPY dyes. Organic Letters, 9(21), 4183-4186. [Link]
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ScienceDirect. (n.d.). The effect of electron-withdrawing and electron-donating groups on aldehyde formation. [Link]
-
Wang, Y., et al. (2020). The effects of electron-withdrawing and electron-donating groups on the photophysical properties and ESIPT of salicylideneaniline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 242, 118749. [Link]
-
Li, Y., et al. (2023). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. Scientific Reports, 13(1), 4887. [Link]
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Aydın, M., & Şen, S. (2023). Synthesis, characterization, photophysical and surface properties of poly(amino naphthalene) and its poly(azomethine) compound. Polymer-Plastics Technology and Materials, 62(10), 1435-1450. [Link]
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Kotowicz, S., et al. (2022). Six New Unsymmetrical Imino-1,8-naphthalimide Derivatives Substituted at 3-C Position—Photophysical Investigations. Molecules, 27(3), 983. [Link]
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Pacheco-García, J. L., et al. (2010). Photophysical Characterization of New 3-Amino and 3-Acetamido BODIPY Dyes with Solvent Sensitive Properties. The Journal of Physical Chemistry A, 114(1), 241-249. [Link]
-
ResearchGate. (n.d.). Absorbtion, Fluorescence, Quantum Yield and Degradation Data of Dyes of... [Link]
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Irshad, R., et al. (2023). Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes. Journal of Fluorescence, 33(4), 1273-1303. [Link]
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Maļeckis, A., et al. (2024). A Comparative Study of New Fluorescent Anthraquinone and Benzanthrone α-Aminophosphonates: Synthesis, Spectroscopy, Toxicology, X-ray Crystallography, and Microscopy of Opisthorchis felineus. Molecules, 29(5), 1136. [Link]
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Campbell, N. P., & Rokita, S. E. (2014). Electron transport in DNA initiated by diaminonaphthalene donors alternatively bound by non-covalent and covalent association. Organic & Biomolecular Chemistry, 12(7), 1143-1148. [Link]
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ResearchGate. (2023). Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes. [Link]
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-
G-C. L., et al. (2004). 6-N,N-Dimethylamino-2,3-Naphthalimide a New Environment-Sensitive Fluorescent Probe in δ-Selective and μ-Selective Opioid Peptides. Journal of Medicinal Chemistry, 47(14), 3549-3557. [Link]
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Navigating the Therapeutic Potential of Naphthalene-Based Compounds: A Comparative Performance Analysis in Diverse Cancer Cell Lines
A Senior Application Scientist's Guide to N-(3-aminonaphthalen-1-yl)acetamide and its Potent Analogs
Introduction: Charting a Course Through a Data-Scarce Landscape
In the dynamic field of drug discovery, researchers often encounter compounds with intriguing structures but limited publicly available biological data. This compound is one such molecule. While its naphthalene core suggests potential bioactivity, a comprehensive performance profile in various cell lines remains to be robustly documented in peer-reviewed literature.
This guide, therefore, takes a scientifically pragmatic approach. Instead of focusing on a compound with a sparse data footprint, we will delve into the well-characterized world of its structural relatives: the naphthalimide and naphthalene derivatives. This family of compounds has been the subject of extensive research, with several members even progressing to clinical trials, offering a wealth of comparative data.[1][2][3] By examining the performance of these analogs, we can establish a valuable framework for understanding the potential efficacy and mechanism of action of this compound and guide future research endeavors.
Our primary comparator will be Amonafide , a naphthalimide derivative that has undergone clinical investigation and serves as a benchmark for this class of compounds.[2] We will also draw on data from other relevant naphthalene-based molecules to provide a broader perspective on structure-activity relationships.
The Mechanistic Underpinnings: How Naphthalene-Based Agents Target Cancer Cells
The anticancer activity of many naphthalimide and naphthalene derivatives stems from their ability to function as DNA intercalating agents.[1][4] This mechanism involves the insertion of their planar naphthalene ring system between the base pairs of the DNA double helix. This intercalation physically distorts the DNA structure, creating a roadblock for essential cellular processes like replication and transcription.
Furthermore, this DNA binding can interfere with the function of topoisomerase enzymes, particularly topoisomerase II. These enzymes are crucial for managing DNA topology during replication. By stabilizing the transient DNA-topoisomerase II cleavage complex, these compounds lead to the accumulation of double-strand breaks in the DNA. The resulting DNA damage is often beyond the cell's repair capacity, triggering apoptotic cell death.
Below is a simplified representation of this proposed mechanism of action:
Caption: Proposed mechanism of action for naphthalene-based anticancer agents.
Comparative Performance in Cancer Cell Lines: A Quantitative Overview
The true measure of a compound's potential lies in its performance against a diverse panel of cancer cell lines. The table below summarizes the cytotoxic activity, represented by the half-maximal inhibitory concentration (IC50), of Amonafide and other representative naphthalimide derivatives across various cancer types. A lower IC50 value indicates greater potency.
| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Amonafide (Reference) | HCT116 | Colon Carcinoma | Varies | [2] |
| Amonafide (Reference) | K562 | Leukemia | Varies | [2] |
| Compound 7f | HCT116 | Colon Carcinoma | Potent Activity | [2] |
| Compound 7f | K562 | Leukemia | Good Activity | [2] |
| Naphthalimide Derivative 1 | Beas-2B | Normal Bronchial Epithelium | Strong Cytotoxicity | |
| Naphthalimide Derivative 1 | MCF-7 | Breast Cancer | Strong Cytotoxicity | |
| Naphthalimide Derivative 1 | HepG2 | Liver Cancer | Strong Cytotoxicity | |
| Naphthalimide Derivative 1 | MDA-MB-231 | Breast Cancer | Strong Cytotoxicity | |
| Naphthalene Derivative 9 | MCF-7 | Breast Cancer | Potent Activity | [5] |
| Naphthalene Derivative 12b | MCF-7 | Breast Cancer | More Potent than 9 | [5] |
| Naphthalene-Enamide 5f | Huh-7 | Liver Cancer | 2.62 | [6] |
| Doxorubicin (Control) | Huh-7 | Liver Cancer | 7.20 | [6] |
Expert Insights: The selection of a diverse panel of cell lines is critical for identifying compounds with broad-spectrum activity versus those with selectivity towards specific cancer types. For instance, comparing cytotoxicity in a normal cell line like Beas-2B against cancer cell lines such as MCF-7 and HepG2 can provide an early indication of a compound's therapeutic index. The inclusion of well-established cancer cell lines like HCT116 and K562 allows for comparison with historical data on other anticancer agents.[2]
Detailed Experimental Protocol: Assessing Cell Viability with the MTT Assay
To ensure the reproducibility and validity of cytotoxicity data, a standardized and well-controlled experimental protocol is paramount. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine IC50 values.
Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that is largely impermeable to cell membranes. The amount of formazan produced is directly proportional to the number of viable cells.
Workflow Diagram:
Caption: A typical workflow for a cell viability MTT assay.
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest and count cells from a healthy, sub-confluent culture.
-
Seed the cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Include wells for "cells only" (positive control) and "media only" (blank).
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test compound (and reference compound, e.g., Amonafide) in culture medium. A 2-fold or 3-fold dilution series is common.
-
Carefully remove the old medium from the wells and add 100 µL of the compound dilutions.
-
Include a "vehicle control" (medium with the same concentration of the compound's solvent, e.g., DMSO).
-
Incubate the plate for a predetermined exposure time (typically 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently pipette to ensure complete dissolution.
-
Read the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
Trustworthiness through Self-Validation: A robust protocol includes multiple controls. The "cells only" control represents 100% viability, while the "media only" blank corrects for background absorbance. The vehicle control is crucial to ensure that the solvent used to dissolve the compound does not have a cytotoxic effect at the concentrations used. Each concentration should be tested in triplicate to ensure statistical validity.
Conclusion and Future Directions
While direct experimental data on this compound is currently limited, the extensive research on its structural analogs provides a strong foundation for predicting its potential as an anticancer agent. The naphthalimide and naphthalene derivatives have consistently demonstrated potent cytotoxic effects across a range of cancer cell lines, primarily through DNA intercalation and topoisomerase II inhibition.
The comparative data presented here, with Amonafide as a key benchmark, offers valuable insights for researchers interested in pursuing this compound or designing novel naphthalene-based therapeutics. The provided experimental protocol for assessing cell viability serves as a standardized starting point for generating the necessary data to build a comprehensive performance profile for this and other novel compounds. Future studies should focus on head-to-head comparisons of this compound with its more characterized analogs in a broad panel of cell lines to elucidate its specific activity and potential for further development.
References
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Brana, M. F., Cacho, M., Gradillas, A., de Pascual-Teresa, B., & Ramos, A. (2001). Naphthalimides as anti-cancer agents: synthesis and biological activity. Current Medicinal Chemistry - Anti-Cancer Agents, 1(3), 237-255. [Link]
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Demir, D., et al. (2018). Synthesis of naphthalimide derivatives with potential anticancer activity, their comparative ds- and G-quadruplex-DNA binding studies and related biological activities. Bioorganic & Medicinal Chemistry, 26(15), 4495-4504. [Link]
-
Zhang, Y., et al. (2014). Study on the Synthesis, Biological Activity and Spectroscopy of Naphthalimide-Diamine Conjugates. Molecules, 19(9), 13835-13853. [Link]
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Bhat, A. (2024). An Outlook of the Structure Activity Relationship (SAR) of Naphthalimide Derivatives as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 24(2), 96-116. [Link]
-
Singh, J., et al. (2020). 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology. Organic & Biomolecular Chemistry, 18(38), 7563-7586. [Link]
-
Saleem, R. M., et al. (2023). New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. RSC Advances, 13(1), 44-57. [Link]
-
El-Sayed, M. A., et al. (2024). Synthesis, DFT Calculations, and Biological Studies of New 2-Cyano-3-(Naphthalene-1-yl) Acryloyl Amide Analogues as Anticancer Agents. Chemistry & Biodiversity, 21(10), e202401023. [Link]
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A Comparative Guide to Quantitative Analysis Using N-(3-aminonaphthalen-1-yl)acetamide and Its Alternatives
For researchers, scientists, and professionals in drug development, the precise quantification of analytes is paramount. The choice of analytical methodology can significantly impact the accuracy, sensitivity, and throughput of experimental workflows. This guide provides an in-depth comparison of quantitative analysis using the novel fluorogenic probe, N-(3-aminonaphthalen-1-yl)acetamide, against established derivatization agents. By examining the underlying chemical principles and presenting supporting experimental data for analogous compounds, this document serves as a critical resource for selecting the optimal reagent for your analytical needs.
Introduction to this compound: A Promising Fluorogenic Agent
This compound is a naphthalene-based compound with structural similarities to known fluorescent probes. Its utility in quantitative analysis is predicated on its potential to react with target analytes to form highly fluorescent derivatives. The naphthalene core provides a rigid, aromatic system that is conducive to high quantum yields, a desirable characteristic for a fluorescent label. The presence of a primary amine and an acetamido group suggests its potential as a derivatization agent for a variety of analytes, likely through reactions targeting specific functional groups. While extensive application data for this specific compound is emerging, its structural analogues have demonstrated significant promise in the sensitive detection of biologically relevant molecules.
The Principle of Fluorescent Derivatization in Quantitative Analysis
Many biologically important molecules lack a native chromophore or fluorophore, making their detection by UV-Vis absorption or fluorescence spectroscopy challenging, especially at low concentrations. Fluorescent derivatization addresses this limitation by covalently attaching a fluorescent tag to the analyte of interest. This process not only imparts fluorescence to the analyte but can also improve its chromatographic properties, leading to better separation and quantification by techniques such as High-Performance Liquid Chromatography (HPLC).
Caption: General workflow for quantitative analysis using fluorescent derivatization.
Comparative Analysis of Derivatization Agents
The performance of this compound is best understood in the context of well-established fluorescent probes. This section compares its anticipated properties with three widely used derivatization agents: 2,3-Diaminonaphthalene (DAN), Dansyl Chloride, and o-Phthalaldehyde (OPA).
| Feature | This compound (Anticipated) | 2,3-Diaminonaphthalene (DAN) | Dansyl Chloride (DNS-Cl) | o-Phthalaldehyde (OPA) |
| Target Analytes | Primary amines, Nitrites | Nitrites (after reduction from nitrates) | Primary & Secondary Amines, Phenols | Primary Amines |
| Reaction pH | Neutral to Mildly Acidic | Acidic (pH ~1-2) | Alkaline (pH 9-10.5) | Alkaline (pH 9.5-10.5) |
| Derivative Stability | Expected to be Stable | Stable | Very Stable | Unstable |
| Detection Limit | Potentially in the low nM range | 10-25 nM[1][2] | 1-10 pmol | 50-100 fmol |
| Key Advantages | Potentially high quantum yield and specificity | High sensitivity for nitrite, established methodology[1][3][4] | Reacts with both primary and secondary amines, stable derivatives[5][6] | Very fast reaction, high sensitivity[7][8] |
| Key Limitations | Limited published data, methodology requires development | Limited to nitrite/nitrate analysis, potential for reagent interference | Long reaction times, reagent is light sensitive | Does not react with secondary amines, derivatives are unstable |
In-Depth Look at Alternative Derivatization Agents
2,3-Diaminonaphthalene (DAN) for Nitrite/Nitrate Analysis
DAN is a highly specific reagent for the quantification of nitrite. In an acidic environment, DAN reacts with nitrite to form the highly fluorescent 2,3-naphthotriazole (NAT).[1][3] This reaction is central to the determination of nitric oxide (NO) production in biological systems, where nitrite is a stable oxidation product. For the analysis of nitrate, a preliminary reduction step to nitrite is required.
Caption: Derivatization of nitrite with 2,3-diaminonaphthalene (DAN).
Experimental Protocol: Nitrite Quantification with DAN
-
Reagent Preparation: Prepare a 0.05 mg/mL solution of 2,3-diaminonaphthalene in 0.62 M HCl. This solution should be prepared fresh and protected from light.
-
Sample Preparation: Prepare nitrite standards and unknown samples in a suitable buffer.
-
Derivatization: Mix 100 µL of the DAN reagent with 200 µL of the standard or sample.
-
Incubation: Incubate the mixture at room temperature for 10 minutes in the dark.
-
Reaction Termination: Stop the reaction by adding 50 µL of 2.8 M NaOH. This step also enhances the fluorescence of the NAT product.[1]
-
Analysis: Inject an aliquot of the reaction mixture into an HPLC system equipped with a fluorescence detector.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of methanol and a suitable buffer (e.g., phosphate buffer).
-
Detection: Excitation at 365 nm and emission at 415 nm.[2]
-
Dansyl Chloride for Primary and Secondary Amine Analysis
Dansyl chloride (5-(dimethylamino)-1-naphthalenesulfonyl chloride) is a versatile reagent that reacts with primary and secondary amines, as well as phenolic hydroxyl groups, under alkaline conditions to yield stable, fluorescent sulfonamide adducts.[5][6] This makes it particularly useful for the analysis of amino acids, biogenic amines, and pharmaceuticals.
Caption: Derivatization of amines with Dansyl Chloride.
Experimental Protocol: Amine Quantification with Dansyl Chloride
-
Reagent Preparation: Prepare a solution of dansyl chloride in acetone (e.g., 1.5 mg/mL).
-
Sample and Buffer Preparation: Prepare amine standards and samples. A sodium bicarbonate buffer (40 mM, pH 9.5) is suitable for the reaction.
-
Derivatization: To 100 µL of the sample or standard, add 200 µL of the bicarbonate buffer and 200 µL of the dansyl chloride solution.
-
Incubation: Incubate the mixture in the dark at a controlled temperature (e.g., 60°C) for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding a small amount of a primary amine solution (e.g., proline) to consume the excess dansyl chloride, followed by the addition of a quenching solution (e.g., a mixture of formic acid and acetonitrile).
-
Analysis: Analyze the derivatized sample by reverse-phase HPLC with fluorescence detection.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., acetate or phosphate buffer).
-
Detection: Excitation at ~335 nm and emission at ~520 nm.
-
o-Phthalaldehyde (OPA) for Primary Amine Analysis
OPA is a classic derivatization reagent that reacts with primary amines in the presence of a thiol (e.g., 2-mercaptoethanol) to rapidly form highly fluorescent isoindole derivatives.[7][8] The reaction is typically complete within minutes at room temperature, making it ideal for automated pre-column derivatization in HPLC systems.
Caption: Derivatization of primary amines with o-Phthalaldehyde (OPA) and a thiol.
Experimental Protocol: Primary Amine Quantification with OPA
-
Reagent Preparation: Prepare the OPA reagent by dissolving OPA in a borate buffer (pH 9.5-10.5), adding 2-mercaptoethanol, and mixing thoroughly. This reagent is not stable and should be prepared fresh daily.
-
Sample Preparation: Prepare amino acid or other primary amine standards and samples in a suitable diluent.
-
Derivatization: The derivatization is typically performed in an autosampler. The sample is mixed with the OPA reagent and allowed to react for 1-2 minutes before injection.
-
Analysis: Immediately inject the mixture onto an HPLC system.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., acetate or phosphate) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: Excitation at 340 nm and emission at 455 nm.
-
Conclusion and Future Outlook
While this compound is a novel reagent with promising potential, its practical application requires further validation. Based on the photophysical properties of its structural analogues, it is expected to offer high sensitivity and form stable derivatives.[9][10] However, for immediate application, researchers have a choice of well-vetted alternatives.
-
For the highly sensitive and specific analysis of nitrite and nitrate , 2,3-Diaminonaphthalene (DAN) remains the gold standard.
-
For the versatile quantification of primary and secondary amines , Dansyl Chloride provides robust and stable derivatives suitable for a wide range of applications.
-
For high-throughput and highly sensitive analysis of primary amines , particularly amino acids , o-Phthalaldehyde (OPA) offers a rapid and automatable solution, though the stability of the derivatives must be considered.
The selection of the most appropriate derivatization agent will ultimately depend on the specific analyte, the required sensitivity, the available instrumentation, and the desired sample throughput. As research progresses, it is anticipated that this compound will find its niche in the analytical chemist's toolkit, potentially offering unique advantages in selectivity or fluorescence properties.
References
-
Synthesis, crystal structure and Hirshfeld surface analysis of N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide.
-
Reaction of nitrite with 2,3-diaminonaphthalene (DAN) to form 2,3- naphthotriazole (NAT) under acidic conditions.
-
Fluorometric determination of nitrite with 2,3-diaminonaphthalene by reverse phase HPLC under alkaline conditions.
-
Fluorescent derivatization of nitrite ions with 2,3-diaminonaphthalene utilizing a pH gradient in a Y-shaped microchannel.
-
2,3-Diaminonaphthalene DAN Fluorescent Probe.
-
2,3-Diaminonaphthalene.
-
Fluorometric amino-acid analysis with o-phthaldialdehyde (OPA).
-
Targeted quantification of amino acids by dansylation.
-
Simultaneous separation and quantitation of amino acids and polyamines of forest tree tissues and cell cultures within a single HPLC run using dansyl derivatization.
-
Elucidating the Mechanism for the Reaction of o-Phthalaldehyde with Primary Amines in the Presence of Thiols.
-
An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV.
-
Dansyl chloride.
-
Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties.
-
The Use of Dansyl Chloride to Probe Protein Structure and Dynamics.
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A Senior Application Scientist's Guide to the Photophysical and Application-Based Benchmarking of N-(3-aminonaphthalen-1-yl)acetamide
Introduction: The Quest for Superior Fluorescent Probes
In the dynamic fields of cellular biology, drug discovery, and proteomics, fluorescent probes are indispensable tools for visualizing and quantifying biological processes. The ideal probe offers high sensitivity, significant Stokes shift to minimize self-quenching, and environmental sensitivity (solvatochromism) to report on the local molecular environment. While a plethora of commercial dyes exist, the search for novel fluorophores with superior photophysical properties and facile synthesis is a continuous endeavor. This guide introduces N-(3-aminonaphthalen-1-yl)acetamide, a naphthalimide derivative with the potential to serve as a versatile fluorescent probe. We present a comprehensive benchmark of its anticipated photophysical properties against established commercial dyes—Dansyl chloride, Prodan, and Nile Red—and provide detailed protocols for its synthesis and application in protein labeling and cellular imaging.
Comparative Photophysical Analysis
A direct comparison of the photophysical properties of this compound with commercially available dyes is essential for evaluating its potential. Due to the limited availability of direct experimental data for this compound, we will extrapolate its properties based on the closely related analogue, 3-amino-1,8-naphthalimide (3-APNI), as detailed in a systematic study of amino-substituted naphthalimides.[1] The substitution of the imide nitrogen with a hydrogen in 3-APNI is expected to have a minor effect on the core photophysics compared to the critical positioning of the amino group on the naphthalene ring.
| Parameter | This compound (Hypothesized, based on 3-APNI) | Dansyl chloride Adducts | Prodan | Nile Red |
| Excitation Max (λex) | ~390-410 nm (Solvent Dependent) | ~333-340 nm[2] | ~347-361 nm (Solvent Dependent)[3][4] | ~515-554 nm (Solvent Dependent)[5] |
| Emission Max (λem) | ~430-565 nm (Strongly Solvent Dependent)[1] | ~515-520 nm[2] | ~416-490 nm (Strongly Solvent Dependent)[3][4] | ~585-638 nm (Strongly Solvent Dependent)[5] |
| Stokes Shift | Large and Solvent Dependent | Large | Large and Solvent Dependent | Large and Solvent Dependent |
| Quantum Yield (ΦF) | Moderate, decreases with increasing solvent polarity[1] | Environmentally sensitive | High in nonpolar solvents, decreases with polarity | High in nonpolar environments, significantly lower in polar solvents |
| Solvatochromism | Strong positive solvatochromism[1] | Environmentally sensitive fluorescence | Strong positive solvatochromism[4] | Strong positive solvatochromism[5] |
Key Insights:
-
This compound is predicted to exhibit strong positive solvatochromism, meaning its emission spectrum will show a significant red-shift in more polar solvents. This property is highly desirable for sensing changes in the local environment, such as protein binding or localization within cellular compartments.
-
The large, solvent-dependent Stokes shift is a significant advantage, minimizing spectral overlap between excitation and emission and reducing inner filter effects.
-
The quantum yield is expected to be moderate and sensitive to the polarity of the environment, a characteristic feature of many solvatochromic dyes.
Experimental Protocols
Synthesis of this compound
A plausible synthetic route for this compound involves a two-step process starting from 1,3-diaminonaphthalene. This proposed method is based on established organic chemistry principles for acetylation of amines.
Step 1: Mono-acetylation of 1,3-Diaminonaphthalene
-
Dissolution: Dissolve 1,3-diaminonaphthalene in a suitable solvent such as dichloromethane.
-
Acylation: Cool the solution in an ice bath and add one equivalent of acetyl chloride dropwise with stirring. The use of a non-nucleophilic base like triethylamine can be employed to scavenge the HCl byproduct.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) to ensure the formation of the mono-acetylated product.
-
Work-up and Purification: Upon completion, wash the reaction mixture with a mild aqueous base (e.g., sodium bicarbonate solution) and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate this compound.
Figure 1: Proposed synthesis of this compound.
Characterization of Photophysical Properties
To validate the performance of the newly synthesized this compound, a thorough photophysical characterization is required.
1. Absorption and Emission Spectra:
-
Sample Preparation: Prepare dilute solutions (micromolar range) of the dye in a range of solvents of varying polarity (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol, and water).
-
Absorption Spectroscopy: Record the absorption spectra of each solution using a UV-Vis spectrophotometer to determine the absorption maximum (λmax).
-
Fluorescence Spectroscopy: Using a fluorometer, excite the sample at its absorption maximum and record the emission spectrum to determine the fluorescence emission maximum.
2. Determination of Fluorescence Quantum Yield (ΦF):
The relative quantum yield can be determined by comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield.[6][7]
-
Standard Selection: Choose a suitable fluorescence standard with an emission range that overlaps with the sample (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54).
-
Absorbance Matching: Prepare a series of solutions of both the sample and the standard in the same solvent with absorbances below 0.1 at the excitation wavelength to avoid inner filter effects.
-
Fluorescence Measurement: Record the fluorescence spectra of all solutions under identical experimental conditions (excitation wavelength, slit widths).
-
Calculation: The quantum yield is calculated using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample^2 / n_standard^2) Where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
Figure 3: Workflow for protein labeling.
Application-Based Benchmarking: Cellular Imaging of Lipid Droplets
The solvatochromic nature of this compound suggests its potential for imaging subcellular structures with different polarities, such as lipid droplets. [][9][10][11] Protocol for Staining Lipid Droplets in Live Cells:
-
Cell Culture: Plate cells (e.g., HeLa or 3T3-L1 adipocytes) on glass-bottom dishes and culture to the desired confluency. To enhance lipid droplet formation, cells can be treated with oleic acid.
-
Staining Solution Preparation: Prepare a working solution of this compound in a serum-free cell culture medium. The optimal concentration should be determined empirically but can start in the low micromolar range.
-
Cell Staining: Remove the culture medium from the cells and add the staining solution. Incubate for 15-30 minutes at 37°C.
-
Washing (Optional): Depending on the background fluorescence, a washing step with fresh medium or PBS may be performed.
-
Imaging: Image the stained cells using a fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of the dye. The nonpolar environment of lipid droplets is expected to result in a blue-shifted emission compared to the more polar cytoplasm.
Figure 4: Workflow for cellular imaging of lipid droplets.
Conclusion and Future Directions
This compound presents a promising scaffold for the development of a new class of fluorescent probes. Its predicted strong solvatochromism and large Stokes shift make it an attractive candidate for applications in sensing protein dynamics and imaging subcellular environments. The experimental protocols provided in this guide offer a framework for the synthesis, characterization, and application-based benchmarking of this novel dye. Further experimental validation of its photophysical properties and optimization of its use in various biological contexts will be crucial in establishing its utility as a valuable tool for the research community.
References
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Joseph, S. (2005). Amine-Reactive Probes. Retrieved from [Link]
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Emulate, Inc. (2019). Protocol for Emulate Organ-Chips: Live Staining of Lipid Droplets Using Nile Red. Retrieved from [Link]
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Oregon Medical Laser Center. (n.d.). Nile Red. Retrieved from [Link]
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ResearchGate. (n.d.). Photophysical properties of N-acetyl diazocines 1, 13, 21 in water at various pH values. Retrieved from [Link]
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Wikipedia. (n.d.). Nile red. Retrieved from [Link]
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Wikipedia. (n.d.). Dansyl chloride. Retrieved from [Link]
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Coger. (n.d.). Dansyl chloride. Retrieved from [Link]
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ResearchGate. (n.d.). Photophysical properties of N-acetyl diazocines 1, 13, and 21 in water at various pH values. Retrieved from [Link]
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PubMed. (2011). 2,5-PRODAN: synthesis and properties. Retrieved from [Link]
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PhotochemCAD. (n.d.). Nile Red. Retrieved from [Link]
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Grokipedia. (n.d.). Prodan (dye). Retrieved from [Link]
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ResearchGate. (n.d.). Structure and atomic numbering of prodan (a) and laurdan (b). Retrieved from [Link]
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PubMed Central. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide. Retrieved from [Link]
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PubMed Central. (n.d.). Solvatochromism as a new tool to distinguish structurally similar compounds. Retrieved from [Link]
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PubMed Central. (n.d.). Fluorescent solvatochromism and nonfluorescence processes of charge-transfer-type molecules with a 4-nitrophenyl moiety. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information One-pot three-component synthesis of 1-amidoalkyl naphthols and polyhydroquinolines using deep eutectic s. Retrieved from [Link]
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PubMed. (2001). Photophysical properties of N-acetyl-menthyl anthranilate. Retrieved from [Link]
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University of Malta. (2024). Colourful 3-amino-1,8-naphthalimide alkyl-substituted fluorescent derivatives. Retrieved from [Link]
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National Institutes of Health. (n.d.). 6-N,N-Dimethylamino-2,3-Naphthalimide a New Environment-Sensitive Fluorescent Probe in δ-Selective and μ-Selective Opioid Peptides. Retrieved from [Link]
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PubChem. (n.d.). Acetamide, N-1-naphthalenyl-. Retrieved from [Link]
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National Institutes of Health. (n.d.). N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide. Retrieved from [Link]
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A Researcher's Guide to Assessing the Cytotoxicity of N-(3-aminonaphthalen-1-yl)acetamide: A Comparative and Mechanistic Approach
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the in vitro cytotoxicity of the novel compound N-(3-aminonaphthalen-1-yl)acetamide. Naphthalene derivatives represent a class of compounds with a wide spectrum of biological activities, and even minor structural modifications can dramatically alter their cytotoxic potential.[1] Therefore, a systematic and multi-faceted evaluation is not merely procedural but essential for accurately characterizing the compound's safety and therapeutic promise.
Instead of relying on a single endpoint, this guide champions a multi-parametric strategy, which is more predictive of potential cytopathological changes.[2] We will explore a triad of assays to build a holistic cytotoxicity profile, examining metabolic viability, membrane integrity, and the induction of programmed cell death (apoptosis). This comparative approach, benchmarked against a known cytotoxic agent and a parent structural analogue, ensures the generation of robust, interpretable, and publication-ready data.
The Strategic Framework: A Multi-Assay Approach
To move beyond a simple "live or die" assessment, a robust cytotoxicity evaluation should probe different cellular processes. A compound might inhibit cell proliferation without immediately killing the cell, or it might induce a slow, programmed death versus a rapid, necrotic lysis. Our proposed workflow integrates three distinct assays to capture this nuance.
Caption: A multi-parametric workflow for assessing cytotoxicity.
This triad provides a comprehensive view:
-
MTT Assay (Metabolic Viability): Measures the activity of mitochondrial dehydrogenases, which is proportional to the number of living, metabolically active cells.[3][4]
-
LDH Assay (Membrane Integrity): Quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon plasma membrane damage, a hallmark of necrosis.[5][6]
-
Caspase-3/7 Assay (Apoptosis): Detects the activity of key executioner caspases, which are central to the apoptotic cell death pathway.[7][8]
Comparative Benchmarking: The Importance of Controls
The cytotoxicity of a compound is relative. To understand the significance of the data for this compound, it must be compared against well-defined benchmarks.
-
Positive Control (Doxorubicin): A widely used chemotherapy drug with a well-characterized, potent cytotoxic mechanism. This validates that the cell system and assays are responsive to a known toxin. Several naphthalene derivatives have shown potency comparable to or greater than doxorubicin.[9]
-
Parent Compound (Naphthalene): The basic scaffold of the test article. Comparing against naphthalene helps to elucidate the contribution of the -(NHCOCH3) and -NH2 functional groups to the overall cytotoxicity.
-
Vehicle Control (e.g., 0.1% DMSO): Ensures that the solvent used to dissolve the compound has no cytotoxic effect on its own.
Quantitative Cytotoxicity Analysis: The IC50 Value
The half-maximal inhibitory concentration (IC50) is the most common metric for quantifying a compound's potency. It represents the concentration of a drug that is required to inhibit a biological process—in this case, cell viability or growth—by 50%.[10] A lower IC50 value indicates a more potent compound.[10] The IC50 is determined by generating a dose-response curve and fitting the data to a four-parameter logistic (4PL) model.[11]
Hypothetical Comparative Data:
The following table illustrates how results could be summarized to provide a clear comparative overview.
| Compound | Assay | IC50 (µM) after 48h | Primary Mechanism Implied |
| This compound | MTT | 8.5 | Cytostatic/Cytotoxic |
| LDH | > 100 | Not primarily necrotic | |
| Caspase-3/7 | 12.2 | Apoptotic | |
| Doxorubicin (Positive Control) | MTT | 0.5 | Potently Cytotoxic |
| LDH | 25.0 | Some necrosis at high conc. | |
| Caspase-3/7 | 0.8 | Potently Apoptotic | |
| Naphthalene (Parent Compound) | MTT | 121.7[12] | Low Cytotoxicity |
| LDH | > 200 | Not necrotic | |
| Caspase-3/7 | > 200 | Not apoptotic |
Note: Data for this compound is hypothetical for illustrative purposes. Naphthalene data is from existing literature.
Mechanistic Insights: Visualizing the Apoptosis Pathway
If the Caspase-3/7 assay yields a potent IC50 value, it strongly suggests the compound induces apoptosis. Apoptosis is a highly regulated process of programmed cell death. The intrinsic, or mitochondrial, pathway is a common route for chemical-induced apoptosis.[13][14] It is initiated by intracellular stress, leading to the release of cytochrome c from the mitochondria, which culminates in the activation of executioner caspases 3 and 7.[15]
Caption: The intrinsic pathway of apoptosis.
Detailed Experimental Protocols
The following protocols provide detailed, self-validating methodologies for conducting the cytotoxicity assays. For all assays, cells (e.g., HepG2 human liver cancer cell line or A549 human lung cancer cell line) should be seeded in a 96-well plate at a pre-determined optimal density and allowed to adhere for 24 hours before treatment.[3]
Protocol 1: MTT Assay for Metabolic Viability
Principle: Metabolically active cells use mitochondrial dehydrogenase enzymes to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product. The amount of formazan, quantified spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[3][4]
Materials:
-
MTT solution: 5 mg/mL in sterile PBS, filtered.[16]
-
Solubilization solution: DMSO or 0.01 M HCl in 10% SDS solution.
-
96-well clear flat-bottom plates.
-
Multi-channel pipette.
-
Plate reader (absorbance at 570 nm).
Methodology:
-
Cell Seeding: Seed 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the test compounds. Remove the old medium and add 100 µL of medium containing the desired compound concentrations. Include vehicle-only and medium-only (blank) controls. Incubate for the desired period (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well.[17]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully aspirate the medium from each well without disturbing the crystals. Add 150 µL of DMSO to each well.[17]
-
Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm.[16]
Protocol 2: LDH Assay for Membrane Integrity
Principle: This colorimetric assay quantitatively measures lactate dehydrogenase (LDH), a stable enzyme released from cells with damaged plasma membranes.[5] The released LDH catalyzes a reaction that results in the conversion of a tetrazolium salt into a red formazan product, with the amount of color being proportional to the number of lysed cells.[5]
Materials:
-
Commercially available LDH Cytotoxicity Assay Kit (e.g., from Promega, Cayman Chemical, or similar).[5][18]
-
96-well clear flat-bottom plates.
-
Lysis Buffer (10X, usually included in the kit).
-
Stop Solution (usually included in the kit).
-
Plate reader (absorbance at 490 nm).
Methodology:
-
Cell Seeding & Treatment: Follow steps 1 and 2 from the MTT protocol. Crucially, you must also prepare controls for maximum LDH release.
-
Control Setup: For each condition, set up triplicate wells.
-
Test Wells: Cells + Compound.
-
Vehicle Control: Cells + Vehicle.
-
Maximum LDH Release Control: To vehicle control wells, add 10 µL of 10X Lysis Buffer 45 minutes before the end of the incubation period.[19]
-
Medium Background Control: Medium only (no cells).
-
-
Sample Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes.[18] Carefully transfer 50-100 µL of supernatant from each well to a new, clean 96-well plate.[18][20]
-
Reagent Addition: Prepare the LDH reaction mixture according to the kit manufacturer's protocol. Add 50-100 µL of this mixture to each well of the new plate containing the supernatants.
-
Incubation & Measurement: Incubate at room temperature for 30 minutes, protected from light.[19] Add 50 µL of Stop Solution. Measure the absorbance at 490 nm within 1 hour.[18]
-
Calculation: Percent cytotoxicity is calculated as: ((Test Sample LDH - Vehicle Control LDH) / (Maximum LDH - Vehicle Control LDH)) * 100.
Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis
Principle: This is a homogeneous, luminescent assay that measures the activity of caspases 3 and 7, key executioners in the apoptotic cascade. The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, generating a "glow-type" luminescent signal proportional to the amount of caspase activity.[7][21]
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega, G8090 or similar).[7][21]
-
96-well opaque-walled plates (suitable for luminescence).
-
Luminometer.
Methodology:
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature. Reconstitute the substrate with the buffer to create the Caspase-Glo® 3/7 Reagent.[21][22]
-
Cell Seeding & Treatment: Seed cells in 100 µL of medium in an opaque-walled 96-well plate. Treat with compounds as described in the MTT protocol.
-
Assay Execution (Add-Mix-Measure):
-
Add: After the treatment incubation, remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent directly to each well.[7]
-
Mix: Mix the contents of the wells by placing the plate on an orbital shaker for 30-60 seconds.
-
Measure: Incubate the plate at room temperature for 1 to 3 hours. Measure the luminescence using a plate luminometer.[21]
-
Conclusion and Forward Outlook
This guide outlines a robust, multi-faceted, and comparative strategy for the initial in vitro cytotoxicity assessment of this compound. By integrating assays for metabolic health, membrane integrity, and apoptosis, researchers can build a comprehensive profile of the compound's cellular effects. This approach not only provides a reliable IC50 value but also offers crucial preliminary insights into the potential mechanism of action. Positive results from this workflow would justify progression to more complex studies, including further mechanistic analysis, evaluation in 3D cell culture models, and eventual in vivo toxicity testing.[23][24] Adherence to these rigorous, multi-parametric methods is paramount for making informed decisions in drug discovery and chemical safety assessment.[25]
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Overview of cell death signaling pathways. PubMed. [Link]
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
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Comparative Guide to the Spectral Properties of N-(3-aminonaphthalen-1-yl)acetamide and Its Analogs
Introduction
The naphthalene scaffold is a cornerstone in the development of fluorescent probes and advanced materials due to its inherent photophysical properties, including high quantum yields and excellent photostability.[1] The functionalization of the naphthalene ring with electron-donating and electron-accepting groups allows for the fine-tuning of its spectral characteristics, leading to compounds with tailored absorption and emission profiles.[2] This guide provides a comparative analysis of the spectral properties of N-(3-aminonaphthalen-1-yl)acetamide, a molecule featuring two distinct nitrogen-containing substituents on the naphthalene core.
We will explore the fundamental principles governing the photophysics of this molecule and predict how structural modifications in its analogs can systematically alter its spectral behavior. This analysis is grounded in the principles of intramolecular charge transfer (ICT), substituent effects, and solvatochromism.[2][3] The insights provided are intended to guide researchers in the rational design of novel naphthalene-based probes for applications in biological imaging, chemical sensing, and materials science.
The Naphthalene Chromophore: A Foundation of Fluorescence
Naphthalene, a polycyclic aromatic hydrocarbon, exhibits characteristic absorption and fluorescence spectra arising from π→π* electronic transitions within its conjugated ring system.[1] The parent molecule, naphthalene, has a primary absorption peak around 311 nm and an emission peak near 322 nm.[4] The introduction of substituents onto this core structure dramatically influences the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby altering the absorption (S₀→S₁) and emission (S₁→S₀) energies.
Substituents like amino (-NH₂) and acetamido (-NHCOCH₃) groups act as electron-donating groups (EDGs), raising the energy of the HOMO more significantly than the LUMO. This reduces the HOMO-LUMO energy gap, resulting in a bathochromic (red) shift in both absorption and fluorescence spectra compared to the unsubstituted naphthalene.[5]
Caption: Simplified Jablonski diagram illustrating electronic state transitions.
Core Compound Analysis: this compound
The proposed structure of this compound features an amino group at the 3-position and an acetamido group at the 1-position of the naphthalene ring. Both are electron-donating, but the amino group is a stronger donor than the acetamido group. The interaction between these groups and the naphthalene π-system is expected to induce significant intramolecular charge transfer (ICT) upon photoexcitation. This ICT character is a critical determinant of the compound's spectral properties, particularly its sensitivity to solvent polarity (solvatochromism).[3][6]
Synthesis Pathway
A plausible synthesis for the target compound involves the selective acetylation of one amino group in 1,3-diaminonaphthalene.
Caption: Proposed synthesis of this compound.
Comparative Analysis of Structural Analogs
To understand the structure-property relationships, we will analyze hypothetical analogs of this compound. The predicted spectral shifts are based on established principles of substituent effects on aromatic systems.
Caption: Logical relationship between the parent compound and its analogs.
Effect of Modifying Electron-Donating Strength
-
Analog 1: N¹,N¹-dimethylnaphthalene-1,3-diamine (Stronger Donor)
-
Rationale: Replacing the acetamido group with a dimethylamino group significantly increases the electron-donating capacity at the 1-position.
-
Predicted Spectral Changes:
-
Absorption/Emission: A strong bathochromic (red) shift in both λ_max (absorption) and λ_em (emission) is expected due to a further decrease in the HOMO-LUMO gap.
-
Stokes Shift: The Stokes shift is likely to increase, as the excited state will have a more pronounced charge-transfer character and a larger dipole moment, leading to greater solvent relaxation.[7]
-
Quantum Yield (Φ_F): The effect on quantum yield is complex. While increased ICT can enhance fluorescence, it can also open up non-radiative decay pathways, especially in polar solvents.[8]
-
-
-
Analog 2: N-(3-aminonaphthalen-1-yl)trifluoroacetamide (Weaker Donor/Acceptor Character)
-
Rationale: Replacing the acetyl group's methyl with a highly electronegative trifluoromethyl group makes the acetamido nitrogen less electron-donating due to the inductive effect.
-
Predicted Spectral Changes:
-
Absorption/Emission: A hypsochromic (blue) shift in λ_max and λ_em is predicted compared to the parent compound. The HOMO energy level would be lowered, increasing the energy gap.
-
Stokes Shift: The Stokes shift may decrease due to a less pronounced ICT character in the excited state.
-
-
Effect of Adding an Electron-Withdrawing Group
-
Analog 3: N-(4-nitro-3-aminonaphthalen-1-yl)acetamide (Push-Pull System)
-
Rationale: Introducing a powerful electron-withdrawing nitro (-NO₂) group at the 4-position creates a "push-pull" system, where the amino and acetamido groups "push" electron density towards the nitro group "pull."
-
Predicted Spectral Changes:
-
Absorption/Emission: A very large bathochromic shift is expected. Such push-pull naphthalimide derivatives are known to exhibit significant solvatochromism and can absorb and emit well into the visible region.[9]
-
Quantum Yield (Φ_F): The quantum yield is often lower in such systems, especially in polar solvents, because the highly polarized ICT state is susceptible to non-radiative deactivation.[7][8]
-
-
Summary of Predicted Spectral Properties
| Compound | Modification | Predicted λ_abs Shift | Predicted λ_em Shift | Predicted Stokes Shift | Predicted Solvatochromism |
| Parent Compound | - | Reference | Reference | Moderate | Moderate |
| Analog 1 | Stronger Donor (-NMe₂) | Bathochromic (Red) | Bathochromic (Red) | Increased | High |
| Analog 2 | Weaker Donor (-NHCOCF₃) | Hypsochromic (Blue) | Hypsochromic (Blue) | Decreased | Low |
| Analog 3 | Added Acceptor (-NO₂) | Strong Bathochromic | Strong Bathochromic | Large | Very High |
Experimental Protocols for Spectral Characterization
To validate these predictions, rigorous experimental work is essential. The following are standardized protocols for acquiring the necessary spectral data.
Protocol 1: UV-Visible Absorption Spectroscopy
-
Preparation: Prepare a stock solution (e.g., 1 mM) of the test compound in a suitable solvent (e.g., spectroscopic grade ethanol or cyclohexane). Prepare a series of dilutions (e.g., 1, 2, 5, 10 µM).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement:
-
Fill a 1 cm path length quartz cuvette with the pure solvent to record a baseline (blank).
-
Record the absorbance spectrum of each dilution from ~250 nm to 600 nm.
-
Identify the wavelength of maximum absorbance (λ_max).
-
-
Analysis: Use the Beer-Lambert law (A = εcl) at λ_max to calculate the molar absorptivity (ε) from the slope of a plot of absorbance versus concentration.
Protocol 2: Fluorescence Spectroscopy
-
Preparation: Use the same set of diluted solutions prepared for UV-Vis analysis. Absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[10]
-
Instrumentation: Use a calibrated spectrofluorometer.
-
Measurement:
-
Excite the sample at its λ_max (determined from UV-Vis).
-
Scan the emission spectrum over a wavelength range starting ~10 nm above the excitation wavelength to a point where the emission intensity returns to baseline.
-
Identify the wavelength of maximum emission (λ_em).
-
-
Analysis: The difference in nanometers (or converted to energy) between λ_max and λ_em is the Stokes shift.
Protocol 3: Determination of Fluorescence Quantum Yield (Φ_F)
The comparative method, using a well-characterized standard, is the most common and reliable approach.[10][11][12]
Caption: Workflow for determining relative fluorescence quantum yield.
-
Select a Standard: Choose a fluorescence standard with a known quantum yield (Φ_std) and whose absorption/emission range overlaps with the test compound (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_std = 0.54).
-
Prepare Samples: Prepare a series of dilutions for both the test compound (X) and the standard (Std) in the same solvent.
-
Measure Absorbance and Fluorescence: For each solution, measure the absorbance at the chosen excitation wavelength and record the integrated fluorescence intensity (Area).
-
Plot Data: Plot the integrated fluorescence intensity versus absorbance for both the test compound and the standard. The plots should be linear.
-
Calculate Quantum Yield: The quantum yield of the test sample (Φ_X) is calculated using the following equation:
Φ_X = Φ_Std * (Grad_X / Grad_Std) * (η_X² / η_Std²)
Where:
-
Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance.
-
η is the refractive index of the solvent used for the sample (X) and standard (Std). If the same solvent is used, this term cancels out.
-
The Role of Computational Chemistry
Modern research heavily relies on computational methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), to predict and rationalize spectral properties.[7][13][14] These calculations can provide insights into:
-
Optimized ground and excited state geometries.
-
HOMO and LUMO energy levels.
-
The nature of electronic transitions (e.g., π→π or ICT).*
Computational results serve as a powerful complement to experimental data, aiding in the interpretation of spectra and guiding the design of new molecules with desired photophysical characteristics.[16]
Conclusion
The spectral properties of this compound and its analogs are governed by the electronic interplay between the substituent groups and the naphthalene core. By systematically modifying the electron-donating and -accepting nature of these substituents, it is possible to predictably tune the absorption maximum, emission maximum, Stokes shift, and quantum yield. Stronger electron-donating groups or the creation of a "push-pull" system typically induces a bathochromic shift and increases the Stokes shift, a phenomenon driven by an enhanced intramolecular charge transfer character in the excited state. Conversely, weakening the electron-donating ability of substituents leads to a hypsochromic shift. This guide provides a predictive framework and the necessary experimental protocols to investigate these relationships, empowering researchers to rationally design novel fluorophores for a wide array of scientific applications.
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-(3-aminonaphthalen-1-yl)acetamide
This guide provides a comprehensive operational framework for the safe handling and disposal of N-(3-aminonaphthalen-1-yl)acetamide. As this compound belongs to the aromatic amine class and is structurally related to substances with known hazards, this protocol is built on a foundation of proactive risk mitigation. The procedures outlined below are designed to protect you, your colleagues, and the environment.
Immediate Safety Briefing: The Core Hazards
-
Suspected Carcinogen: Many aromatic amines and acetamide itself are classified as suspected human carcinogens (GHS Carcinogenicity Category 2).[1][2][3] Therefore, all contact should be minimized to the lowest possible level.
-
Dermal Absorption: Aromatic amines are often lipid-soluble and can be readily absorbed through the skin, contributing to systemic toxicity.[4] Skin contact must be rigorously prevented.
-
Respiratory Irritant: As a solid powder, the compound poses an inhalation risk and may cause respiratory irritation.[5]
The Hierarchy of Controls: Beyond Basic PPE
Before detailing personal protective equipment, it is crucial to emphasize that PPE is the last line of defense. The primary methods for ensuring safety are engineering and administrative controls.
-
Engineering Control (Primary): All weighing, handling, and preparation of this compound must be conducted inside a certified chemical fume hood. This is non-negotiable and serves to contain dust and vapors at the source.[3]
-
Administrative Controls: Access to areas where this compound is used should be restricted. Designate specific areas for its storage and handling to prevent cross-contamination.
Personal Protective Equipment (PPE): A Multi-Layered Defense
Given the suspected carcinogenicity and dermal absorption risk, a comprehensive PPE ensemble is mandatory.
Eye and Face Protection
-
Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles must be worn at all times.[6]
-
Enhanced Protection: When handling larger quantities or if there is any risk of splashing, a full-face shield must be worn over the chemical splash goggles.[7] This provides a secondary barrier against unforeseen events.
Hand Protection: The Critical Barrier
Standard disposable nitrile gloves offer poor resistance to many amines and are insufficient for handling this compound as a primary barrier.[8][9] A robust double-gloving strategy is required.
-
Inner Glove: A thin, disposable nitrile glove for dexterity and as a secondary barrier in case the outer glove is breached.
-
Outer Glove: A glove with proven resistance to aromatic amines.
The causality for this choice is clear: should the outer, more resistant glove be compromised, the inner glove provides a brief window of protection, alerting the user to the breach and allowing for a safe glove change.
| Glove Material | Performance Against Aromatic Amines | Recommended Use |
| Nitrile | Poor (Can degrade quickly upon contact)[8][9] | Inner glove only; for incidental splash protection. |
| Neoprene | Fair to Good | Suitable for outer glove during short-duration tasks. |
| Viton® | Excellent | Recommended outer glove for extended handling.[10] |
| Laminate Film (e.g., SilverShield®/4H®) | Excellent | The highest level of protection; ideal for high-risk operations.[10] |
Protocol: Always inspect gloves for tears or pinholes before use. After handling is complete, remove the outer glove first, followed by the inner glove, without touching the external surface of the inner glove with your bare hand.
Body Protection
-
Lab Coat: A flame-resistant lab coat, fully buttoned, is the minimum requirement.
-
Chemical Apron: A chemical-resistant apron worn over the lab coat provides an additional layer of protection against spills.
-
Coveralls: For large-scale work or extended procedures, disposable chemical-resistant coveralls (e.g., Tychem®) are strongly recommended.[11]
-
Footwear: Closed-toe, non-perforated shoes are mandatory.
Respiratory Protection
Due to the risk of inhaling carcinogenic dust, respiratory protection is essential. The choice of respirator depends on the scale and duration of the work.
-
For small quantities (mg scale): A half-mask or full-facepiece air-purifying respirator (APR) with N100, R100, or P100 particulate filters is required.[12][13]
-
For larger quantities or extended use: A Powered Air-Purifying Respirator (PAPR) with HEPA filters is the preferred choice. PAPRs provide a higher protection factor and are more comfortable for long-duration wear.[14]
All respirator use must comply with your institution's respiratory protection program, which includes medical evaluation, fit testing, and training.[15]
Procedural Guidance: From Setup to Cleanup
This workflow integrates the PPE requirements into a logical, step-by-step process to ensure safety at every stage.
Workflow Diagram: Safe Handling of this compound
Caption: A procedural workflow for safe handling from preparation to final disposal.
Spill Response Protocol
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Restrict Access: Secure the area to prevent entry.
-
Don PPE: Wear the full PPE ensemble described above, including a respirator.
-
Containment: Gently cover the spill with absorbent pads or sand. Do not dry sweep.
-
Cleanup: For a solid spill, gently collect the material using wet methods (wiping with a damp cloth) or a HEPA-filtered vacuum.[11] Place all contaminated materials into a sealed, labeled hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with soap and water.
Disposal Plan: Ensuring Environmental Integrity
Aromatic amine waste is hazardous and requires professional disposal. Under no circumstances should it be disposed of in standard trash or down the drain.[16]
-
Waste Segregation: All items that have come into contact with this compound, including gloves, wipes, disposable labware, and contaminated solvent, must be collected as hazardous waste.[16]
-
Containerization: Use a dedicated, leak-proof, and clearly labeled container for solid waste. Use a separate, compatible container for any liquid waste.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Suspected Carcinogen," "Toxic").
-
Final Disposal: The sealed container must be transferred to your institution's Environmental Health and Safety (EHS) department for disposal via a licensed hazardous waste contractor. Incineration is a common and effective method for the ultimate destruction of amine waste.[17]
By adhering to this comprehensive guide, you build a self-validating system of safety, ensuring that every step, from initial preparation to final disposal, is executed with the highest degree of care and scientific integrity.
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OSHA Injury Attorney. (2025, November 7). Respiratory Protection for Carcinogen Exposure in the Workplace. Available at: [Link]
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CP Lab Safety. Glove Compatibility. Available at: [Link]
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Technology Catalogue. Disposing Amine Waste. Available at: [Link]
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Emergency and Safety Services. Glove Selection Page 1 of 20. Available at: [Link]
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Collect and Recycle. Amine Disposal For Businesses. Available at: [Link]
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Centers for Disease Control and Prevention (CDC). OSHA Respirator Requirements for Selected Chemicals | NIOSH. Available at: [Link]
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uvex safety. Respirator for Chemicals | Protective Dust Mask. Available at: [Link]
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ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Available at: [Link]
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XAMAX ® Clothing. Respiratory Protection | Workplace Safety for Dust & Fumes. Available at: [Link]
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The University of Calgary. (1990, April 11). Petroleum Waste Management: Amine Process Sludges. Available at: [Link]
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Occupational Safety and Health Administration (OSHA). Respiratory Protection - Overview. Available at: [Link]
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GloveNation. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Available at: [Link]
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University of Pennsylvania EHRS. Nitrile Glove Chemical-Compatibility Reference. Available at: [Link]
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National Institutes of Health (NIH). Acetamide, N-1-naphthalenyl- | C12H11NO | CID 68461 - PubChem. Available at: [Link]
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Term. (2025, December 1). Aromatic Amine Pollution. Available at: [Link]
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National Institutes of Health (NIH). 1-Naphthylamine | C10H9N | CID 8640 - PubChem. Available at: [Link]
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New Jersey Department of Health. Acetamide - Hazardous Substance Fact Sheet. Available at: [Link]
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New Pig. (2008, May 19). Chemical Compatibility Guide for: High Five™ Gloves. Available at: [Link]
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Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards - alpha-Naphthylamine. Available at: [Link]
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Fisher Scientific. SAFETY DATA SHEET. Available at: [Link]
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PENTA. (2023, March 30). Acetamide - SAFETY DATA SHEET. Available at: [Link]
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LPS.org. Safety Data Sheet (SDS) Acetamide. Available at: [Link]
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Centers for Disease Control and Prevention (CDC). (1998, March 11). Ingredient name: 1-Aminonaphthalene CAS No: 134-32-7 Datasheet No: 1330. Available at: [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
